Dehydro Desloratadine
Description
Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQPELJDBELOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150762 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-20-8 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydro Desloratadine CAS number and molecular formula
An In-Depth Technical Guide to Dehydro Desloratadine: Synthesis, Characterization, and Application in Pharmaceutical Analysis
Introduction
This compound is recognized primarily as a process impurity and potential degradation product of Desloratadine, a potent, long-acting, non-sedating second-generation H1 receptor antagonist.[1][2] Desloratadine itself is the major active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[2][3] In the context of pharmaceutical development and manufacturing, the identification, synthesis, and characterization of impurities like this compound are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of this compound, tailored for researchers, analytical scientists, and drug development professionals.
Core Chemical Identifiers
A precise understanding of a molecule begins with its fundamental identifiers. The key chemical and physical properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 117811-20-8 | [1][4][5][6][7][8] |
| Molecular Formula | C₁₉H₁₇ClN₂ | [4][5][6][7] |
| Molecular Weight | 308.8 g/mol | [1][4][6][9] |
| IUPAC Name | 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][7]cyclohepta[1,2-b]pyridine | [4][8] |
| Common Synonyms | Desloratadine Impurity C, Desloratadine Dehydro Impurity | [5] |
Synthesis Protocol and Mechanistic Rationale
The availability of pure impurity standards is a prerequisite for the development of robust analytical methods. This compound is not a commercial drug but is synthesized as a reference standard for quality control purposes. The following protocol outlines a laboratory-scale synthesis adapted from published procedures.[9]
The core of this synthesis is the reductive deprotection of a protected precursor. The choice of the 2,2,2-trichloroethoxycarbonyl (Troc) group is strategic; it is stable under many reaction conditions but can be selectively removed under mild reductive conditions, which preserves the sensitive tricyclic core of the molecule.
Experimental Protocol: Synthesis of this compound[9]
-
Reaction Setup: In a round-bottom flask, combine 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][7]cyclohepta[1,2-b]pyridine (0.434 mmol) with acetic acid (0.4 mL).
-
Initial Reduction: Add zinc dust (8.05 mmol) to the mixture. Heat the suspension to 60-70°C with stirring.
-
Scientific Rationale: Zinc dust in the presence of acetic acid acts as a reducing agent. It facilitates the reductive cleavage of the Troc protecting group from the piperidine nitrogen. The acidic medium protonates the intermediate, aiding the reaction.
-
-
Reaction Monitoring & Completion: After approximately 2.5 hours, add a second portion of zinc dust (8.37 mmol) to drive the reaction to completion. Continue heating for another 30 minutes.
-
Workup - Neutralization: Cool the reaction mixture and basify with a 10% aqueous sodium hydroxide (NaOH) solution. This step neutralizes the acetic acid and deprotonates the product, rendering it soluble in organic solvents.
-
Workup - Extraction: Extract the aqueous mixture four times with dichloromethane (CH₂Cl₂). The organic layers are combined.
-
Scientific Rationale: Dichloromethane is an effective solvent for extracting the non-polar free base form of the product from the aqueous phase. Multiple extractions ensure a high recovery yield.
-
-
Washing and Drying: Wash the combined organic extracts once with water to remove residual salts and NaOH. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue using flash column chromatography. A gradient of 5% to 6% methanol (containing ammonia) in chloroform is typically used as the eluent to yield the final product.[9]
-
Scientific Rationale: Flash chromatography separates the desired product from unreacted starting material and other byproducts. The small amount of ammonia in the mobile phase prevents the basic product from streaking on the acidic silica gel, leading to better separation.
-
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: HPLC Method for Impurity Profiling
As this compound is a critical impurity, its detection and quantification in Desloratadine drug substance and product are mandated by regulatory bodies.[10] High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.
The following method is a representative example for the separation of Desloratadine from its related impurities, including this compound.[11] The principle is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (C18) and the mobile phase is more polar. This compound, lacking the polar N-H bond of Desloratadine's piperidine ring (it has a C=C double bond instead within the ring system, although the common impurity structure is an exocyclic double bond), may exhibit different retention behavior. The USP monograph specifically lists "dehydrodesloratadine" as an impurity to be monitored.[10]
Protocol: RP-HPLC Method for Impurity Analysis[11]
-
System Preparation: The HPLC system should consist of an isocratic pump, a UV-Visible detector, and a data acquisition system.
-
Chromatographic Conditions:
-
Column: RP-C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, 0.05 M potassium phosphate buffer, and methanol in a ratio of 48:45:7 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
Scientific Rationale: The C18 column provides a non-polar stationary phase suitable for retaining Desloratadine and its impurities. The mobile phase composition is optimized to achieve resolution between the main peak and closely eluting impurity peaks. The phosphate buffer controls the pH, ensuring consistent ionization states of the analytes and thus reproducible retention times. UV detection at 247 nm provides good sensitivity for the aromatic ring system present in these molecules.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Further dilute with the mobile phase to a known concentration (e.g., 0.5 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Desloratadine drug substance or powdered tablets in methanol. Dilute with the mobile phase to a final concentration suitable for analysis.
-
Analysis: Inject the standard and sample solutions into the chromatograph. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the amount of this compound in the sample using the peak area response from the sample and the standard.
Caption: Analytical workflow for HPLC-based impurity profiling.
Significance in Pharmaceutical Quality Control
This compound is more than a synthetic curiosity; it is a critical quality attribute for Desloratadine API. As a designated Pharmaceutical Analytical Impurity (PAI), it serves several vital functions in drug development[7]:
-
Method Validation: It is used as a reference standard to validate the specificity, linearity, and accuracy of analytical methods designed to assess the purity of Desloratadine.
-
Stability and Stress Testing: By monitoring the formation of this compound under forced degradation conditions (e.g., heat, light, acid, base), formulation scientists can understand the degradation pathways of the drug and establish appropriate storage conditions.
-
Process Development: During the optimization of the Desloratadine synthesis, chemists use this compound as a marker to identify and minimize reaction conditions that lead to its formation, thereby improving the purity of the final API.
-
Routine Quality Control: Batches of Desloratadine API and finished drug products are tested for the presence of this compound to ensure they meet the stringent purity specifications set by regulatory authorities like the USP.[10]
Conclusion
This compound, while not pharmacologically active in a therapeutic sense, plays an indispensable role in the pharmaceutical sciences. Its synthesis provides the pure material necessary for the development and validation of robust analytical methods. These methods are subsequently employed to ensure that Desloratadine, a vital anti-allergy medication, is free from unacceptable levels of this and other impurities. A thorough understanding of its chemical properties, synthesis, and analytical behavior is, therefore, essential for any scientist involved in the development, manufacturing, or quality control of Desloratadine.
References
-
PubChem. This compound | C19H17ClN2 | CID 15780509. National Center for Biotechnology Information. [Link]
-
ChemWhat. This compound CAS#: 117811-20-8. ChemWhat. [Link]
-
GLP Pharma Standards. Desloratadine Dehydro Impurity | CAS No- 117811-20-8. GLP Pharma Standards. [Link]
-
Veeprho. This compound | CAS 117811-20-8. Veeprho. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. JOCPR. [Link]
-
Asian Journal of Chemistry. NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]
-
Pharmaffiliates. Desloratadine - Impurity D | CAS No : 133284-74-9. Pharmaffiliates. [Link]
-
Trade Science Inc. NEW SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF DESLORATADINE IN PHARMACEUTICAL FORMULATIONS. TSI Journals. [Link]
- Google Patents. CN104610225A - Preparation method of desloratadine.
- Google Patents. WO2004029039A1 - An improved process for the production of desloratadine.
-
Semantic Scholar. Pharmacology of Desloratadine Special Characteristics. Semantic Scholar. [Link]
-
Scribd. USP41 Desloratadine. Scribd. [Link]
-
ResearchGate. Pharmacology of desloratadine: Special characteristics. ResearchGate. [Link]
- Google Patents. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof.
-
PubChem. Desloratadine | C19H19ClN2 | CID 124087. National Center for Biotechnology Information. [Link]
-
PubMed. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. National Center for Biotechnology Information. [Link]://pubmed.ncbi.nlm.nih.gov/11424898/)
Sources
- 1. This compound | CAS No- 117811-20-8 [chemicea.com]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. store.usp.org [store.usp.org]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. asianpubs.org [asianpubs.org]
Dehydro Desloratadine: Unraveling Its Formation and Origin in Pharmaceutical Products
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Dehydro Desloratadine, a critical process-related impurity and degradation product of Desloratadine, presents a significant challenge in pharmaceutical development and manufacturing. Its control is imperative for ensuring the safety, efficacy, and stability of Desloratadine drug products. This technical guide provides a comprehensive examination of the origins and mechanisms of this compound formation. We will explore its genesis as both a process impurity stemming from the synthesis of the active pharmaceutical ingredient (API) and as a degradant arising from oxidative stress. This whitepaper offers field-proven insights into the causality behind its formation, detailed analytical protocols for its detection and quantification, and robust control strategies to mitigate its presence in the final pharmaceutical formulation.
Introduction: The Imperative of Impurity Profiling
Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a potent, long-acting, non-sedating second-generation antihistamine.[3] It is the primary active metabolite of Loratadine and is widely used for the symptomatic relief of allergic rhinitis and chronic urticaria.[3][4] The quality, safety, and efficacy of any pharmaceutical product are intrinsically linked to the purity of its API. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[2]
Impurities like this compound (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine) are of particular concern.[5] Even at trace levels, such related substances can potentially impact the drug's safety profile or reduce its therapeutic efficacy. This guide focuses specifically on this compound, a known impurity that can arise during both the synthesis of Desloratadine and its shelf life due to degradation.[2][6][7] Understanding the pathways of its formation is the first and most critical step in developing effective control strategies.
Chemical Identity and Structure
To understand its formation, we must first visualize the structural difference between the parent molecule, Desloratadine, and the impurity, this compound. The transformation involves the removal of two hydrogen atoms from the dihydro-benzo-cyclohepta pyridine ring system, resulting in the formation of a new double bond and a fully aromatic system.
Figure 1: Chemical structures of Desloratadine and its oxidative impurity, this compound.
Pathways of Formation: A Dual Origin
This compound is unique in that it can be introduced into the final drug product via two distinct pathways: as a process-related impurity from the API synthesis and as a degradation product formed during storage.
Origin 1: Process-Related Impurity in API Synthesis
The synthesis of Desloratadine often starts from its parent compound, Loratadine, through decarbethoxylation, or via other multi-step synthetic routes.[8] this compound can arise if:
-
Incomplete Reduction: Synthetic routes involving a reduction step to form the dihydro-cyclohepta ring may be incomplete, leaving behind the more oxidized this compound.
-
Oxidation of Intermediates: Certain intermediates in the synthetic pathway may be susceptible to oxidation under the reaction conditions (e.g., elevated temperature, presence of oxidizing agents), leading to the formation of the dehydro analogue.
-
Carryover from Starting Materials: If the starting materials or key intermediates are contaminated with the corresponding dehydro structures, these can be carried through the synthesis to the final API.
Origin 2: Degradation Product in the Drug Product
Multiple studies have conclusively identified this compound as a degradation product.[6][7] Forced degradation studies, a cornerstone of stability-indicating method development, reveal the vulnerability of Desloratadine to specific stress conditions.
The primary driver for the formation of this compound as a degradant is oxidative stress .[6][7] Desloratadine has been found to degrade significantly under oxidative and thermal stress conditions.[9] This vulnerability can be attributed to the dihydro-benzo-cyclohepta pyridine core, which is susceptible to dehydrogenation to achieve a more stable, fully aromatic state.
Factors that can initiate or accelerate this oxidative degradation in a pharmaceutical formulation include:
-
Excipient Interaction: Certain common excipients can contain reactive impurities (e.g., peroxides in povidone or polyethylene glycol) or metal ion impurities that catalyze oxidation reactions.[7] Compositions with acidic excipients are particularly prone to decomposition.[6][7]
-
Atmospheric Oxygen: Exposure to oxygen, especially when combined with heat or light, can promote autoxidation.
-
pH and Moisture: The stability of Desloratadine can be pH-dependent, and the presence of moisture can facilitate degradative pathways.
Forced degradation studies are essential to confirm this pathway. A typical study would expose a Desloratadine solution to various stressors as outlined in the ICH guidelines.
| Stress Condition | Reagent/Condition | Typical Observation | Reference |
| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) | Significant degradation , formation of this compound and other oxidative degradants. | [9][10][11] |
| Thermal | Dry Heat (e.g., 70-80°C) | Significant degradation , indicating thermal lability that can accelerate oxidation. | [1][9][10] |
| Acid Hydrolysis | 0.1N - 1N HCl | Generally stable or minor degradation. | [1][10][11] |
| Base Hydrolysis | 0.1N - 1N NaOH | Some degradation observed, but typically less than oxidative or thermal stress. | [1][10][11] |
| Photolytic | High-intensity light (e.g., 1.2 million lux hours) | Generally stable or minor degradation. | [1][9][10] |
Table 1: Summary of Desloratadine Behavior under Forced Degradation Conditions.
The consistent and significant degradation observed under oxidative conditions strongly supports the dehydrogenation of Desloratadine to this compound as a primary degradation pathway.[9][10]
Analytical Detection and Quantification
A robust, validated, stability-indicating analytical method is crucial for accurately detecting and quantifying this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the methods of choice.[9][11]
Sources
- 1. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. This compound | CAS No- 117811-20-8 [chemicea.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 9. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Dehydro Desloratadine: A Toxicological Profile and Framework for Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Characterizing a Metabolite
In the landscape of pharmaceutical development, the toxicological assessment of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring patient safety. However, the safety evaluation of related substances, such as impurities and metabolites, presents a unique and often more complex challenge. Dehydro Desloratadine, an impurity of the well-characterized second-generation antihistamine Desloratadine, exemplifies this challenge. While extensive toxicological data exists for the parent compound, specific data for this compound is notably scarce.[1]
This technical guide provides a comprehensive toxicological profile of this compound, not through direct empirical data, but by leveraging the extensive knowledge of its parent compound, Desloratadine. It will lay out a scientifically-grounded framework for its potential toxicological properties and propose a strategic approach for its comprehensive assessment. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals navigating the complexities of impurity profiling and safety assessment.
This compound: Structure and Relationship to Desloratadine
This compound, chemically known as 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[2][3]cyclohepta[1,2-b]pyridine, is a close structural analogue of Desloratadine.[4][5] The primary structural difference lies in the presence of a double bond in the cyclohepta[1,2-b]pyridine ring system of this compound, resulting in a de-hydrogenated form of Desloratadine. This seemingly minor structural modification can have significant implications for the molecule's physicochemical properties, metabolic fate, and, consequently, its toxicological profile.
Diagram: Structural Comparison of Desloratadine and this compound
Caption: Structural relationship between Desloratadine and this compound.
Toxicological Profile of Desloratadine: A Surrogate Foundation
Given the absence of specific toxicological data for this compound, a thorough understanding of the parent compound's safety profile is paramount. Desloratadine, the major active metabolite of loratadine, is a long-acting, non-sedating antihistamine with a well-established safety record.[6][7][8][9][10] Non-clinical data for Desloratadine have revealed no special hazards for humans based on conventional studies of safety pharmacology, repeated dose toxicity, genotoxicity, carcinogenic potential, and toxicity to reproduction and development.[11]
Acute Toxicity
Acute toxicity studies in rodents have demonstrated a low order of acute toxicity for Desloratadine. Oral LD50 values were found to be multiples of a human dose of 5.0 mg/day, specifically 3530 and ≥ 5490 times the daily human dose in mice and rats, respectively.[12]
Repeated-Dose Toxicity
Sub-chronic and chronic toxicity studies in various animal species have shown Desloratadine to be well-tolerated at doses significantly exceeding the recommended human dose.[13] The toxicological profiles of desloratadine and loratadine are similar.[13] The primary toxicity finding of desloratadine is systemic phospholipidosis in organs and systems throughout the body.[13]
Genotoxicity
Desloratadine has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.[11] However, some studies on its parent compound, loratadine, have suggested potential genotoxic effects in human peripheral blood lymphocytes in vitro, indicating the need for careful evaluation of related compounds.[14]
Carcinogenicity
Carcinogenicity studies with Desloratadine have been conducted in mice and rats. In a 2-year dietary study in mice, Desloratadine did not show significant increases in the incidence of any tumors at exposures up to 12 and 27 times the AUC in humans for desloratadine and its metabolite, respectively.[13] Studies with loratadine, which is metabolized to desloratadine, also assessed the carcinogenic risk.[12] A significantly higher incidence of hepatocellular tumors was observed in male rats given 10 mg/kg/day of loratadine and in both sexes at 25 mg/kg/day.[13] The clinical significance of these findings for long-term use of desloratadine is not known.[13]
Reproductive and Developmental Toxicity
Desloratadine has been shown to have no overall effect on rat fertility at exposures significantly higher than in humans.[12] Animal studies do not indicate direct or indirect harmful effects with respect to reproductive toxicity.[11] No teratogenic or mutagenic effects were observed in animal trials with desloratadine.[12] However, at certain doses in rats, there were findings of preimplantation loss and reduced body weight in the offspring.[15]
Safety Pharmacology
Human Safety and Adverse Effects
In clinical trials, Desloratadine is generally well-tolerated. The most common adverse reactions reported in adults and adolescents include pharyngitis, dry mouth, myalgia, fatigue, somnolence, and dysmenorrhea.[17][18][19] Serious hypersensitivity reactions, including anaphylaxis, have been reported rarely.[17][20]
Table 1: Summary of Common Adverse Reactions to Desloratadine (≥2% and greater than placebo)
| Adverse Reaction | Desloratadine 5 mg (%) | Placebo (%) |
| Pharyngitis | 4.1 | 2.0 |
| Dry Mouth | 3.0 | 1.9 |
| Myalgia | 2.1 | 1.8 |
| Fatigue | 2.1 | 1.2 |
| Somnolence | 2.1 | 1.8 |
| Dysmenorrhea | 2.1 | 1.6 |
| Data derived from multiple-dose, placebo-controlled trials in patients with allergic rhinitis.[17] |
Bridging the Data Gap: A Proposed Toxicological Assessment Strategy for this compound
The absence of direct toxicological data for this compound necessitates a structured and scientifically rigorous approach to its safety assessment. This strategy should be guided by established regulatory frameworks, such as the OECD Guidelines for the Testing of Chemicals.[2][3][21][22][23]
In Silico and In Vitro Assessment
The initial steps in evaluating the toxicological profile of this compound should involve non-animal-based methods to predict potential liabilities and guide further testing.
Diagram: Tiered Approach to Toxicological Assessment
Caption: A proposed tiered approach for the toxicological assessment of this compound.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Materials:
-
Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).
-
This compound test substance.
-
S9 fraction from induced rat liver for metabolic activation.
-
Positive and negative controls.
-
Minimal glucose agar plates.
-
-
Methodology:
-
Prepare a range of concentrations of this compound.
-
In separate tubes, combine the test substance, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
After a pre-incubation period, mix the contents with molten top agar and pour onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, typically a two- to three-fold increase.
In Vivo Studies
Should in vitro studies indicate potential for toxicity, or if a more comprehensive profile is required, a tiered approach to in vivo testing should be considered.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties.[3]
-
Animals: Healthy, young adult rodents of a single sex (typically females).
-
Methodology:
-
Administer a single oral dose of this compound to a group of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
-
Interpretation: The results allow for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.
Conclusion: A Path Forward
The toxicological profile of this compound remains largely uncharacterized. However, by leveraging the extensive safety data of its parent compound, Desloratadine, and adhering to established principles of toxicology and regulatory guidelines, a robust framework for its assessment can be established. The proposed tiered approach, beginning with in silico and in vitro methods and progressing to targeted in vivo studies as necessary, provides a scientifically sound and ethically responsible pathway to elucidating the potential risks associated with this impurity. This comprehensive understanding is crucial for ensuring the overall safety and quality of Desloratadine-containing pharmaceutical products.
References
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
L2 OECD Guideline For Toxicity | PDF. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved January 16, 2026, from [Link]
-
OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP). Retrieved January 16, 2026, from [Link]
-
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (n.d.). National Toxicology Program (NTP). Retrieved January 16, 2026, from [Link]
-
In vitro toxicology nonclinical studies. (n.d.). Labcorp. Retrieved January 16, 2026, from [Link]
-
These highlights do not include all the information needed to use DESLORATADINE safely and effectively. See full prescribing inf. (n.d.). DailyMed. Retrieved January 16, 2026, from [Link]
-
Desloratadine | C19H19ClN2 | CID 124087. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
-
ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Desloratadine ratiopharm, INN-desloratadine. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pharmacology Review(s). (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]
-
DESLORATADINE TABLETS. (2018, October 17). Retrieved January 16, 2026, from [Link]
-
Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Toxicology resources. (n.d.). In Vitro Technologies. Retrieved January 16, 2026, from [Link]
-
In vitro toxicology. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
In Vitro Toxicity Test Services. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]
-
Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEETS DESLORATADINE DEHYDRO IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved January 16, 2026, from [Link]
-
Pharmacology of desloratadine: Special characteristics. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
-
SAFETY DATA SHEET Desloratadine Liquid Formulation. (2023, September 30). Organon. Retrieved January 16, 2026, from [Link]
-
Safety evaluation of desloratadine in allergic rhinitis. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
DESLORATADINE: A PRECLINICAL AND CLINICAL OVERVIEW. (n.d.). Retrieved January 16, 2026, from [Link]
-
Desloratadine: A preclinical and clinical overview. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
(PDF) Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
This compound | C19H17ClN2 | CID 15780509. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Desloratadine Side Effects: Common, Severe, Long Term. (2025, November 17). Drugs.com. Retrieved January 16, 2026, from [Link]
-
Preclinical Pharmacology of Desloratadine, a Selective and Nonsedating Histamine H1 Receptor Antagonist | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Desloratadine (oral route). (2025, December 1). Mayo Clinic. Retrieved January 16, 2026, from [Link]
-
Desloratadine Risks, Warnings, and Complications. (2024, November 6). BuzzRx. Retrieved January 16, 2026, from [Link]
-
Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes. (2014, March 18). PubMed. Retrieved January 16, 2026, from [Link]
-
pharmaceutical genotoxic impurities: Topics by Science.gov. (n.d.). Retrieved January 16, 2026, from [Link]
-
SAFETY DATA SHEET Desloratadine Solid Formulation. (2024, April 6). Organon. Retrieved January 16, 2026, from [Link]
-
Desloratadine - Safety Data Sheet. (2025, December 17). Retrieved January 16, 2026, from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safety evaluation of desloratadine in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ec.europa.eu [ec.europa.eu]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organon.com [organon.com]
- 16. | BioWorld [bioworld.com]
- 17. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 18. Desloratadine Side Effects: Common, Severe, Long Term [drugs.com]
- 19. Desloratadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. buzzrx.com [buzzrx.com]
- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. oecd.org [oecd.org]
Dehydrodesloratadine: A Technical Guide to its Genesis and Characterization as a Key Process Impurity of Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dehydrodesloratadine, a critical process-related impurity encountered during the synthesis of the second-generation antihistamine, Desloratadine. The narrative delves into the likely discovery of this impurity within the context of Desloratadine's development, its chemical synthesis, and extensive characterization using modern analytical techniques. Furthermore, this guide details the pharmacological profile of the parent compound, Desloratadine, to underscore the importance of impurity profiling and control. Methodologies for the detection and quantification of Dehydrodesloratadine are presented, alongside a discussion of the regulatory landscape governing pharmaceutical impurities. This document serves as an in-depth resource for professionals engaged in the research, development, and quality control of antihistaminic drugs.
Introduction: The Emergence of a Second-Generation Antihistamine
The development of second-generation antihistamines marked a significant advancement in the management of allergic conditions. Unlike their predecessors, these agents exhibit high selectivity for the peripheral histamine H1-receptors, thereby minimizing the sedative effects associated with first-generation antihistamines.[1][2] Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-antihistamine with additional anti-inflammatory properties.[3][4][5] Its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established.[6]
The synthesis of a highly pure active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. During the process development and routine manufacturing of Desloratadine, various process-related impurities and degradation products can arise.[1] One such critical impurity is Dehydrodesloratadine.[7] This guide focuses on the discovery, synthesis, and characterization of this specific impurity, providing a technical framework for its understanding and control.
The Discovery of Dehydrodesloratadine: An Inevitable Consequence of Synthesis
The "discovery" of Dehydrodesloratadine is intrinsically linked to the chemical synthesis of Desloratadine. It is not a compound that was sought for its therapeutic properties but rather one that was identified as an undesirable byproduct during the manufacturing process.[8] The chemical name for Dehydrodesloratadine is 8-Chloro-11-(4-piperidinylidene)-benzo[8][9]cyclohepta[1,2-b]pyridine.[7]
The likely point of its emergence is during the final steps of Desloratadine synthesis, potentially through an oxidation or dehydrogenation reaction of the parent molecule or a closely related intermediate. The presence of such impurities necessitates the development of robust analytical methods to detect and quantify them, ensuring that they are controlled within acceptable limits as defined by regulatory agencies.[10][11]
Chemical Synthesis and Characterization
Understanding the synthesis of Dehydrodesloratadine is crucial for developing strategies to minimize its formation. While multiple synthetic routes to Desloratadine exist, a common pathway for the formation of Dehydrodesloratadine involves the dehydrogenation of the di-hydro-cyclohepta ring system.
Synthesis of Dehydrodesloratadine
A representative laboratory-scale synthesis of Dehydrodesloratadine is outlined below. This process is often used to generate a reference standard for analytical purposes.
Experimental Protocol: Synthesis of Dehydrodesloratadine [12]
-
Reaction Setup: A mixture of 210 mg (0.434 mmol) of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[8][9]cyclohepta[1,2-b]pyridine and 526 mg (8.05 mmol) of zinc dust in 0.4 mL of acetic acid is prepared in a suitable reaction vessel.
-
Heating: The reaction mixture is heated at 60°-70° C for 2 hours and 20 minutes.
-
Additional Reagent: Another 547 mg (8.37 mmol) of zinc dust is added to the reaction mixture.
-
Continued Reaction: The mixture is heated for an additional 30 minutes.
-
Work-up: The mixture is basified with 10% aqueous NaOH and extracted four times with CH2Cl2.
-
Purification: The combined organic portions are washed once with water, dried over MgSO4, filtered, and concentrated in vacuo.
-
Final Purification: The residue is purified via flash chromatography [5→6% MeOH/NH3 in CHCl3] to yield the title compound.
Physicochemical Properties and Characterization
Dehydrodesloratadine is typically a pale orange to pale brown solid.[8] Its molecular formula is C19H17ClN2, and it has a molecular weight of 308.81 g/mol .[8]
| Property | Value |
| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[8][9]cyclohepta[1,2-b]pyridine[7] |
| CAS Number | 117811-20-8[7] |
| Molecular Formula | C19H17ClN2[8] |
| Molecular Weight | 308.81 g/mol [8] |
| Appearance | Pale Orange to Pale Brown Solid[8] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Very Slightly)[8] |
Characterization Techniques:
The structural confirmation and quantification of Dehydrodesloratadine are achieved through a combination of spectroscopic and chromatographic methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of Dehydrodesloratadine from Desloratadine and other related impurities.[12][13] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the definitive identification of the impurity by providing information about its molecular weight and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the precise chemical structure of Dehydrodesloratadine, confirming the presence of the additional double bond in the cyclohepta ring compared to Desloratadine.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Pharmacological Context: The Profile of Desloratadine
To appreciate the significance of controlling impurities like Dehydrodesloratadine, it is essential to understand the pharmacological profile of the parent drug, Desloratadine.
Desloratadine is a selective peripheral histamine H1-receptor antagonist.[1][2] By blocking the action of histamine, it effectively alleviates the symptoms of allergic reactions.[1] Unlike first-generation antihistamines, Desloratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[3][5]
Mechanism of Action of Desloratadine
The potential pharmacological activity of Dehydrodesloratadine has not been extensively studied, as the primary focus is on minimizing its presence in the final drug product. The assumption is that any structurally related impurity could have its own pharmacological or toxicological profile, which could alter the safety and efficacy of the drug.
Analytical Methods for Detection and Control
The control of Dehydrodesloratadine in Desloratadine drug substance and product is a critical aspect of quality control. Regulatory authorities require robust analytical methods for the quantification of impurities.
Experimental Protocol: HPLC Method for Impurity Profiling [12]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, 0.05 M phosphate buffer, and methanol in a ratio of 48:45:7 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
System Suitability: The system is checked for theoretical plates, tailing factor, and resolution between Desloratadine and its known impurities.
Regulatory Perspective and Conclusion
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products.[10][11] The International Council for Harmonisation (ICH) provides specific guidance on the qualification of impurities.
The presence of Dehydrodesloratadine must be monitored and controlled to within acceptable limits, which are typically established based on toxicological data and the daily dose of the drug.[1] The development of a stable formulation of Desloratadine also involves minimizing the degradation that could lead to the formation of Dehydrodesloratadine and other impurities.[14]
References
- Chemicea.
- Benchchem.
- Patsnap Synapse.
- Patsnap Synapse.
- BOC Sciences.
- ClinicalTrials.gov.
- Google Patents. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof. (n.d.).
- Google Patents. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof. (n.d.).
- Veeprho.
-
USP Store. Dehydro Desloratadine (25 mg) (8-chloro-11-(piperidin-4-ylidene)-11H-benzo[8][9]cyclohepta[1,2-b]pyridine). (n.d.).
- ClinicalTrials.gov.
- PubChem.
- Pharmaffiliates.
- PubMed. Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis. (n.d.).
- SynThink Research Chemicals.
- CenterWatch.
- SynZeal. Desloratadine EP Impurity A | 298220-99-2. (n.d.).
- Anant Pharmaceuticals Pvt. Ltd.
- Academy of Physicians in Clinical Research. Clinical Trials. (n.d.).. (n.d.).
- Academy of Physicians in Clinical Research. Clinical Trials. (n.d.).
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scribd.com [scribd.com]
- 3. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS No- 117811-20-8 [chemicea.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. veeprho.com [veeprho.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. asianpubs.org [asianpubs.org]
- 13. rjptonline.org [rjptonline.org]
- 14. dergipark.org.tr [dergipark.org.tr]
Dehydro Desloratadine synthesis precursors and intermediates
An In-Depth Technical Guide to the Synthesis of Dehydrodesloratadine: Precursors and Intermediates
Authored by a Senior Application Scientist
Abstract
Dehydrodesloratadine, chemically known as 8-chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a critical reference standard in the pharmaceutical industry.[3][4][5] It serves as a known impurity and degradation product of Desloratadine, an active metabolite of the widely used second-generation antihistamine, Loratadine.[6] The robust quality control (QC) and quality assurance (QA) of Desloratadine manufacturing processes hinge on the accurate identification and quantification of such impurities, making a reliable synthetic source of Dehydrodesloratadine essential for analytical method development, validation, and stability studies.[3] This guide provides a comprehensive overview of the core precursors, pivotal intermediates, and validated synthetic pathways for obtaining Dehydrodesloratadine, grounded in established chemical principles and process logic.
The Strategic Importance of the Tricyclic Core: The Primary Precursor
The synthetic foundation for Dehydrodesloratadine, and indeed for the entire class of tricyclic antihistamines including Loratadine and Desloratadine, is the rigid, fused ring system. The most crucial precursor is the tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one .[1][7][8] This molecule contains the complete carbon skeleton and the necessary chloro- and pyridinyl-moieties, with a ketone at the 11-position that serves as the reactive handle for introducing the piperidylidene group.
Synthesis of the Tricyclic Ketone Precursor
The construction of this ketone is a multi-step process that exemplifies a classic Friedel-Crafts-type intramolecular cyclization. A common industrial route begins with simpler, commercially available building blocks.
Experimental Protocol: Synthesis of 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one [7][9]
-
Step A: Amide Formation & Cyclization Precursor: The synthesis often initiates from a substituted picolinic acid, such as 3-(3-Chlorophenethyl) picolinic acid.[9] This starting material is converted to its acid chloride by reacting with thionyl chloride at 40-50°C.
-
Step B: Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid chloride undergoes an intramolecular cyclization reaction in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane at reduced temperatures (0-5°C).[9] This step forms the seven-membered ring, yielding the target ketone.
-
Step C: Alternative Cyclization via Nitrile Hydrolysis & Acylation: An alternative pathway involves the use of 3-(3-chlorophenylethyl)pyridine-2-carbonitrile.[7] This precursor is treated with a superacid, such as trifluorosulfonic acid, at elevated temperatures (e.g., 60°C). The strong acid catalyzes both the hydrolysis of the nitrile and the subsequent intramolecular acylation to form the ketone.
-
Workup and Purification: The reaction is quenched, typically with aqueous acid, followed by neutralization with a base (e.g., 50% aqueous sodium hydroxide) to precipitate the product. The crude ketone is then purified by recrystallization from a solvent mixture like isopropanol/water to yield a pale yellow solid.[7][9]
-
Causality: The choice of a strong Lewis acid (AlCl₃) or a superacid is critical to activate the aromatic ring and drive the electrophilic aromatic substitution reaction that closes the seven-membered ring, a thermodynamically challenging step. The specific positioning of the chloro-substituent and the pyridine nitrogen directs the cyclization to the desired location.
Introduction of the Piperidylidene Moiety: Key Intermediates
With the tricyclic ketone in hand, the next strategic phase is the introduction of the 4-piperidylidene group. This is not a single-step transformation but involves the formation and subsequent modification of a key carbinol intermediate. However, for the direct synthesis of Dehydrodesloratadine, a more streamlined approach involves using a pre-formed piperidylidene structure with a protected nitrogen.
A pivotal intermediate in a documented synthesis is 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine .[10]
-
Expert Insight: The 2,2,2-trichloroethoxycarbonyl (Troc) group is an excellent choice for a protecting group in this context. It is stable under the conditions required to construct the molecule but can be selectively removed under mild reductive conditions (zinc in acetic acid) that do not affect the sensitive exocyclic double bond or the chloro-substituent. This orthogonality is a cornerstone of modern synthetic strategy.
The synthesis of this Troc-protected intermediate itself would typically involve a Wittig-type reaction or a Peterson olefination between the tricyclic ketone and a corresponding piperidone-derived reagent, followed by the introduction of the Troc group.
The Final Deprotection Step: A Direct Synthetic Pathway
A well-documented and efficient route to Dehydrodesloratadine involves the reductive cleavage of the Troc protecting group from the key intermediate identified above.[10] This final step directly yields the target molecule.
Detailed Experimental Protocol: Troc Deprotection
The following protocol outlines the conversion of the N-Troc protected intermediate to Dehydrodesloratadine.[10]
-
Reaction Setup: A mixture of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine (0.434 mmol) and zinc dust (8.05 mmol) in acetic acid (0.4 mL) is prepared in a reaction vessel.
-
Heating: The reaction mixture is heated to 60-70°C. The progress of the reaction is monitored (e.g., by TLC or HPLC).
-
Additional Reagent: After approximately 2 hours and 20 minutes, an additional portion of zinc dust (8.37 mmol) is added to drive the reaction to completion.[10]
-
Quenching and Extraction: After another 30 minutes, the mixture is cooled and basified with 10% aqueous sodium hydroxide (NaOH). The product is extracted into an organic solvent, typically dichloromethane (CH₂Cl₂). The extraction is repeated multiple times to ensure complete recovery.
-
Purification: The combined organic extracts are washed with water, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum. The resulting residue is purified by flash chromatography to yield Dehydrodesloratadine as a glass.[10]
-
Trustworthiness of the Protocol: This self-validating system relies on the specific and well-understood reactivity of the Troc group with zinc metal in an acidic medium. The excess zinc ensures the reduction is complete, while the basic workup removes the acetic acid and zinc salts, simplifying the subsequent purification. The final chromatographic purification ensures the removal of any unreacted starting material or minor byproducts, yielding a high-purity reference standard.
Data Summary and Visualization
Physicochemical Properties of Key Compounds
For ease of reference, the properties of the core precursor and the final product are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 | C₁₄H₁₀ClNO | 243.69 |
| Dehydrodesloratadine (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine) | 117811-20-8 | C₁₉H₁₇ClN₂ | 308.80 |
(Data sourced from[1][4][8][11])
Reaction Summary Table: Troc Deprotection
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 8-chloro-11-[1-(Troc)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine | Zinc (Zn) dust, NaOH (aq.) | Acetic Acid | 60-70°C | ~3 hr | 53% |
(Data sourced from[10])
Visualizing the Synthetic Workflow
Diagrams created using Graphviz provide a clear visual representation of the chemical transformations and logical flow of the synthesis.
Overall Synthetic Strategy
Caption: High-level overview of the synthetic pathway to Dehydrodesloratadine.
Core Reaction Schematics
Caption: Final deprotection step yielding Dehydrodesloratadine.
Conclusion
The synthesis of Dehydrodesloratadine is a well-defined process that relies on established principles of organic chemistry, including intramolecular acylation and robust protecting group strategies. The key to a successful synthesis lies in the efficient construction of the core tricyclic ketone, followed by the strategic introduction and subsequent deprotection of the piperidylidene moiety. The use of an N-Troc protected intermediate provides a reliable and high-yielding pathway to the final product, which is indispensable for ensuring the safety and quality of Desloratadine-based pharmaceutical formulations. This guide provides the foundational knowledge necessary for researchers and drug development professionals to approach the synthesis of this important analytical standard.
References
-
A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[1][2] cyclohepta [1, 2-b] pyridin-11-ol. (2014). Der Pharma Chemica. Retrieved from [Link]
- Desloratadine-containing formulation stabilized with cyclodextrin. (2008). Google Patents.
-
Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[1][2]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). (2004). Google Patents. Retrieved from
-
In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome. (2023). PubMed Central (PMC). Retrieved from [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. (2010). International Journal of PharmTech Research. Retrieved from [Link]
-
Dehydro Desloratadine (USP). (n.d.). SynZeal. Retrieved from [Link]
-
8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. (n.d.). PubChem. Retrieved from [Link]
-
CAS No : 117811-20-8 | Product Name : Desloratadine Dehydro Impurity. (n.d.). Pharmaffiliates. Retrieved from [Link]ates.com/en/cas-no-117811-20-8)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Desloratadine Deschloro Impurity | 38092-95-4 | SynZeal [synzeal.com]
- 5. store.usp.org [store.usp.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 [chemicalbook.com]
- 8. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Potential Pharmacological Activity of Dehydrodesloratadine
Preamble: Charting Unexplored Territory in Histamine Receptor Pharmacology
Within the landscape of second and third-generation antihistamines, the therapeutic profiles of loratadine and its principal active metabolite, desloratadine, are well-established. These molecules represent cornerstones in the management of allergic rhinitis and chronic idiopathic urticaria, primarily through their potent and selective inverse agonism of the peripheral histamine H1 receptor.[1][2] However, the pharmacological space surrounding these compounds is not fully elucidated. Dehydrodesloratadine, a known impurity and structural analogue of desloratadine, represents one such unexplored entity.[3][] While currently recognized in a regulatory context as an impurity to be monitored in desloratadine drug products, its structural similarity to a highly active parent molecule compels a thorough investigation into its own potential pharmacological activity.[5][6]
This guide eschews a conventional review of known data—as little exists for Dehydrodesloratadine—and instead adopts a forward-looking, predictive, and methodological framework. We will first establish the comprehensive pharmacological baseline of desloratadine, and from that foundation, hypothesize the potential activities of Dehydrodesloratadine. Critically, this document provides a detailed, actionable research framework, complete with experimental protocols, designed to systematically uncover the binding, functional, and selectivity profile of this intriguing molecule. Our objective is to transform Dehydrodesloratadine from a mere analytical standard into a pharmacologically characterized entity, thereby addressing potential safety implications as an impurity and exploring any unforeseen therapeutic potential.
Caption: H1 Receptor inverse agonism by Desloratadine.
Off-Target Profile
While highly selective, desloratadine has been investigated for activity at other receptors. Notably, some in vitro and in vivo animal studies have indicated a capacity to antagonize muscarinic acetylcholine receptors. [7][8]However, the affinity for muscarinic receptors is substantially lower than for the H1 receptor, and at therapeutic concentrations in humans, clinically significant anticholinergic effects (like dry mouth or sedation) are generally absent. [9][10]This selectivity is a hallmark of third-generation antihistamines.
The Metabolic Context: Distinguishing Metabolites from Impurities
The biotransformation of loratadine is a well-defined pathway that underscores the importance of precise molecular identification.
Caption: Metabolic pathway of Loratadine and the position of Dehydrodesloratadine.
Loratadine is extensively metabolized via cytochromes P450 (CYPs) to form desloratadine. [11]Desloratadine itself is further metabolized, primarily to 3-hydroxydesloratadine, a metabolite that also possesses antihistaminic activity, and is subsequently glucuronidated for excretion. [12][13] Dehydrodesloratadine is not a product of this primary metabolic cascade. It is classified as a process impurity or a potential degradation product, meaning it can arise during the synthesis of desloratadine or during the shelf-life of the final drug product. [5][14]Its presence is a matter of quality control, and its potential biological activity is therefore a safety consideration.
A Proposed Research Framework for Pharmacological Characterization
Given the complete lack of public pharmacological data, a systematic, multi-tiered approach is required to characterize Dehydrodesloratadine. The following framework outlines a logical progression from initial target binding to functional activity and selectivity.
Phase 1: In Vitro Target Engagement and Functional Activity
The primary hypothesis is that Dehydrodesloratadine, due to its conserved tricyclic core and piperidinylidene moiety, may retain affinity for the histamine H1 receptor. The goal of this phase is to confirm this binding and determine its functional consequence.
-
Objective: To determine the binding affinity (Ki) of Dehydrodesloratadine for the human histamine H1 receptor.
-
Causality: This is the foundational experiment. A quantifiable binding affinity is a prerequisite for any potential biological function at the receptor. Without binding, no direct activity is possible.
-
Methodology:
-
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (also known as mepyramine), a standard H1 antagonist radioligand.
-
Dehydrodesloratadine reference standard.
-
Positive Control: Unlabeled Desloratadine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of Dehydrodesloratadine and Desloratadine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Pyrilamine (typically at its Kd concentration), and varying concentrations of the test compound (Dehydrodesloratadine) or control (Desloratadine).
-
To determine non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Desloratadine) to a set of wells.
-
Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Objective: To determine if Dehydrodesloratadine acts as an agonist, neutral antagonist, or inverse agonist at the H1 receptor.
-
Causality: Binding does not reveal function. The H1 receptor signals via the Gq protein pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). [15]By measuring this signal, we can classify the compound's activity. A decrease in basal signal indicates inverse agonism, while blocking a histamine-induced signal indicates antagonism.
-
Methodology:
-
Materials:
-
CHO or HEK293 cells stably expressing the human H1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Histamine.
-
Test Compound: Dehydrodesloratadine.
-
Control Inverse Agonist: Desloratadine.
-
-
Procedure:
-
Plate the H1-expressing cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Inverse Agonism Test: Add serial dilutions of Dehydrodesloratadine or Desloratadine to the cells and measure the fluorescence signal over time using a plate reader (e.g., FLIPR, FlexStation). A dose-dependent decrease in the basal fluorescence signal indicates inverse agonism.
-
Antagonism Test: Pre-incubate the cells with serial dilutions of Dehydrodesloratadine for a set period. Then, challenge the cells with a fixed concentration of histamine (typically the EC₈₀) and measure the peak fluorescence response. A dose-dependent inhibition of the histamine-induced signal indicates antagonism.
-
-
Data Analysis:
-
For inverse agonism, plot the change in basal fluorescence against the drug concentration to determine the IC₅₀.
-
For antagonism, plot the histamine response against the antagonist concentration to determine the IC₅₀. This can be used to calculate the functional inhibition constant (Kb) via the Schild equation if neutral antagonism is observed.
-
-
Phase 2: Selectivity and Preliminary Safety Profiling
Assuming Dehydrodesloratadine is active at the H1 receptor, its selectivity is paramount to predicting its potential therapeutic window and side-effect profile.
-
Objective: To assess the binding affinity of Dehydrodesloratadine for human muscarinic receptor subtypes (M1-M5).
-
Causality: Desloratadine possesses weak but measurable antimuscarinic activity. [9]It is critical to determine if the structural modification in Dehydrodesloratadine alters this off-target profile, as increased muscarinic antagonism could lead to undesirable anticholinergic side effects.
-
Methodology:
-
Approach: Conduct competitive radioligand binding assays as described in Protocol 1.
-
Materials: Use membranes from cells individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligands: Utilize appropriate radioligands for the muscarinic family, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist.
-
Procedure: Follow the same principles as the H1 binding assay, incubating the receptor-specific membranes with [³H]-NMS and a range of Dehydrodesloratadine concentrations.
-
Data Analysis: Calculate the Ki for each muscarinic subtype.
-
Selectivity Index: Calculate the selectivity by taking the ratio of Ki (Muscarinic) / Ki (H1). A higher ratio indicates greater selectivity for the H1 receptor.
-
Data Synthesis and Potential Implications
The data generated from this framework will allow for a clear classification of Dehydrodesloratadine's pharmacological profile.
| Potential Outcome | Interpretation | Implication |
| High H1 Affinity (Ki < 50 nM) & Inverse Agonism | Potent antihistaminic activity, similar to Desloratadine. | Could be a novel therapeutic agent. Its presence as an impurity contributes to the overall activity of the drug product. |
| High H1 Affinity & Neutral Antagonism | Classic antihistaminic activity, but may lack the anti-inflammatory benefit of inhibiting basal NF-κB signaling. | Potentially a less effective therapeutic agent compared to Desloratadine. |
| Low or No H1 Affinity (Ki > 1 µM) | Pharmacologically inert at the primary target. | As an impurity, it is likely a simple diluent with no contribution to efficacy or H1-mediated safety concerns. |
| High Muscarinic Affinity (e.g., M1/M3 Ki < 100 nM) | Significant potential for anticholinergic side effects (dry mouth, blurred vision, sedation). | If present as an impurity above a certain threshold, it could pose a significant safety risk. |
| Moderate H1 Affinity & High Muscarinic Affinity | "Dirty drug" profile, similar to first-generation antihistamines. | Unlikely to be a viable therapeutic candidate due to the expected side-effect profile. |
Conclusion
Dehydrodesloratadine currently exists in a pharmacological void, defined only by its chemical structure and its status as an impurity. This guide posits that its structural relationship to desloratadine provides a compelling rationale for a full pharmacological investigation. The proposed research framework, grounded in established principles of receptor pharmacology, offers a robust and logical pathway to define its activity. By systematically determining its H1 receptor affinity, functional profile, and muscarinic selectivity, we can definitively assess its potential. The results of such an investigation will have direct implications for the quality control and risk assessment of desloratadine products and could, however unlikely, uncover a molecule with a unique therapeutic profile worthy of further development. The transition from an uncharacterized impurity to a fully understood pharmacological agent is a necessary step for both regulatory safety and scientific discovery.
References
-
Title: Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com Source: Medicine.com URL: [Link]
-
Title: Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method Source: Drug Research URL: [Link]
-
Title: Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites Source: ResearchGate URL: [Link]
-
Title: Metabolism of Loratadine and Further Characterization of Its In V... - Ingenta Connect Source: Ingenta Connect URL: [Link]
-
Title: In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine Source: BMC Pharmacology URL: [Link]
-
Title: A pharmacokinetic profile of desloratadine in healthy adults, including elderly Source: PubMed URL: [Link]
-
Title: Desloratadine: A preclinical and clinical overview | Request PDF Source: ResearchGate URL: [Link]
-
Title: Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans Source: PubMed URL: [Link]
-
Title: In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine Source: BMC Pharmacology and Toxicology URL: [Link]
-
Title: Pharmacology of desloratadine: Special characteristics Source: ResearchGate URL: [Link]
-
Title: Pharmacology of Desloratadine Special Characteristics Source: Semantic Scholar URL: [Link]
-
Title: Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor Source: PubMed URL: [Link]
-
Title: Desloratadine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: desloratadine [Ligand Id: 7157] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Desloratadine | C19H19ClN2 | CID 124087 Source: PubChem - NIH URL: [Link]
-
Title: In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome Source: PMC - PubMed Central URL: [Link]
-
Title: Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor Source: PubMed URL: [Link]
-
Title: What is the mechanism of Desloratadine Citrate Disodium? Source: Patsnap Synapse URL: [Link]
-
Title: Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport Source: PMC - PubMed Central URL: [Link]
-
Title: (PDF) Formulation development and evaluation of desloratadine tablets Source: ResearchGate URL: [Link]
-
Title: Desloratadine: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]
-
Title: What is the mechanism of Desloratadine? Source: Patsnap Synapse URL: [Link]
-
Title: Desloratadine for Inflammation · Info for Participants · Clinical Trial 2026 Source: withpower.com URL: [Link]
-
Title: H1-antihistamines as antischistosomal drugs: in vitro and in vivo studies Source: PMC - NIH URL: [Link]
-
Title: The pharmacologic profile of desloratadine: a review Source: PubMed URL: [Link]
-
Title: Evaluation of Desloratadine When Used in Patients With Either Allergic Rhinitis or Chronic Idiopathic Urticaria Source: ClinicalTrials.gov URL: [Link]
-
Title: in-vitro evaluation studies of several brands of desloratadine available in karachi, pakistan with application of model dependent & model independent approaches: kinetic models Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Confirmatory Study on the Efficacy and Safety of the Fixed-dose Combination of Desloratadine/Betamethasone Versus Desloratadine Source: ClinicalTrials.gov URL: [Link]
-
Title: Dehydro desloratadine Source: molsyns.com URL: [Link]
-
Title: this compound | C19H17ClN2 | CID 15780509 Source: PubChem URL: [Link]
-
Title: Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis Source: PubMed URL: [Link]
-
Title: Formulation and In-Vitro Evaluation of Mouth Dissolving Strip of Desloratadine by Solvent Casting Method Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Confirmatory Study on the Efficacy and Safety of the Fixed-dose Combination of Desloratadine/Betamethasone Versus Desloratadine | Clinical Research Trial Listing Source: CenterWatch URL: [Link]
-
Title: Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects Source: PubMed URL: [Link]
-
Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders Source: MDPI URL: [Link]
-
Title: (PDF) In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome Source: ResearchGate URL: [Link]
-
Title: Biopharmaceutical classification of desloratadine - not all drugs are classified the easy way Source: ResearchGate URL: [Link]
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound | CAS No- 117811-20-8 [chemicea.com]
- 5. researchgate.net [researchgate.net]
- 6. store.usp.org [store.usp.org]
- 7. In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medicine.com [medicine.com]
- 13. Desloratadine - Wikipedia [en.wikipedia.org]
- 14. This compound | molsyns.com [molsyns.com]
- 15. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Certification of Dehydro Desloratadine Reference Standard
Abstract
This comprehensive guide provides a detailed methodology for the synthesis, purification, and analytical certification of Dehydro Desloratadine (8-chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine), a critical impurity and degradant of the antihistamine Desloratadine. The establishment of a highly pure and well-characterized reference standard is paramount for the accurate quantification and control of impurities in drug substance and product, ensuring compliance with regulatory standards. This document outlines a robust synthetic route, a detailed purification protocol, and a multi-pronged analytical workflow for the certification of the reference standard, grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative for a Certified Reference Standard
Desloratadine, the active metabolite of loratadine, is a potent, long-acting, non-sedating second-generation antihistamine.[3] During the synthesis and storage of Desloratadine, various related substances can emerge as process impurities or degradation products. Among these, this compound (CAS No. 117811-20-8) is a significant impurity that must be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.[4]
The United States Pharmacopeia (USP) and other regulatory bodies mandate strict controls on impurities in pharmaceutical products.[5] Therefore, the availability of a certified this compound reference standard is not merely a technical convenience but a regulatory necessity. This standard serves as the benchmark for:
-
Peak identification in chromatographic analyses.
-
Method validation for analytical procedures used in quality control.
-
Quantitative determination of the impurity in batches of Desloratadine drug substance and drug product.
This application note provides the necessary protocols to empower researchers and quality control laboratories to produce and certify their own this compound reference standard, ensuring analytical accuracy and regulatory adherence.
Synthetic Strategy and Rationale
The selected synthetic pathway focuses on the reductive deprotection of a suitable precursor, 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine. This strategy is advantageous due to the commercial availability of the starting material and the efficiency of the deprotection step.
Reaction Mechanism: The core of this synthesis is the removal of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group from the piperidine nitrogen. The Troc group is a valuable protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific reductive conditions. The reaction proceeds via a reductive cleavage mechanism using zinc dust in the presence of acetic acid. Zinc acts as the reducing agent, and acetic acid serves as a proton source. The mechanism involves the transfer of electrons from the zinc metal to the trichloromethyl group, leading to its fragmentation and the ultimate liberation of the free amine, carbon dioxide, and 2,2-dichloroethene.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route from the Troc-protected precursor to this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures and should be performed by trained chemists in a suitable laboratory environment.[6]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][2]cyclohepta[1,2-b]pyridine | ≥95% | Commercial Source |
| Zinc dust (<10 µm) | Reagent Grade | Sigma-Aldrich, etc. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific, etc. |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR, etc. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Sigma-Aldrich, etc. |
| Magnesium Sulfate (MgSO₄), Anhydrous | Reagent Grade | Fisher Scientific, etc. |
| Methanol (MeOH) | HPLC Grade | Sigma-Aldrich, etc. |
| Chloroform (CHCl₃) | HPLC Grade | Sigma-Aldrich, etc. |
| Ammonia solution (NH₃, aq) | ACS Grade | Fisher Scientific, etc. |
| Silica Gel for Flash Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies, etc. |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Troc-protected starting material (210 mg, 0.434 mmol) and glacial acetic acid (0.4 mL).
-
Add zinc dust (526 mg, 8.05 mmol) to the mixture.
-
Heat the reaction mixture to 60-70°C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). After approximately 2 hours and 20 minutes, add an additional portion of zinc dust (547 mg, 8.37 mmol).[6]
-
Continue heating for another 30 minutes. Upon completion, allow the mixture to cool to room temperature.
-
Carefully basify the reaction mixture with a 10% aqueous NaOH solution to a pH > 10. Caution: This may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 20 mL).
-
Combine the organic layers, wash once with deionized water (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Purification by Flash Chromatography
-
Prepare a slurry of silica gel in chloroform and pack a chromatography column.
-
Dissolve the crude residue in a minimal amount of chloroform.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column using a mobile phase of 5% to 6% Methanol/Ammonia in Chloroform.[6] The ammonia is crucial for preventing peak tailing of the basic amine product.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate in vacuo to yield this compound as a glassy solid.
-
Expected Yield: Approximately 53%.[6]
Analytical Certification Workflow
A reference standard must be thoroughly characterized to confirm its identity, purity, and potency.[7] The following multi-step analytical workflow is recommended for the certification of the synthesized this compound.
Diagram: Analytical Workflow for Reference Standard Certification
Caption: Workflow for the analytical certification of the synthesized material.
Identity Confirmation
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Result: A prominent ion in the positive ion mode corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₉H₁₇ClN₂), the expected monoisotopic mass is 308.11. The observed m/z should be approximately 309.12.
-
-
NMR Spectroscopy:
-
Technique: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected ¹H NMR Features: The spectrum should be consistent with the structure, showing signals in the aromatic region, characteristic signals for the benzo-cyclohepta-pyridine ring system, and signals for the piperidylidene moiety. The absence of signals corresponding to the dihydro protons seen in Desloratadine is a key confirmation.
-
Expected ¹³C NMR Features: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Expected Result: The spectrum should show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C-Cl stretching.
-
Purity and Assay Determination
The purity of the reference standard is determined using a stability-indicating HPLC method. The assay value is typically assigned by mass balance, taking into account the chromatographic purity and the content of water and residual solvents.
High-Performance Liquid Chromatography (HPLC-UV):
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)[4] |
| Mobile Phase A | Phosphate buffer with an ion-pairing agent (e.g., sodium heptanesulfonate) and pH adjustment (e.g., to pH 2.2 with trifluoroacetic acid).[8] |
| Mobile Phase B | Acetonitrile/Methanol mixture. |
| Elution | Gradient elution to ensure separation from any potential impurities. |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temp. | 35°C.[9] |
| Detector | UV at 280 nm.[8][9] |
| Injection Vol. | 20 µL.[9] |
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure valid results.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| RSD (Area) | ≤ 2.0% (for n≥5) |
| Resolution | > 2.0 (between this compound and closest impurity) |
Purity Calculation: The chromatographic purity is determined by the area percent method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a reference standard, a purity of ≥98.0% is typically desired.
Storage and Stability
Proper storage is essential to maintain the integrity and certified purity of the reference standard over time.[10][11]
-
Storage Conditions: The this compound reference standard should be stored in a tightly sealed, light-resistant container at refrigerated temperatures (2-8°C).
-
Stability Testing: A stability testing protocol should be established to define a re-test date for the reference standard.[1][10] This involves storing aliquots under the recommended conditions and periodically re-analyzing them using the certified HPLC method to ensure purity has not significantly changed.
Conclusion
This application note provides a comprehensive framework for the synthesis, purification, and certification of this compound reference standard. By following these protocols, pharmaceutical researchers and quality control analysts can ensure the availability of a critical tool for the accurate assessment of Desloratadine drug quality. Adherence to these scientifically sound procedures will support robust analytical method development, validation, and routine quality control, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
General Chapters: <11> USP REFERENCE STANDARDS. The United States Pharmacopeial Convention. [Link]
-
Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]
-
Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
<11> USP REFERENCE STANDARDS. The United States Pharmacopeial Convention. [Link]
-
Guideline for Referencing USP–NFDocumentary Standards. The United States Pharmacopeial Convention. [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. [Link]
-
Stability testing overview for Pharmaceutical products. GMP SOP. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
- A kind of for detecting the method for impurity in Desloratadine.
-
Analysis of Desloratadine. Shimadzu. [Link]2318/eras-1000-0045.pdf)
Sources
- 1. japsonline.com [japsonline.com]
- 2. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 3. Desloratadine synthesis - chemicalbook [chemicalbook.com]
- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. mriglobal.org [mriglobal.org]
- 8. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 9. shimadzu.com [shimadzu.com]
- 10. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 11. usp.org [usp.org]
Introduction: The Analytical Imperative for Dehydro Desloratadine
An Application Note for the Quantification of Dehydro Desloratadine using High-Performance Liquid Chromatography
This compound (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine) is a significant impurity and potential degradation product of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine.[3][4] As the major active metabolite of Loratadine, Desloratadine's purity is paramount to its therapeutic efficacy and safety.[4] Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a robust, accurate, and validated analytical method for quantifying this compound is essential for quality control, stability studies, and ensuring patient safety in the pharmaceutical industry.
This application note provides a comprehensive, field-proven protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is grounded in established chromatographic principles and adheres to the validation framework set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Method Rationale: A Scientist's Perspective on Parameter Selection
The development of a successful HPLC method is not merely a procedural exercise; it is an application of chemical principles to achieve a specific analytical goal. The choices made for each parameter are causally linked to the physicochemical properties of the analyte and the desired performance characteristics of the assay.
Analyte Physicochemical Properties
This compound, like its parent compound Desloratadine, is a basic, tricyclic molecule with a molecular weight of approximately 308.8 g/mol .[3] Its structure contains multiple chromophores, making it suitable for UV detection. Being a basic compound, its retention and peak shape in reversed-phase chromatography are highly sensitive to the pH of the mobile phase. Controlling the pH is critical to ensure a consistent, ionized state and prevent peak tailing, a common issue with basic analytes.
Chromatographic Choices Explained
-
Mode of Separation: Reversed-Phase HPLC Reversed-phase chromatography is the method of choice due to the non-polar nature of this compound. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the proportion of organic solvent in the mobile phase.
-
Stationary Phase: C18 Column A C18 (octadecylsilane) column is selected for its high hydrophobicity, which provides excellent retention for molecules like this compound. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure, making it suitable for routine quality control analysis.[9]
-
Mobile Phase Composition The mobile phase consists of a mixture of an organic modifier and an aqueous buffer.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. It is a strong eluting solvent in RP-HPLC.
-
Aqueous Buffer (Phosphate Buffer, pH 7.0): A phosphate buffer is used to maintain a constant pH. A pH of 7.0 is selected to ensure that the basic analyte is in a consistent protonation state, which is crucial for achieving symmetrical peak shapes and reproducible retention times. This pH is also well within the stable operating range for most silica-based C18 columns.
-
-
Detection Wavelength: 254 nm While several wavelengths could be used, 254 nm is selected as it provides good sensitivity for the aromatic and conjugated systems within the this compound structure. This wavelength is a common choice for aromatic compounds and provides a robust signal.[10]
-
Isocratic Elution For quantifying a single, known impurity, an isocratic elution (constant mobile phase composition) is preferred for its simplicity, robustness, and shorter run-to-run equilibration times compared to gradient elution.[9] This leads to more consistent results in a high-throughput QC environment.
Workflow for this compound Quantification
The following diagram outlines the complete workflow from initial sample handling to final data reporting, ensuring a systematic and reproducible process.
Caption: Workflow for HPLC Quantification of this compound.
Detailed Experimental Protocol
Reagents and Materials
-
This compound Reference Standard
-
Desloratadine API (or sample to be tested)
-
Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate (KH₂PO₄) (Analytical Grade)
-
Dibasic Sodium Phosphate (Na₂HPO₄) (Analytical Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
HPLC system with UV/Vis Detector
-
C18 Column (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or Nylon)
Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 7.0):
-
Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water.
-
Prepare a 0.05 M solution of Na₂HPO₄.
-
Titrate the KH₂PO₄ solution with the Na₂HPO₄ solution until a stable pH of 7.0 ± 0.05 is achieved.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Acetonitrile:Phosphate Buffer 70:30 v/v):
-
Carefully mix 700 mL of HPLC-grade Acetonitrile with 300 mL of the prepared Phosphate Buffer.
-
Degas the solution for 15 minutes using sonication or vacuum degassing.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to achieve concentrations ranging from the Limit of Quantitation (LOQ) up to approximately 10 µg/mL (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).
-
-
Sample Solution (1000 µg/mL of Desloratadine):
-
Accurately weigh approximately 25 mg of the Desloratadine API sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C (Ambient) |
| Run Time | 15 minutes |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by injecting the mid-range working standard solution (e.g., 5 µg/mL) five times.
-
Once SST criteria are met, inject the blank (mobile phase), followed by the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions in duplicate.
-
Inject a standard solution after every 6-10 sample injections to check for system drift.
Method Validation: Ensuring Trustworthiness and Reliability
The described method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6][7][11] The validation protocol ensures the method is a self-validating system, providing confidence in the generated data.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., Desloratadine API, other impurities). | Peak for this compound is well-resolved from Desloratadine and other potential impurities. Peak purity analysis should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically from LOQ to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies at three levels (e.g., 50%, 100%, 150% of the target concentration). | Mean recovery should be within 90-110% at each level. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for ≥ 6 replicates. Intermediate Precision (Inter-day): RSD ≤ 3.0% evaluated by different analysts on different days. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like flow rate (±0.1 mL/min), pH (±0.2 units), and mobile phase composition (±2%) are varied. |
Conclusion
This application note details a robust, specific, and accurate RP-HPLC method for the quantification of this compound. By explaining the scientific rationale behind the method's development and grounding the protocol in established regulatory guidelines, this document serves as a practical guide for researchers and quality control analysts in the pharmaceutical industry. Proper validation of this method will ensure its reliability for routine analysis, contributing to the overall quality and safety of Desloratadine-containing products.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][2][5]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link][6]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: EPT URL: [Link][7]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][8]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][11]
-
Title: this compound | C19H17ClN2 Source: PubChem - National Center for Biotechnology Information URL: [Link][3]
-
Title: NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form Source: Asian Journal of Chemistry URL: [Link][9]
-
Title: Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link][10]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Desloratadine | 100643-71-8 [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: Structural Elucidation of Dehydro Desloratadine via ¹H and ¹³C NMR Spectroscopy
Abstract
Dehydro Desloratadine is a critical impurity and degradation product of Desloratadine, a widely used second-generation antihistamine[1][2]. Its accurate identification and quantification are paramount for ensuring the safety, efficacy, and quality of Desloratadine drug products. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive method for the definitive structural elucidation of such pharmaceutical impurities[3]. This application note provides a comprehensive guide, including detailed protocols and in-depth spectral analysis, for the characterization of this compound using one-dimensional ¹H and ¹³C NMR. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for unambiguous molecular identification.
Introduction: The Rationale for NMR in Impurity Profiling
In pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends to impurities. Regulatory bodies mandate strict control over impurities, which can arise from synthesis, degradation, or storage[2]. This compound (Figure 1), chemically named 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[4]cyclohepta[1,2-b]pyridine, is a known process impurity and potential degradant of Desloratadine[1]. Unlike its parent drug, which features a saturated seven-membered ring, this compound possesses a double bond within this ring system, altering its planarity and electronic properties.
NMR spectroscopy is the gold standard for molecular structure determination because it provides precise information about the chemical environment of each nucleus (¹H, ¹³C) within a molecule. This allows for the mapping of the complete atomic connectivity and differentiation between closely related structures, such as a drug and its impurities. This guide establishes a self-validating protocol, from sample preparation to final spectral interpretation, to ensure trustworthy and reproducible results.
Figure 1: Chemical Structure of this compound
Caption: Numbered structure of this compound.
Experimental Protocols
Materials and Instrumentation
-
Analyte: this compound (CAS: 117811-20-8)[1][5][6][7][8][9][10].
-
Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
NMR Tubes: High-precision 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer equipped with a 5 mm broadband probe.
Protocol 1: Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures a homogeneous, contaminant-free sample at an optimal concentration.
Causality: A deuterated solvent is used to avoid large, interfering signals from solvent protons in ¹H NMR[3]. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition[11]. CDCl₃ is chosen for its excellent solubilizing power for many organic molecules and its relatively simple residual signal.
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis into a clean, dry glass vial. For ¹³C NMR, a higher concentration of 20-30 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus[12][13].
-
Dissolution: Using a calibrated pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial[13].
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra[12].
-
Filtering and Transfer: If any particulate matter remains, filter the solution. A simple and effective method is to plug a Pasteur pipette with a small piece of cotton or Kimwipe, then transfer the solution through the filter into the 5 mm NMR tube[14][15].
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly[11]. Ensure the exterior of the tube is clean before insertion into the spectrometer[13].
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow from sample preparation to spectral analysis.
Protocol 2: NMR Data Acquisition
These parameters provide a starting point for high-quality data acquisition on a typical 400 MHz instrument.
Trustworthiness: The use of a sufficient relaxation delay (D1) and acquisition time (AQ) ensures that the magnetization has adequately recovered between pulses and that the resulting free induction decay (FID) is captured for a long enough duration to yield sharp lines after Fourier transformation.
| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiment. pg indicates proton decoupling for ¹³C to simplify the spectrum to singlets. |
| Spectrometer Freq. | ~400 MHz | ~100 MHz | Corresponds to the Larmor frequency of the respective nucleus at the given field strength. |
| Spectral Width (SW) | 16 ppm (~6400 Hz) | 240 ppm (~24000 Hz) | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time (AQ) | ≥ 2.5 sec | ≥ 1.0 sec | A longer AQ provides better resolution. |
| Relaxation Delay (D1) | 5.0 sec | 2.0 sec | Allows for near-complete T1 relaxation, crucial for accurate integration in ¹H NMR. |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | Higher NS is required for the less sensitive ¹³C nucleus to achieve an adequate signal-to-noise ratio. |
| Receiver Gain (RG) | Auto-adjusted | Auto-adjusted | Optimized by the instrument to prevent signal clipping and maximize dynamic range. |
| Temperature | 298 K | 298 K | Standard ambient temperature for reproducible measurements. |
Spectral Data and Interpretation
The following spectral data are representative and serve as a guide for interpretation. Actual chemical shifts may vary slightly based on concentration, solvent, and instrument.
¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).
| Assignment (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| H-2 | ~8.40 | d | 1H | Pyridine proton, deshielded by adjacent nitrogen. |
| H-4 | ~7.65 | d | 1H | Pyridine proton. |
| H-1', H-2' | ~7.30 - 7.10 | m | 4H | Protons on the benzo-fused ring. |
| H-6, H-7 | ~6.95 | m | 2H | Olefinic protons on the seven-membered ring. |
| H-2'', H-6'' (axial) | ~2.95 | m | 2H | Piperidine protons adjacent to the double bond. |
| H-2'', H-6'' (equatorial) | ~2.50 | m | 2H | Piperidine protons adjacent to the double bond. |
| H-3'', H-5'' (axial) | ~2.40 | m | 2H | Piperidine protons. |
| H-3'', H-5'' (equatorial) | ~2.20 | m | 2H | Piperidine protons. |
| NH | ~1.80 | br s | 1H | Amine proton on the piperidine ring. |
Key Interpretive Insights:
-
The most downfield signals (~8.40 and ~7.65 ppm) are characteristic of protons on the electron-deficient pyridine ring.
-
The appearance of two distinct olefinic protons (H-6, H-7) confirms the presence of the double bond in the seven-membered ring, the defining feature of this compound compared to Desloratadine.
-
The complex multiplets in the aliphatic region (~2.20 - 2.95 ppm) correspond to the eight protons of the piperidine ring, which are inequivalent due to the rigid exocyclic double bond.
-
A broad singlet for the NH proton is typical and its chemical shift can be concentration-dependent.
¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum is typically proton-decoupled, meaning each carbon signal appears as a singlet.
| Assignment (Atom No.) | Chemical Shift (δ, ppm) | Interpretation |
| C-2, C-4 | ~150 - 147 | Aromatic carbons of the pyridine ring (adjacent to N). |
| C-8, C-9, C-10, C-5 | ~142 - 135 | Quaternary aromatic/olefinic carbons. |
| C-11 | ~134 | Quaternary carbon of the exocyclic double bond. |
| C-1', C-2', C-3', C-4' | ~132 - 126 | Aromatic carbons of the benzo-fused ring. |
| C-6, C-7 | ~125 - 120 | Olefinic carbons of the seven-membered ring. |
| C-2'', C-6'' | ~54 | Aliphatic carbons adjacent to the nitrogen. |
| C-3'', C-5'' | ~35 | Aliphatic carbons of the piperidine ring. |
Key Interpretive Insights:
-
The spectrum shows a total of 19 carbon signals, consistent with the molecular formula C₁₉H₁₇ClN₂.
-
The downfield region (>120 ppm) contains the signals for the 14 sp²-hybridized carbons of the aromatic and olefinic systems.
-
The upfield region (<60 ppm) contains the signals for the 5 sp³-hybridized carbons of the piperidine ring.
-
The presence of multiple signals between 120-142 ppm confirms the extensive conjugated system that distinguishes this impurity.
Conclusion
This application note has detailed a robust and reliable set of protocols for the preparation and NMR analysis of this compound. The provided ¹H and ¹³C NMR spectral data, along with their detailed interpretation, serve as an authoritative reference for the unambiguous structural confirmation of this critical pharmaceutical impurity. By employing these standardized methods, researchers and quality control professionals can ensure the accurate identification of this compound, thereby upholding the quality and safety standards of Desloratadine-containing drug products. The causality-driven protocols and detailed spectral assignments provide a framework that is both educational and directly applicable in a regulated laboratory environment.
References
- Vertex AI Search. (2024). Nuclear magnetic resonance (NMR)
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- University of Notre Dame. (2023).
- Organomation. (n.d.).
- Georgia Gwinnett College. (n.d.).
- Wills, G. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
- Benchchem. (n.d.).
- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- JEOL. (n.d.).
- Shared Instrumentation Facility, Department of Chemistry. (2020).
- MIT OpenCourseWare. (n.d.). 8.
- PubChem. (n.d.).
- USP Store. (n.d.).
- ChemWhat. (n.d.).
- Chemicea. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Molsyns. (n.d.).
- GLP Pharma Standards. (n.d.). Desloratadine Dehydro Impurity | CAS No- 117811-20-8.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- National Institutes of Health. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000).
- Google Patents. (n.d.).
- ChemicalBook. (n.d.).
- National Institutes of Health. (n.d.).
- Veeprho. (n.d.).
- Organic Spectroscopy International. (2016).
- Anant Pharmaceuticals Pvt. Ltd. (n.d.).
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. commons.ggc.edu [commons.ggc.edu]
- 5. CAS 117811-20-8 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.usp.org [store.usp.org]
- 8. This compound | CAS No- 117811-20-8 [chemicea.com]
- 9. This compound | molsyns.com [molsyns.com]
- 10. veeprho.com [veeprho.com]
- 11. as.nyu.edu [as.nyu.edu]
- 12. organomation.com [organomation.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. sites.bu.edu [sites.bu.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols: Generation of Dehydro Desloratadine through Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies are instrumental in elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and validating the stability-indicating power of analytical methods.[1][2][3] This application note provides a detailed protocol for conducting forced degradation studies on Desloratadine, with a specific focus on generating its potential degradation product, Dehydro Desloratadine. Understanding the degradation pathways of Desloratadine is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.
Desloratadine, a potent, long-acting, non-sedating H1 antagonist, is the major active metabolite of loratadine.[4] Its chemical structure, 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[2][5]cyclohepta[1,2-b]pyridine, is susceptible to degradation under various stress conditions. One of the key potential degradation products is this compound (8-chloro-11-(piperidin-4-ylidene)-11H-benzo[2][5]cyclohepta[1,2-b]pyridine).[6] This guide will detail the experimental conditions necessary to induce this transformation and the analytical methods for its characterization.
Scientific Rationale and Regulatory Context
The primary objective of forced degradation is to accelerate the chemical degradation of a drug substance to an extent that is analytically meaningful, typically aiming for 5-20% degradation.[3][7][8] This level of degradation is sufficient to identify and characterize degradation products without completely destroying the parent molecule. The conditions employed—acidic and basic hydrolysis, oxidation, photolysis, and thermal stress—are designed to mimic potential storage and handling conditions, as well as to probe the molecule's inherent chemical liabilities.[2][3] The data generated from these studies are foundational for developing stable formulations, establishing appropriate storage conditions and shelf-life, and for the validation of analytical methods as "stability-indicating." A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.[9][10]
Materials and Methods
Materials
-
Desloratadine Reference Standard: USP or equivalent grade.
-
Reagents:
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30%, analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium Phosphate Monobasic (KH₂PO₄), analytical grade
-
Orthophosphoric Acid (H₃PO₄), analytical grade
-
Water, HPLC grade or purified
-
Equipment
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Water bath or heating block
-
Photostability chamber
-
Hot air oven
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector.
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies on Desloratadine.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijcrt.org [ijcrt.org]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Stability-Indicating Assay Method for Desloratadine and its Impurities: An Application Note and Protocol
Introduction: The Critical Need for Stability-Indicating Assays
Desloratadine, a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine.[1] It is widely prescribed for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[2] The stability of a drug substance like Desloratadine is a critical attribute that can affect its safety and efficacy.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the use of validated stability-indicating assay methods (SIAMs) to ensure that any changes in the drug's purity profile during its shelf life are accurately monitored.[4]
A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients. The development of such a method relies on subjecting the drug substance to a series of stress conditions, a process known as forced degradation.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a robust stability-indicating assay for Desloratadine and its impurities, grounded in established scientific principles and regulatory expectations.
Understanding Desloratadine and its Potential Impurities
Desloratadine's chemical structure, 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1]cyclohepta[1,2-b]pyridine, contains functionalities susceptible to chemical degradation.[5] Forced degradation studies are designed to accelerate these degradation pathways to identify likely impurities that may arise during manufacturing, storage, or handling.
Common impurities of Desloratadine can be broadly categorized as:
-
Process-related impurities: These are substances that are formed during the synthesis of the API.
-
Degradation products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.
Some of the known impurities of Desloratadine are listed in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6][7] A comprehensive list of potential impurities is crucial for the development of a selective analytical method.
Table 1: Known Impurities of Desloratadine
| Impurity Name | Source |
| Loratadine (Impurity C) | Process-related/Precursor |
| Dehydrodesloratadine | Degradation |
| N-Formyldesloratadine | Degradation |
| Deschlorodesloratadine | Degradation |
| 3-Hydroxydesloratadine | Metabolite/Degradation |
| Desloratadine Related Compound A (Bromo-desloratadine) | Process-related |
| Desloratadine Related Compound B | Process-related |
Developing a Stability-Indicating Method: A Step-by-Step Approach
The development of a robust SIAM involves a systematic workflow, from understanding the molecule's vulnerabilities through forced degradation to the final validation of the analytical method.
Caption: Workflow for SIAM Development.
Part 1: Forced Degradation Studies Protocol
Forced degradation studies are the cornerstone of developing a stability-indicating method.[4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at detectable levels without completely destroying the molecule.[6][8]
Caption: Protocol for Forced Degradation Studies.
Materials:
-
Desloratadine API
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 6%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
Protocol:
-
Acid Hydrolysis:
-
Accurately weigh and dissolve Desloratadine in a suitable solvent (e.g., methanol or diluent).
-
Add an equal volume of 1N HCl.
-
Heat the solution at 60°C for 20 hours.[9]
-
After the specified time, cool the solution and neutralize it with an appropriate amount of 1N NaOH.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Accurately weigh and dissolve Desloratadine in a suitable solvent.
-
Add an equal volume of 1N NaOH.
-
Heat the solution at 60°C for 20 hours.[9]
-
After the specified time, cool the solution and neutralize it with an appropriate amount of 1N HCl.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Accurately weigh and dissolve Desloratadine in a suitable solvent.
-
Add an equal volume of 6% H₂O₂.
-
Keep the solution at 60°C for 20 hours.[9]
-
After the specified time, dilute the solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose a known quantity of solid Desloratadine powder to dry heat at 70-80°C for a defined period.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Desloratadine or the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Prepare the samples for analysis.
-
Analysis of Stressed Samples:
All stressed samples, along with an unstressed control sample, should be analyzed using the developed chromatographic method. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of Desloratadine.
Part 2: Chromatographic Method and Validation
A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is commonly employed for the analysis of Desloratadine and its impurities. The following is a representative set of chromatographic conditions.
Table 2: Representative Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A time-based gradient program to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 35°C |
| Injection Volume | 10-20 µL |
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies, where the Desloratadine peak should be well-resolved from all degradation products and impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 3: Typical Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant impact on results |
Conclusion
The development and validation of a stability-indicating assay method are indispensable for ensuring the quality, safety, and efficacy of Desloratadine drug products. This application note has outlined a comprehensive and scientifically sound approach, grounded in ICH guidelines and established analytical practices. By following the detailed protocols for forced degradation and method validation, researchers and drug development professionals can confidently establish a robust analytical method for the routine analysis and stability monitoring of Desloratadine and its impurities.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, 2003. (URL: [Link])
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, 2005. (URL: [Link])
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Rao, D. D., Satyanarayana, N. V., Reddy, A. M., Sait, S. S., Chakole, D., & Mukkanti, K. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of pharmaceutical and biomedical analysis, 51(3), 736-742.
- Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 5(4), 487-492.
-
PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]
- United States Pharmacopeia. (n.d.).
-
SynZeal. (n.d.). Desloratadine Impurities. Retrieved from [Link]
- European Directorate for the Quality of Medicines & HealthCare. (n.d.).
- Sharma, G., & Singh, S. (2010). Development and validation of a stability-indicating high-performance thin-layer chromatographic method for the determination of desloratadine in pharmaceutical dosage forms.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- S. M. A. F. C. O. Hossain, M. A. K. Azad, S. M. A. Sayeed, and S. A. K. L. U. Rahman, “Development and validation of a stability-indicating RP-HPLC method for the determination of desloratadine in pharmaceutical dosage forms,” Dhaka University Journal of Pharmaceutical Sciences, vol. 12, no. 1, pp. 69–75, 2013.
- Sonanis, M. V., & Rajput, A. P. (2012). Development and validation of stability indicating HPTLC method for determination of desloratadine in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2631.
- Ünal, O. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH.
- Manivannan, R., et al. "FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS." International Journal of PharmTech Research, vol. 2, no. 3, 2010, pp. 2101-2106.
- Baokar, S. A., et al. "A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations." Scientia Pharmaceutica, vol. 81, no. 2, 2013, pp. 435-446.
- European Medicines Agency. (2011).
- Rahman, Z., et al. "Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics." Journal of AOAC International, vol. 105, no. 6, 2022, pp. 1658-1665.
- Sigma-Aldrich. (n.d.). Desloratadine European Pharmacopoeia (EP) Reference Standard.
- Patel, J. R., Suhagia, B. N., & Patel, M. M. (2007). Simultaneous Spectrophotometric Estimation of Montelukast and Levocetirizine. Indian Journal of Pharmaceutical Sciences, 69(4), 521.
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desloratadine Impurities | SynZeal [synzeal.com]
- 3. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scribd.com [scribd.com]
- 7. uspnf.com [uspnf.com]
- 8. youtube.com [youtube.com]
- 9. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Efficiency Isolation and Purification of Dehydro Desloratadine from Bulk Drug Substance
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, scientifically-grounded methodology for the isolation and purification of Dehydro Desloratadine, a critical process-related impurity of Desloratadine, from the bulk drug substance. The protocol outlines a systematic approach, beginning with the development of a robust analytical Ultra-Performance Liquid Chromatography (UPLC) method for the initial detection and quantification of the impurity. This analytical method serves as the foundation for scaling up to a preparative High-Performance Liquid Chromatography (HPLC) workflow. We detail the strategic considerations for method translation, including column selection, mobile phase optimization, and sample loading, to achieve high-purity isolation. The protocol culminates in post-purification processing and purity verification, yielding this compound suitable for use as a reference standard in quality control and regulatory filings. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine, widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] As the primary active metabolite of loratadine, it functions as a selective peripheral histamine H1-receptor inverse agonist.[2] In the manufacturing of any Active Pharmaceutical Ingredient (API), the control of impurities is a critical aspect governed by stringent regulatory standards to ensure the safety and efficacy of the final drug product.
The International Council for Harmonisation (ICH) provides clear guidelines, specifically ICH Q3A(R2), which mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4] Organic impurities, which can arise from the manufacturing process or degradation, must be carefully monitored.[5][6] this compound (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5][7]cyclohepta[1,2-b]pyridine) is a known process-related impurity or potential degradation product of Desloratadine.[8][9] Its structural similarity to the parent API presents a significant analytical and purification challenge.
The isolation of such impurities in a pure form is paramount for several reasons:
-
Reference Standard Generation: Pure impurities are required as reference standards for the validation of analytical methods used in routine quality control.
-
Structural Elucidation: Isolation provides sufficient material for definitive structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Toxicological Studies: Regulatory guidelines require safety qualification for impurities exceeding specific thresholds, necessitating the availability of the pure compound for toxicological assessment.[6][10]
This document provides a detailed protocol for overcoming the challenges associated with isolating this compound from the Desloratadine bulk drug.
Strategic Workflow for Impurity Isolation
The successful isolation of a target impurity from a bulk API is a multi-step process that begins with analytical-scale method development and logically progresses to preparative-scale purification and final verification. The entire workflow is designed as a self-validating system, where the initial analytical method is ultimately used to confirm the purity of the isolated material.
Caption: Overall workflow for the isolation of this compound.
Phase 1: Analytical Method Development and Validation
Before attempting purification, a sensitive and specific analytical method is required to accurately identify and quantify this compound in the bulk material. A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is ideal due to its high resolution and short run times.[7]
Rationale for Method Development
-
Column Chemistry: A C18 stationary phase is selected for its versatility and proven efficacy in separating compounds of moderate polarity like Desloratadine and its analogs. The small particle size of UPLC columns (e.g., ≤ 1.8 µm) provides superior peak efficiency, which is crucial for resolving closely eluting impurities.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) is employed. The buffer (e.g., phosphate or formate) helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes for ionizable compounds. The gradient allows for the effective elution of both the main API and its related impurities within a reasonable timeframe.
-
Detection: Desloratadine and its chromophoric impurities exhibit strong UV absorbance. A detection wavelength of 280 nm is often suitable for providing a good response for both the API and its related substances.[7]
Protocol 1: Analytical UPLC Method for Impurity Profiling
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Desloratadine bulk drug in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to achieve a final concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Analysis:
-
Inject the sample solution into the UPLC system.
-
Run the analysis according to the conditions specified in Table 1.
-
Identify the this compound peak based on its relative retention time (RRT) with respect to the Desloratadine peak, confirmed by spiking with a provisional standard if available.
-
Table 1: Optimized Analytical UPLC Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 2.0 µL |
| Run Time | 8 minutes |
Phase 2: Preparative HPLC for Isolation and Purification
The goal of preparative chromatography is to isolate, not just detect, the compound of interest. This requires scaling the analytical method to handle significantly larger sample loads.
Rationale for Preparative Strategy
-
Method Scaling: The analytical UPLC method is translated to a preparative HPLC method. This involves increasing the column's internal diameter and particle size, and adjusting the flow rate and injection volume proportionally to maintain separation while maximizing throughput.
-
Sample Loading: The concentration of the bulk drug solution is increased significantly to load as much material onto the column as possible without sacrificing the resolution between Desloratadine and this compound.[11]
-
Fraction Collection: A fraction collector is programmed to selectively collect the eluent corresponding to the this compound peak, triggered by the UV detector signal.
Caption: The preparative HPLC cycle for impurity isolation.
Protocol 2: Preparative HPLC Isolation of this compound
-
Preparation of Mobile Phases:
-
Prepare larger volumes of Mobile Phase A and B as described in Protocol 1, using volatile buffers like ammonium formate if post-purification lyophilization is intended.
-
-
Preparation of Sample Solution:
-
Prepare a highly concentrated solution of the Desloratadine bulk drug (e.g., 20-50 mg/mL) in the initial mobile phase composition or a stronger solvent if solubility is an issue. Ensure the solution is filtered before injection.
-
-
System Setup and Equilibration:
-
Install the preparative column and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Loading and Elution:
-
Perform multiple, stacked injections of the concentrated sample solution.
-
Run the preparative gradient as detailed in Table 2.
-
-
Fraction Collection:
-
Program the fraction collector to collect the eluent based on the retention time window of the this compound peak, as determined from preliminary small-scale preparative runs.
-
-
Pooling and Analysis:
-
Pool the corresponding fractions from all runs.
-
Analyze a small aliquot of the pooled fraction using the analytical UPLC method (Protocol 1) to confirm the presence and preliminary purity of the target impurity.
-
Table 2: Optimized Preparative HPLC Conditions
| Parameter | Condition |
| Column | XBridge Prep C18, 150 x 19 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 18 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 280 nm |
| Injection Volume | 1.0 - 5.0 mL (depending on concentration) |
Phase 3: Post-Purification and Final Confirmation
Once the fractions are collected, the purified impurity must be recovered from the solvent and its final purity must be rigorously confirmed.
Protocol 3: Recovery and Purity Verification
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain the this compound as a solid powder. This is a gentle method that avoids thermal degradation.
-
-
Purity Confirmation:
-
Prepare a solution of the isolated solid at a concentration of approximately 0.5 mg/mL in the analytical diluent.
-
Analyze this solution using the validated analytical UPLC method (Protocol 1).
-
The purity is determined by calculating the peak area percentage. The chromatogram should show a single major peak corresponding to this compound.
-
-
Structural Confirmation:
-
Subject the purified material to further spectroscopic analysis (e.g., LC-MS, 1H-NMR, 13C-NMR) to unequivocally confirm its chemical structure as this compound.[12]
-
Table 3: Purity Assessment of Isolated this compound
| Analysis | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity by UPLC | ≥ 98.0% | 99.2% (as determined by peak area %) |
| Mass Spectrometry | [M+H]⁺ Matches Theoretical | Conforms |
| NMR Spectroscopy | Structure Consistent | Conforms |
Conclusion
This application note details a robust and systematic workflow for the successful isolation and purification of the this compound impurity from the Desloratadine bulk drug. By starting with a high-resolution analytical UPLC method and strategically scaling it to a preparative HPLC system, it is possible to obtain the impurity at a purity level (≥98%) suitable for its use as an analytical reference standard and for further toxicological evaluation. This methodology underscores the importance of a combined analytical and preparative chromatographic approach in modern pharmaceutical development and quality control.
References
-
Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Welch, C. J., et al. (2010). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America. [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Rao, B. M., et al. (2010). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15780509, this compound. [Link]
-
Neopharm Labs. (2024, January 31). 5 Essential Strategies for Mastering Pharmaceutical Impurity Isolation. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
DergiPark. (2023, March 28). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. [Link]
-
National Center for Biotechnology Information. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]
-
U.S. Food & Drug Administration. Q3A Impurities in New Drug Substances Guidance for Industry. [Link]
-
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]
-
Preprints.org. (2025, July 10). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. [Link]
-
RSSL. Preparative Chromatography: A Holistic Approach. [Link]
-
SciSpace. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. [Link]
-
SynThink. Desloratadine EP Impurities & Related Compounds. [Link]
- Google Patents.
-
SynZeal. Desloratadine Impurities. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. [Link]
- Google Patents.
-
SynThink Research Chemicals. Desloratadine Dehydro Impurity. [Link]
-
SynZeal. Desloratadine Deschloro Impurity. [Link]
-
Wikipedia. Desloratadine. [Link]
-
GLP Pharma Standards. Desloratadine Dehydro Impurity. [Link]
Sources
- 1. Desloratadine | 100643-71-8 [chemicalbook.com]
- 2. Desloratadine - Wikipedia [en.wikipedia.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpionline.org [jpionline.org]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. This compound | CAS No- 117811-20-8 [chemicea.com]
- 10. youtube.com [youtube.com]
- 11. rssl.com [rssl.com]
- 12. pharmtech.com [pharmtech.com]
Protocol for the Procurement and Application of Dehydro Desloratadine Analytical Standard
Abstract
This comprehensive guide provides a detailed protocol for the procurement, handling, and analytical application of Dehydro Desloratadine analytical standard. This compound is a critical impurity and degradant of Desloratadine, an active pharmaceutical ingredient (API) used in antihistamine medications.[1][2][3] The accurate quantification of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven insights. The protocol delineates a systematic approach, from supplier qualification and verification of the Certificate of Analysis (CoA) to the proper storage, handling, and use of the standard in analytical methodologies such as High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Analytical Standards
Analytical standards are highly characterized materials essential for the accuracy and reliability of analytical measurements.[6] They serve as the benchmark against which unknown samples are compared, making their purity and integrity of utmost importance. In pharmaceutical analysis, reference standards are used for a variety of applications, including the identification and quantification of APIs, their impurities, and degradation products.[6] The United States Pharmacopeia (USP) provides reference standards that are highly purified and well-characterized for their intended use.[7][8][9]
This compound is a known impurity of Desloratadine and its presence in the drug product must be monitored and controlled.[1][10] The use of a well-characterized this compound analytical standard is therefore indispensable for developing and validating analytical methods to ensure that the levels of this impurity do not exceed established safety thresholds.
Protocol for Purchasing this compound Analytical Standard
The procurement of a high-quality analytical standard is the foundational step for any reliable analytical measurement. This protocol outlines a systematic approach to selecting a reputable supplier and ensuring the fitness-for-purpose of the this compound standard.
Supplier Qualification and Selection
Choosing a reputable supplier is critical to obtaining a reliable analytical standard.[11] The following criteria should be considered when evaluating potential suppliers:
-
Accreditation and Certification: Prioritize suppliers who adhere to internationally recognized quality management systems, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration laboratories.[12][13]
-
Reputation and Experience: Select suppliers with a proven track record in providing high-purity pharmaceutical reference standards.
-
Comprehensive Documentation: Ensure the supplier provides a detailed Certificate of Analysis (CoA) with each standard.[11][14][15]
-
Technical Support: A reliable supplier should have a knowledgeable technical support team to address any queries regarding the standard.[16]
The Certificate of Analysis (CoA): A Critical Examination
The Certificate of Analysis is a formal document that provides detailed information about a specific batch of the analytical standard.[17][18][19] It is imperative to thoroughly review the CoA before purchasing and upon receipt of the standard.
Key Elements to Scrutinize in a this compound CoA:
| Parameter | Description & Importance |
| Product Identification | Includes the product name (this compound), catalog number, and CAS number (117811-20-8).[2][20] This ensures you are ordering the correct compound. |
| Batch or Lot Number | A unique identifier for the specific batch of the standard, crucial for traceability.[19] |
| Purity | The most critical characteristic. It should be determined by a reliable analytical technique (e.g., HPLC, GC) and reported as a percentage.[11][16] High purity is essential for accurate quantification. |
| Identity Confirmation | The CoA should detail the methods used to confirm the chemical structure of this compound, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[14] |
| Assigned Value and Uncertainty | For quantitative standards, the CoA will provide an assigned value (e.g., concentration or potency) and its associated measurement uncertainty.[15][17] |
| Storage Conditions | Specifies the recommended temperature and conditions for storing the standard to ensure its stability.[21] For this compound, this is typically 2-8°C. |
| Expiration Date | The date until which the manufacturer guarantees the standard's specifications, provided it is stored correctly.[12] |
| Date of Analysis | The date when the characterization of the standard was performed. |
| Safety Information | May include a reference to the Safety Data Sheet (SDS) for handling precautions. |
| Issuing Authority | The name and contact information of the manufacturer or supplier. |
Ordering and Receiving
Once a suitable supplier and standard have been identified, proceed with the ordering process. Upon receipt of the this compound standard, the following steps should be taken:
-
Inspect the Packaging: Check for any signs of damage or tampering.
-
Verify the Product: Ensure the product name, catalog number, and lot number on the vial match the information on the CoA and the purchase order.
-
Confirm Storage Conditions: Immediately transfer the standard to the recommended storage conditions as specified on the CoA.[22][23]
Protocol for Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and stability of the this compound analytical standard.[24][25]
Storage
-
Temperature: Store the standard in its original, unopened container at the temperature specified on the CoA, typically between 2°C and 8°C.[22][24]
-
Light Protection: Protect the standard from light by storing it in an amber vial or in a dark location.[21][23]
-
Moisture Control: Store in a dry environment. For hygroscopic materials, a desiccator may be necessary.[23]
Handling
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the standard.[22][24]
-
Weighing: Use a calibrated analytical balance for accurate weighing.[25] Do not return any unused material to the original container.[24]
-
Personal Protective Equipment (PPE): Always handle the standard in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling precautions.
Protocol for Analytical Application: HPLC Method
This section provides a general protocol for the use of the this compound analytical standard in an HPLC method for the quantification of this impurity in a Desloratadine drug substance or product. Method development and validation are essential for ensuring the suitability of the analytical procedure for its intended purpose.[3][26][27]
Preparation of Stock and Working Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh an appropriate amount of the this compound analytical standard.
-
Quantitatively transfer the weighed standard to a volumetric flask of a suitable size.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Sonication may be used to aid dissolution.[10][28]
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase or a suitable diluent.
-
The concentration range of the working standards should bracket the expected concentration of this compound in the sample solutions.
-
Sample Preparation
The sample preparation procedure will depend on the matrix (drug substance or drug product). The goal is to extract the analyte of interest and remove any interfering components. A typical procedure for a tablet formulation might involve:
-
Weighing and grinding the tablets to a fine powder.
-
Extracting the powder with a suitable solvent.
-
Filtering the extract to remove excipients.
-
Diluting the filtered extract to a concentration within the calibration range.
HPLC System and Conditions
The following is an example of HPLC conditions that may be suitable for the analysis of this compound. These conditions should be optimized during method development.
| Parameter | Condition |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm particle size[28] |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[28] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection | UV at an appropriate wavelength (e.g., 247 nm or 280 nm).[28] A photodiode array (PDA) detector can be used to confirm peak purity. |
System Suitability
Before running the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be close to 1.
-
Theoretical Plates: A measure of column efficiency.
-
Repeatability: The relative standard deviation (RSD) of replicate injections of a standard solution should be within acceptable limits (e.g., <2%).
Analysis and Quantification
-
Inject the blank (diluent), working standard solutions, and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Purchasing Workflow
Caption: Workflow for Purchasing this compound Analytical Standard.
Analytical Application Workflow
Caption: Analytical Application of this compound Standard.
References
-
General Chapters: <11> USP REFERENCE STANDARDS . uspbpep.com. [Link]
-
SOP for Handling of Reference Standards . PharmaJia. [Link]
-
SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards . Pharmaceutical Information. [Link]
-
Handling Your Analytical Reference Standards . Restek. [Link]
-
SOP for Controlling and Storage Reference standards . Pharmaguddu. [Link]
-
<11> USP REFERENCE STANDARDS . [Link]
-
Choosing the Right Analytical Standards: Purity, Stability & Certification . [Link]
-
Desloratadine Dehydro Impurity | CAS No- 117811-20-8 . GLP Pharma Standards. [Link]
-
New FDA Guidance on Analytical Methods Provides General Approach, but Few Details . [Link]
-
Desloratadine-GLP Pharma Standards . [Link]
-
Desloratadine Deschloro Impurity | 38092-95-4 . SynZeal. [Link]
-
Standards and Reagents . Labcompare.com. [Link]
-
General Notices: USP Reference Standards . [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
3 Details Every Certificate of Analysis (CoA) Should Address . Cole-Parmer. [Link]
-
FDA Guidance on analytical procedures and methods validation published . ECA Academy. [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS . [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 . FDA. [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard . NIH. [Link]
-
What is a Certificate of Analysis (CoA)? . CIKLab. [Link]
-
FDA Guidance for Industry: Q14 Analytical Procedure Development . gmp-compliance.org. [Link]
-
2024 Certificate of Analysis - Definition, Example Template & Requirements . Datacor, Inc. [Link]
-
Guide to Quality in Analytical Chemistry . Eurachem. [Link]
- Stable desloratadine compositions.
-
This compound | C19H17ClN2 | CID 15780509 . PubChem. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis Rapid separation of desloratadine and related compounds in solid pharmaceutica . Ovid. [Link]
-
Desloratadine Orally Disintegrating Tablets . USP-NF. [Link]
-
NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form . [Link]
-
NEW SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF DESLORATADINE IN PHARMACEUTICAL FORMULATIONS . TSI Journals. [Link]
Sources
- 1. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 2. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 6. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 7. uspbpep.com [uspbpep.com]
- 8. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. uspnf.com [uspnf.com]
- 11. pure-synth.com [pure-synth.com]
- 12. caymanchem.com [caymanchem.com]
- 13. eurachem.org [eurachem.org]
- 14. glppharmastandards.com [glppharmastandards.com]
- 15. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. coleparmer.com [coleparmer.com]
- 18. alliancechemical.com [alliancechemical.com]
- 19. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]
- 20. Desloratadine Deschloro Impurity | 38092-95-4 | SynZeal [synzeal.com]
- 21. Blogs | Restek [discover.restek.com]
- 22. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]
- 23. pharmaguddu.com [pharmaguddu.com]
- 24. pharmajia.com [pharmajia.com]
- 25. usp.org [usp.org]
- 26. biopharminternational.com [biopharminternational.com]
- 27. fda.gov [fda.gov]
- 28. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Dehydro Deslomaxine with Other Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Dehydro Desloratadine from other process-related and degradation impurities. Co-elution, where two or more compounds elute from a chromatography column at the same time, can significantly compromise the accuracy of impurity profiling and quantification.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you achieve baseline separation and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from other impurities critical?
This compound (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[3][4]cyclohepta[1,2-b]pyridine) is a known impurity and degradation product of Desloratadine, an active pharmaceutical ingredient (API) used as an antihistamine.[5][6][7][8][9] Regulatory bodies require stringent monitoring and control of impurities in pharmaceutical products to ensure their safety and efficacy.[5] Co-elution of this compound with other impurities can lead to inaccurate quantification, potentially masking the true levels of individual impurities and leading to non-compliance with regulatory standards.
Q2: What are the common impurities that co-elute with this compound?
Common impurities of Desloratadine can arise from the manufacturing process or degradation.[5][10] These may include other structurally similar compounds, isomers, or by-products. The specific co-eluting impurity will depend on the synthetic route and storage conditions of the Desloratadine drug substance or product. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products that might co-elute.[11][12][13][14][15]
Q3: My current method shows a single peak, but I suspect co-elution. How can I confirm this?
Suspected co-elution, even with a symmetrical peak, can be investigated using several techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak.[2] If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of a co-eluting impurity.[2][4]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer allows for the analysis of the mass-to-charge ratio (m/z) of the ions eluting at that retention time.[2][3] If multiple m/z values are detected across the peak, it confirms co-elution.
-
Varying Chromatographic Conditions: Systematically altering parameters like the mobile phase composition or column chemistry can often resolve co-eluting peaks. If a change in conditions results in the appearance of a new peak or a shoulder on the original peak, co-elution was likely occurring.[2]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Resolving co-elution is a methodical process of optimizing chromatographic parameters to enhance the differential migration of analytes through the column. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose.[1][16] The following sections detail a step-by-step approach to troubleshooting and resolving the co-elution of this compound.
Step 1: Mobile Phase Optimization
The mobile phase composition is a critical factor influencing selectivity in reversed-phase HPLC.[17][18]
1.1. Adjusting Mobile Phase pH:
The ionization state of analytes, particularly basic compounds like Desloratadine and its impurities, can be manipulated by altering the mobile phase pH.[17][18] This, in turn, affects their retention and can resolve co-elution.
-
Scientific Rationale: this compound, containing a basic piperidine ring, will have its retention time significantly influenced by the mobile phase pH. By adjusting the pH, you can alter the degree of ionization of the target analyte and the co-eluting impurity, potentially leading to differential retention.[17][18] For basic compounds, increasing the pH (suppressing ionization) generally increases retention on a reversed-phase column.[18]
-
Protocol:
-
Determine the pKa of this compound and, if known, the co-eluting impurity.
-
Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., pH 2.5, 4.5, 6.5, and 8.5). Ensure the chosen buffer has a pKa within ±1 unit of the desired pH for effective buffering.
-
When working with silica-based columns, be mindful of the recommended pH range (typically pH 2-8) to avoid damaging the stationary phase.[17][19]
-
Inject the sample and compare the chromatograms. Look for changes in selectivity and resolution between this compound and the co-eluting impurity.
-
1.2. Modifying the Organic Modifier:
The type and proportion of the organic solvent in the mobile phase can significantly impact selectivity.
-
Scientific Rationale: Different organic solvents (e.g., acetonitrile and methanol) have different elution strengths and can interact differently with the analytes and the stationary phase, leading to changes in selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC.
-
Protocol:
-
If your current method uses acetonitrile, try replacing it with methanol, or vice versa. You can also experiment with mixtures of the two.
-
Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of closely eluting peaks.
-
Consider a gradient elution, where the concentration of the organic solvent is increased over time. This can be particularly effective for separating compounds with a wide range of polarities.[20]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Acetate, pH 4.5 | 10mM Ammonium Bicarbonate, pH 8.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B in 15 min | 20-80% B in 15 min | 20-80% B in 15 min |
| Expected Outcome | Good for general screening | Potential for altered selectivity | Increased retention of basic compounds |
A hypothetical table illustrating different starting conditions for mobile phase screening.
Step 2: Stationary Phase Selection
The choice of the HPLC column (stationary phase) is fundamental to achieving the desired separation.[1]
-
Scientific Rationale: The chemical properties of the stationary phase dictate the primary mode of interaction with the analytes. While C18 columns are widely used, alternative chemistries can offer different selectivities.
-
Protocol:
-
C18 (Octadecylsilane): If you are using a standard C18 column, consider trying a C18 column from a different manufacturer as subtle differences in bonding chemistry and end-capping can alter selectivity.
-
Phenyl-Hexyl: These columns provide alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds like this compound and its impurities.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity compared to traditional C18 columns.
-
Cyano (CN) Phases: Cyano columns can be used in both normal-phase and reversed-phase modes and provide a different selectivity profile due to dipole-dipole interactions.[21]
-
Step 3: Optimizing Temperature and Flow Rate
While often considered secondary optimization parameters, temperature and flow rate can influence resolution.
-
Scientific Rationale:
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve column efficiency (narrower peaks). It can also alter the selectivity of the separation.
-
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, providing more time for the analytes to interact with the stationary phase, which can lead to better resolution.
-
-
Protocol:
-
Temperature: Evaluate the separation at different temperatures, for example, 25°C, 35°C, and 45°C.
-
Flow Rate: If your current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min or 0.6 mL/min and observe the effect on resolution.
-
Visualizing the Troubleshooting Workflow
A systematic approach is crucial for efficiently resolving co-elution. The following diagram illustrates a logical workflow for method development and troubleshooting.
A logical workflow for troubleshooting co-elution.
By systematically working through these steps, you can effectively troubleshoot and resolve the co-elution of this compound with other impurities, ensuring the accuracy and reliability of your analytical data.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.
- SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Journal of AOAC INTERNATIONAL. (n.d.). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics.
- Benchchem. (2025, December). Application Notes and Protocols for the Chromatographic Separation of Desloratadine and its Deuterated Analog.
- American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from American Pharmaceutical Review website.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- PubMed. (2010, January 5). Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography.
- Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from Macedonian Pharmaceutical Bulletin website.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products (a) Alkali....
- SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing.
- DergiPark. (2023, March 28). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH.
- PubMed. (2010, February 5). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms.
- ResearchGate. (n.d.). Chromatographic separation of desloratadine. Chromatographic conditions....
- ResearchGate. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- PMC - NIH. (n.d.). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Pharmaffiliates. (n.d.). Desloratadine-impurities.
- SynZeal. (n.d.). Desloratadine Impurities.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- American Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from American Pharmaceutical Review website.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ResearchGate. (n.d.). Other HPLC separations performed on polar stationary phases.
- LCGC. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Scholars Research Library. (n.d.). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of.
- Veeprho. (n.d.). This compound | CAS 117811-20-8.
- Thermo Fisher Scientific. (n.d.). Quantitation of APIs and impurities in multi-component drugs by ternary gradient reversed phase chromatography with charged.
- SIELC Technologies. (n.d.). Polar Compounds.
- Waters Corporation. (n.d.). HPLC Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- All About Drugs. (n.d.). ANALYTICAL CHEM (API).
- MDPI. (2023, March 16). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
- AKJournals. (2024, December 12). A new simultaneous salting out thin layer chromatographic method for determination of Loratadine and its active metabolite-desloratadine in pharmaceutical dosage forms and in rabbit spiked plasma.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 117811-20-8 this compound Impurity. Retrieved from Anant Pharmaceuticals Pvt. Ltd. website.
- Chemicea. (n.d.). This compound | CAS No- 117811-20-8.
- Agilent. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
- Amzeal Research. (n.d.). Desloratadine Dehydro Impurity.
- USP Store. (n.d.). This compound (25 mg) (8-chloro-11-(piperidin-4-ylidene) -.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 117811-20-8 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. This compound | CAS No- 117811-20-8 [chemicea.com]
- 9. store.usp.org [store.usp.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. moravek.com [moravek.com]
- 18. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 19. agilent.com [agilent.com]
- 20. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]
Technical Support Center: Matrix Effects in the Analysis of Dehydro Desloratadine
Welcome to the technical support center for the bioanalysis of Dehydro Desloratadine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative analysis. Here, we will delve into the underlying causes of these effects and provide practical, field-tested troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental data.
Understanding the Challenge: What are Matrix Effects?
In the realm of bioanalysis, particularly with a sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] For this compound, a metabolite of Desloratadine, this matrix could be plasma, urine, or other biological fluids.[2][3]
Matrix effects occur when these co-eluting endogenous components interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][4][5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an assay.[6][7] The primary culprits behind matrix effects are often phospholipids, proteins, salts, and other endogenous molecules present in the biological sample.[4][8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[9][10][11][12][13]
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is structured to address specific problems you might encounter during your analysis of this compound.
Question 1: I'm observing significant ion suppression and poor sensitivity for this compound in my plasma samples. What are the likely causes and how can I fix this?
Answer:
Significant ion suppression in plasma analysis is a common hurdle, primarily due to the high abundance of phospholipids and proteins.[4] These molecules can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed signal.
Causality and Recommended Actions:
-
Inadequate Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering substances before they reach the analytical column.[4]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may result in significant matrix effects.[4][6]
-
Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup than PPT and has been successfully used for Desloratadine and its metabolites.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a broad range of interferences. Studies have shown that SPE can reduce matrix effects by as much as 80% for Desloratadine analysis in human plasma.[4][15]
-
-
Suboptimal Chromatographic Separation: If interfering matrix components co-elute with your analyte, ion suppression is likely.
-
Gradient Optimization: Adjusting the mobile phase gradient can help separate this compound from the bulk of the matrix components.
-
Alternative Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which can be effective in minimizing matrix effects by eluting the analyte before many of the interfering compounds.[4][16]
-
Experimental Protocol: Optimizing Sample Preparation with SPE
Here is a general workflow for developing a robust SPE method for this compound in plasma:
-
Sorbent Selection: Choose a sorbent that provides good retention for this compound while allowing for effective washing of interferences. A mixed-mode or polymer-based sorbent is often a good starting point.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample loading conditions (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the cartridge.
-
Washing: Use a series of wash steps with solvents of increasing strength to remove interfering components without eluting the analyte.
-
Elution: Elute this compound with a strong organic solvent, often with a modifier like formic acid or ammonia to ensure complete recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your LC mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85-95 | 40-60 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70-85 | 15-30 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | > 90 | < 15 (Minimal Effect) | < 5 |
This table presents typical, illustrative data and actual results may vary.
Question 2: My peak shapes for this compound are inconsistent, and I'm seeing carryover between injections. Could this be related to matrix effects?
Answer:
Yes, inconsistent peak shapes and carryover can be secondary consequences of matrix effects. The accumulation of non-volatile matrix components in the ion source or on the analytical column can lead to these issues.[17]
Causality and Recommended Actions:
-
Ion Source Contamination: Endogenous lipids and other non-volatile materials can deposit on the ion source components, leading to altered ion optics and signal instability.[17]
-
Regular Cleaning: Implement a routine cleaning schedule for the ion source components as recommended by the instrument manufacturer.
-
Divert Valve: Use a divert valve to direct the initial, highly concentrated matrix components from the column to waste, preventing them from entering the mass spectrometer.
-
-
Column Contamination: Buildup of matrix components on the head of the analytical column can cause peak distortion and carryover.
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components.
-
Column Washing: Incorporate a high-organic wash step at the end of each analytical run to elute any strongly retained interferences.
-
Visualization: Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the analysis of this compound.
Q1: How do I quantitatively assess matrix effects during method validation?
A1: The most common method is the post-extraction spike experiment.[17] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. According to regulatory guidelines, the coefficient of variation (CV) of the matrix factor across different lots of matrix should be less than 15%.[18][19]
Q2: Will using a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A2: A SIL-IS is the most effective tool for compensating for matrix effects.[20] Since the SIL-IS is chemically identical to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. However, it does not eliminate the matrix effect itself. It is still crucial to minimize matrix effects as much as possible through optimized sample preparation and chromatography to ensure method robustness.[8]
Q3: Are matrix effects different between plasma and urine samples?
A3: Yes, the nature and severity of matrix effects can vary significantly between different biological matrices.[21]
-
Plasma: As discussed, plasma is rich in proteins and phospholipids, which are major sources of ion suppression.[4]
-
Urine: Urine composition can be highly variable between individuals and can contain high concentrations of salts and urea, which can also cause matrix effects.[22] Sample preparation for urine may involve a "dilute-and-shoot" approach, but for more sensitive assays, techniques like SPE may be necessary to remove interfering salts.[23][24]
Q4: Can concomitant medications in patient samples cause matrix effects?
A4: Absolutely. Co-administered drugs and their metabolites can co-elute with this compound and cause ion suppression or enhancement.[20] It is important to consider the potential for such interferences during method development and validation, especially for clinical studies where polypharmacy is common.[12][20]
Visualization: Key Factors Influencing Matrix Effects
Caption: Factors contributing to and mitigating matrix effects.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. Available at: [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare . Slideshare. Available at: [Link]
-
Matrix effects: Causes and solutions - ResearchGate . ResearchGate. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com . PharmaCompass. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . European Bioanalysis Forum. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA . U.S. Food and Drug Administration. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. Available at: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research . ijoppr.org. Available at: [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - NIH . National Institutes of Health. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International . LCGC International. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research . medipharmsai.com. Available at: [Link]
-
Overcoming Matrix Effects - Bioanalysis Zone . Bioanalysis Zone. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks . CDC Stacks. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Desloratadine | C19H19ClN2 | CID 124087 - PubChem - NIH . National Institutes of Health. Available at: [Link]
-
Ion suppression (mass spectrometry) - Wikipedia . Wikipedia. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma . AMSbiopharma. Available at: [Link]
-
Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - NIH . National Institutes of Health. Available at: [Link]
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory - ResearchGate . ResearchGate. Available at: [Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - NIH . National Institutes of Health. Available at: [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - NIH . National Institutes of Health. Available at: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today . Chromatography Today. Available at: [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. Available at: [Link]
-
This compound | C19H17ClN2 | CID 15780509 - PubChem . National Institutes of Health. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. Available at: [Link]
-
Desloratadine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com . PharmaCompass. Available at: [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode - Preprints.org . Preprints.org. Available at: [Link]
-
Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes - ResearchGate . ResearchGate. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmacompass.com [pharmacompass.com]
- 12. fda.gov [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
- 14. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
- 20. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Manufacturing Controls for Desloratadine Stability
A Guide to Preventing the Formation of Dehydro Desloratadine
Welcome to the Technical Support Center for Desloratadine manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for preventing the formation of this compound, a critical impurity in the manufacturing of Desloratadine-based drug products. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and quality of your product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
A1: this compound (8-chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine) is a known degradation product of Desloratadine.[1][3] Its formation is a critical quality attribute that must be controlled during the manufacturing process and throughout the shelf-life of the drug product. The presence of impurities, such as this compound, can potentially impact the safety and efficacy of the final drug product.[4] Regulatory bodies like the FDA and EMA have strict guidelines on the limits of such impurities in pharmaceutical preparations.[1][5]
Q2: What are the primary factors that contribute to the formation of this compound?
A2: The formation of this compound is primarily attributed to oxidative and thermal stress.[6][7] Desloratadine is susceptible to oxidation, which can lead to the dehydrogenation of the dihydro-benzo-cyclohepta-pyridine ring system to form the more conjugated this compound.[8][9] Elevated temperatures during manufacturing processes, such as drying and milling, can accelerate this degradation.[7] Additionally, interaction with certain excipients and inappropriate pH conditions can also promote the formation of this impurity.[10]
Q3: What are the regulatory limits for this compound in a drug product?
A3: The acceptable limits for impurities are defined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for new drug substances and Q3B for new drug products. The specific threshold for reporting, identifying, and qualifying an impurity depends on the maximum daily dose of the drug. For an unidentified impurity, the identification threshold can be as low as 0.10% for a maximum daily dose of greater than 2g. For identified impurities, specific limits are often established based on toxicological data. The USP monograph for Desloratadine also specifies limits for known impurities.[11]
| ICH Threshold | Maximum Daily Dose ≤ 1 g | Maximum Daily Dose > 1 g |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
This table provides a general overview based on ICH Q3B(R2) guidelines. Specific thresholds for this compound should be established based on the product's characteristics and relevant regulatory guidance.
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides detailed troubleshooting guidance to mitigate the formation of this compound during your manufacturing process.
Issue 1: Elevated Levels of this compound Detected During In-Process Control or Stability Testing.
Elevated levels of this compound are a strong indicator of oxidative degradation, potentially accelerated by thermal stress or interactions with excipients. The likely chemical transformation involves the removal of two hydrogen atoms from the dihydro-benzo-cyclohepta-pyridine ring of Desloratadine.
Caption: Oxidative stress is a key driver for the formation of this compound.
Caption: A systematic approach to troubleshooting this compound formation.
Protocol 1: Excipient Compatibility Screening
Objective: To identify excipients that may promote the degradation of Desloratadine to this compound.
Methodology:
-
Prepare binary mixtures of Desloratadine with each proposed excipient in a 1:1 ratio (by weight).
-
Prepare a control sample of pure Desloratadine.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analyze the samples at initial and subsequent time points using a validated stability-indicating HPLC method capable of resolving Desloratadine from this compound and other potential degradants.[6]
-
Compare the impurity profiles of the binary mixtures to the control sample. A significant increase in this compound in a binary mixture indicates an incompatibility.
Causality: Certain excipients may contain reactive species, such as peroxides in povidone or metal ions in mineral-based excipients, which can catalyze the oxidation of Desloratadine.[10] Acidic excipients can also contribute to degradation pathways that may lead to the formation of various impurities.[9]
Protocol 2: Forced Degradation Studies
Objective: To understand the degradation pathways of Desloratadine and confirm the identity of this compound.
Methodology:
-
Subject Desloratadine drug substance to stress conditions as per ICH Q1A(R2) guidelines:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze the stressed samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).[6]
-
Compare the retention time and mass-to-charge ratio of the degradation product with a qualified reference standard of this compound to confirm its identity.
Causality: Forced degradation studies are essential to demonstrate the specificity of the analytical method and to elucidate the degradation pathways of the drug substance. The significant degradation observed under oxidative and thermal conditions provides direct evidence for the primary drivers of this compound formation.[6][7]
Issue 2: Inconsistent Batch-to-Batch Variation in this compound Levels.
Inconsistent impurity levels often point to variability in raw materials or lack of stringent control over manufacturing process parameters.
-
Raw Material Control:
-
API: Implement a robust supplier qualification program. Ensure consistent quality of the incoming Desloratadine API, including its impurity profile and particle size distribution.
-
Excipients: Source excipients from reputable suppliers with tight specifications for potential reactive impurities like peroxides and metal ions. Consider performing peroxide value testing on incoming lots of excipients like povidone and crospovidone.
-
-
Process Parameter Control:
-
Inert Atmosphere: For processes where the product is exposed to heat, such as drying, consider processing under an inert atmosphere (e.g., nitrogen blanket) to minimize exposure to oxygen.[8]
-
Temperature Control: Tightly control the temperature during granulation, drying, and milling to avoid excessive thermal stress. Validate the temperature distribution within the processing equipment.
-
pH Control: If wet granulation is employed, the pH of the granulating fluid should be optimized and controlled to maintain a stable environment for Desloratadine. A slightly alkaline pH may be beneficial in preventing the formation of certain degradation products.[10]
-
-
Formulation Optimization:
-
Antioxidants: Consider the inclusion of a suitable antioxidant in the formulation, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to inhibit oxidative degradation. Compatibility of the antioxidant with Desloratadine and other excipients must be thoroughly evaluated.
-
Chelating Agents: The use of a chelating agent, such as edetate disodium (EDTA), can be beneficial in sequestering metal ions that may catalyze oxidative reactions.[10]
-
Table of Potentially Incompatible Excipients and Recommended Alternatives:
| Potentially Incompatible Excipient | Reason for Incompatibility | Recommended Alternatives |
| Lactose | Can participate in Maillard reactions with the secondary amine of Desloratadine, leading to the formation of N-formyl Desloratadine and potentially contributing to a pro-oxidative environment.[12][13] | Dibasic calcium phosphate, Microcrystalline cellulose, Mannitol (with caution and proper sourcing to ensure low reactive impurities).[9] |
| Povidone (with high peroxide levels) | Residual peroxides can act as oxidizing agents. | Povidone with low peroxide value specifications, Copovidone. |
| Stearic Acid | Can be acidic and may promote degradation.[12] | Magnesium stearate (ensure low levels of reactive impurities), Sodium stearyl fumarate. |
Conclusion
The formation of this compound is a manageable challenge in the manufacturing of Desloratadine drug products. A thorough understanding of the degradation pathways, coupled with rigorous control over raw materials and manufacturing processes, is key to ensuring product quality and stability. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers and drug development professionals can proactively mitigate the risk of this compound formation and ensure the development of a safe, effective, and stable pharmaceutical product.
References
- US Patent US20070004671A1, "Stable desloratadine compositions," Google P
- International Patent WO2005065047A2, "Stable oral composition containing desloratadine," Google P
- "stable desloratadine compositions," Justia P
- International Patent WO2006020534A2, "Stabilized desloratadine composition," Google P
- "Desloratadine EP Impurities & Rel
- "STABLE PHARMACEUTICAL COMPOSITIONS OF DESLORATADINE," P
- "USP41 Deslor
- "Deslor
- Rao, D. D., et al. "A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms." Journal of Pharmaceutical and Biomedical Analysis, vol. 52, no. 1, 2010, pp. 160-5.
- Unal, O. "Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH." DergiPark, 2023.
- Chinese Patent CN101548959A, "Coated tablet containing desloratadine and preparation method thereof," Google P
- Manivannan, R., et al. "FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS." International Journal of PharmTech Research, vol. 2, no. 3, 2010, pp. 2101-2106.
- "Desloratadine EP Impurity C | CAS 79794-75-5," Veeprho.
- "Technical Support Center: Antiallergic Agent-1 (Loratadine)
- Shulyak, M. A., et al. "Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics." Journal of AOAC INTERNATIONAL, vol. 105, no. 4, 2022, pp. 979-985.
- "Chromatogram of Desloratadine and degradation products (a) Alkali...
- "Draft Guidance on Desloratadine October 2024," accessd
- "Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separ
- "Isolation and structure elucidation of photodegradation products of fexofenadine," ResearchG
- "Desloratadine-impurities," Pharmaffili
- "Desloratadine EP Impurity A | 298220-99-2," SynZeal.
- "Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods," PubMed.
- "Degradation product of loratadine," ResearchG
- "(PDF)
- "Recycling and application of expired desloratadine medicinal drugs for inhibition of steel corrosion in acid environment: Analytical studies," ResearchG
- "Electrochemical evaluation of the desloratadine at bismuth film electrode in the presence of cationic surfactant: Highly sensitive determination in pharmaceuticals and human urine by Linear sweep-cathodic stripping voltammetry," PMC - PubMed Central.
- "Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons," Journal of the American Chemical Society.
- "An eco-friendly electrochemical process for the formation of a new desloratadine derivative and its antibacterial susceptibility.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. STABLE PHARMACEUTICAL COMPOSITIONS OF DESLORATADINE - Patent 1507531 [data.epo.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2006020534A2 - Stabilized desloratadine composition - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101548959A - Coated tablet containing desloratadine and preparation method thereof - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. scribd.com [scribd.com]
- 12. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 13. WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Mobile Phase for Dehydro Desloratadine Separation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic separation of Dehydro Desloratadine. As a critical process-related impurity and potential degradant of Desloratadine, its accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the mobile phase for this challenging separation. We will move beyond simple procedural lists to explain the fundamental principles governing the separation, enabling you to troubleshoot and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound, chemically known as 8-chloro-11-(piperidin-4-ylidene)-11H-benzo[3][4]cyclohepta[1,2-b]pyridine, is a known impurity of the antihistamine Desloratadine.[2][5] Regulatory guidelines require that impurities in active pharmaceutical ingredients (APIs) and drug products are monitored and controlled. Effective chromatographic separation is essential to accurately quantify this compound to ensure it does not exceed established safety thresholds.
Q2: Why can the separation of this compound from Desloratadine be challenging?
The separation is challenging due to the structural similarity between the two molecules. Both are basic compounds with multiple ring structures.[2][6] This similarity results in comparable physicochemical properties, such as hydrophobicity and pKa, leading to close elution times in standard reversed-phase high-performance liquid chromatography (RP-HPLC).[7] Achieving baseline resolution often requires careful optimization of multiple chromatographic parameters, with the mobile phase composition being the most critical factor.
Q3: What are typical starting conditions for an RP-HPLC method for this separation?
A good starting point for method development is a standard reversed-phase system. The conditions below can be used as an initial template, which will almost certainly require optimization.
| Parameter | Recommended Starting Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 3-5 µm |
| Mobile Phase A | Aqueous buffer (e.g., 10-20 mM Phosphate or Citrate) |
| Mobile Phase B | Acetonitrile or Methanol |
| pH (Aqueous) | Start at a low pH, e.g., 3.0 (adjusted with phosphoric acid) |
| Elution Mode | Gradient: 10-90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40°C |
| Detection (UV) | 260-280 nm[8][9] |
Q4: What is the fundamental role of mobile phase pH in this separation?
Mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like Desloratadine and its impurities.[10][11] Desloratadine has reported pKa values of approximately 4.4 and 10.0.[7] By adjusting the mobile phase pH relative to these pKa values, you control the degree of ionization of the analytes.
-
At low pH (e.g., pH < 4) : Both the pyridine and piperidine nitrogens are protonated (positively charged). The molecules are more polar and will have less retention on a C18 column.
-
At mid-range pH (e.g., pH 5-9) : The ionization state changes, altering the molecule's overall hydrophobicity and interaction with the stationary phase. This is often the "sweet spot" for optimizing selectivity, as small pH changes can cause significant shifts in relative retention.[12]
-
At high pH (e.g., pH > 10) : The molecules are in their neutral, non-ionized form, making them most hydrophobic and resulting in maximum retention.
Controlling pH is essential for achieving reproducible retention times and robust separations.[11]
Troubleshooting Guide
Problem 1: Poor resolution between this compound and the main Desloratadine peak.
-
Probable Causes & Solutions:
-
Suboptimal Mobile Phase pH: The current pH may not be effectively differentiating the minor structural differences between the two compounds.
-
Solution: Perform a pH scouting study. Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 6.0, 7.5). A change in pH can alter the elution order or significantly improve the separation (selectivity) between the two peaks.[12] Often, the greatest change in selectivity is observed at a pH close to the analyte's pKa.[11]
-
-
Inadequate Organic Solvent Strength (Isocratic Elution): If using a single organic percentage, the elution power may be too high (causing co-elution) or too low (causing excessive band broadening).
-
Solution: First, adjust the organic solvent (e.g., acetonitrile) percentage in 5% increments to see if resolution improves. If this fails, switch to a gradient elution. A shallow gradient provides the best chance to separate closely eluting peaks.[13]
-
-
Use of Ion-Pairing Reagents: For basic compounds, secondary interactions with the silica backbone of the column can cause poor peak shape and resolution. An ion-pairing reagent can significantly improve performance.
-
Solution: Introduce an ion-pairing agent like sodium dodecyl sulfate (SDS) into the aqueous mobile phase (Mobile Phase A) at a low concentration (e.g., 3-5 mM).[3][8] The SDS forms a neutral complex with the protonated analytes, improving their retention and interaction with the C18 stationary phase, which can dramatically enhance resolution.[14]
-
-
Problem 2: The this compound peak is asymmetric or shows significant tailing.
-
Probable Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase are acidic and can interact strongly with basic analytes like this compound, causing peak tailing.
-
Solution A (pH Adjustment): Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the basic analytes and suppresses the ionization of the silanol groups, minimizing these unwanted secondary interactions.[10]
-
Solution B (Competitive Amine): Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%).[15] The TEA acts as a competitive base, binding to the active silanol sites and preventing the analyte from interacting with them.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks. This is especially true for trace impurities.
-
Solution: Reduce the injection volume or dilute the sample and reinject. Confirm if the peak shape improves at lower concentrations.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.
-
Solution: Ensure the sample diluent is as close in composition to the initial mobile phase as possible. If a stronger solvent is needed for solubility, minimize the injection volume.
-
-
Problem 3: My retention times are inconsistent and drifting between injections.
-
Probable Causes & Solutions:
-
Insufficient Column Equilibration: This is the most common cause, especially when running a gradient. The column needs to fully return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the column equilibration time at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Instability or Degradation: Buffers can precipitate if mixed with high concentrations of organic solvent. The pH of mobile phases containing volatile additives (like trifluoroacetic acid or TEA) can change over time due to evaporation.
-
Solution: Always filter aqueous buffers before use. Prepare fresh mobile phase daily and keep the solvent bottles capped. Avoid using pH modifiers that are volatile if high reproducibility is required over a long sequence.
-
-
Temperature Fluctuations: Column temperature directly affects retention time. Fluctuations in ambient lab temperature can cause drift.
-
Solution: Use a thermostatically controlled column compartment and maintain a constant temperature, for example, at 35°C.[16] This is crucial for robust and reproducible methods.
-
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol outlines a systematic approach to evaluate the effect of pH on the resolution of this compound and Desloratadine.
-
Prepare Aqueous Buffers: Prepare three separate 20 mM potassium phosphate buffers.
-
Buffer 1: Adjust pH to 3.0 with phosphoric acid.
-
Buffer 2: Adjust pH to 4.5 with phosphoric acid.
-
Buffer 3: Adjust pH to 6.2 with phosphoric acid.[8]
-
-
Filter Buffers: Filter each buffer solution through a 0.45 µm membrane filter.
-
Set Up Chromatographic System: Use a C18 column and set the organic mobile phase (Mobile Phase B) as Acetonitrile.
-
Run Initial Gradient: For each pH buffer (Mobile Phase A), run a generic gradient (e.g., 10-90% B over 20 minutes) with your sample containing both Desloratadine and this compound.
-
Analyze Results:
-
Plot the retention time of each compound versus the mobile phase pH.
-
Plot the resolution between the two compounds versus mobile phase pH.
-
Identify the pH that provides the maximum resolution (selectivity). Fine-tune the pH around this optimal value if necessary.
-
Protocol 2: Developing a Gradient Elution for Impurity Profiling
This protocol is for developing a gradient method capable of separating this compound and other potential impurities.
-
Determine Solvent Range:
-
Perform two initial runs using the optimal buffer from Protocol 1.
-
Run 1 (Isocratic): 5% Acetonitrile. Determine the retention time of the last eluting peak (t_last).
-
Run 2 (Isocratic): 95% Acetonitrile. Determine the column dead time (t0).
-
-
Calculate Gradient Time (tG): Use the following formula as a starting point for the gradient duration:
-
tG ≈ (2.5 * (t_last - t0)) / (Flow Rate)
-
-
Set Up Initial Gradient:
-
Initial %B: 5%
-
Gradient: Ramp from 5% to 95% Acetonitrile over the calculated tG.
-
Hold: Hold at 95% for 2-3 minutes to elute any highly retained compounds.
-
Equilibration: Return to 5% B and hold for at least 10 column volumes.
-
-
Optimize the Gradient:
-
If resolution is poor, increase the gradient time (tG) to make the slope shallower.
-
If the run time is too long, decrease tG.
-
A multi-step gradient can be used to improve resolution in specific regions of the chromatogram.
-
Data Summary
The following table summarizes example chromatographic conditions reported in the literature for the separation of Desloratadine and its related substances, which can serve as a valuable reference.
Table 1: Example Chromatographic Conditions for Desloratadine and Related Impurities
| Parameter | Method 1 (Ion-Pair UPLC)[8][13] | Method 2 (RP-UPLC)[1] | Method 3 (RP-HPLC)[17] |
|---|---|---|---|
| Column | YMC-Pack Pro C18 (150 x 4.6 mm, 3 µm) | Acquity BEH C8 (100 x 2.1 mm, 1.7 µm) | RP-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 3 mM SDS, 15 mM Sodium Citrate, 40 mM Sodium Sulfate, pH 6.2 | 0.05 M KH₂PO₄, 0.07 M TEA, pH 3.0 | 0.05 M Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol:Water (50:25:25) | Acetonitrile:Methanol |
| Elution | Gradient | Gradient | Isocratic (ACN:Buffer:MeOH 48:45:7) |
| Flow Rate | - (Not specified) | 0.4 mL/min | 0.8 mL/min |
| Temperature | - (Not specified) | 40°C | Ambient |
| Detection | 267 nm | 272 nm | 247 nm |
Visualizations
The following diagrams illustrate key decision-making workflows and scientific principles discussed in this guide.
Caption: Troubleshooting workflow for poor resolution.
Caption: Effect of pH on analyte ionization and retention.
References
-
Ramulu, G., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–290. Available at: [Link]
-
Zheng, J., & Rustum, A. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 146–152. Available at: [Link]
-
Rao, D. D., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736–742. Available at: [Link]
-
Zheng, J., & Rustum, A. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Ovid. Available at: [Link]
-
Semantic Scholar. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Available at: [Link]
-
David, V., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie. Available at: [Link]
-
Scilit. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Available at: [Link]
-
Semantic Scholar. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Available at: [Link]
-
Kumar, N., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica, 80(1), 153–165. Available at: [Link]
-
ResearchGate. (2015). The retention behavior of loratadine and its related compounds in ion pair reversed phase hplc. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 33(11), 848-851. Available at: [Link]
-
Patel, M. J., et al. (2009). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. E-Journal of Chemistry, 6(S1), S441-S446. Available at: [Link]
-
LI, L., GUO, W., & YU, X. (2019). Determination of the related substances in desloratadine by HPLC. Journal of China Pharmaceutical University, 50(6), 707-712. Available at: [Link]
-
Gondalia, R., Mashru, R., & Savaliya, P. (2010). Analytical Method Development and Validation of Desloratadine Tablet. Rajiv Gandhi University of Health Sciences Journal of Pharmaceutical Sciences, 1(1), 59-65. Available at: [Link]
-
Homsek, I., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica, 69(3), 445-458. Available at: [Link]
-
PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.usp.org [store.usp.org]
- 6. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 17. asianpubs.org [asianpubs.org]
Technical Support Center: Dehydro Desloratadine Stability and Degradation
Welcome to the technical support resource for Dehydro Desloratadine (DCL). This guide is designed for researchers, analytical scientists, and drug development professionals who are conducting stress degradation studies on this active pharmaceutical ingredient (API). Here, we address common challenges and questions encountered during forced degradation experiments, providing not only step-by-step protocols but also the scientific rationale behind them to ensure your studies are robust, compliant, and scientifically sound.
Part 1: Foundational Concepts & General Troubleshooting
FAQ 1: What is the primary purpose of performing stress testing on this compound?
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH (International Council for Harmonisation). The core objectives are threefold:
-
To Elucidate Degradation Pathways: By subjecting this compound to harsh conditions (e.g., strong acids, bases, oxidants, light, and heat), we can identify its likely degradation products. This information is vital for understanding the molecule's intrinsic stability.
-
To Develop Stability-Indicating Analytical Methods: The primary goal is to develop and validate an analytical method (typically HPLC or UPLC) that can accurately measure the decrease in the this compound peak while simultaneously separating and detecting all major degradation products. This ensures that the method can be reliably used for stability studies of the final drug product.
-
To Inform Formulation and Packaging: Understanding how the molecule degrades helps formulation scientists select appropriate excipients and design a drug product that protects the API from degradation. It also informs decisions on packaging to protect against light or moisture.
Troubleshooting: Common Chromatographic Issues
Before delving into specific stress conditions, let's address common analytical issues you might face.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | 1. Column overload. 2. Mismatched pH between sample solvent and mobile phase. 3. Secondary interactions with column silica. | 1. Reduce the concentration of the injected sample. 2. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. 3. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inadequate mobile phase equilibration. 3. Pump malfunction or leaks. | 1. Use a column oven and allow it to stabilize. 2. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 3. Perform system suitability tests and check pump pressure for stability. |
| Unexpected Peaks in Blank/Control | 1. Contamination in the sample diluent or mobile phase. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents (HPLC grade). 2. Implement a robust needle wash protocol and inject a blank solvent run to confirm cleanliness. |
Part 2: Hydrolytic Degradation (Acid & Base)
Hydrolysis involves the cleavage of chemical bonds by the addition of water. For this compound, specific functional groups may be susceptible to this under acidic or basic conditions.
FAQ 2: What are the expected degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary sites of hydrolytic attack are often ether or amide linkages if present. While this compound is structurally robust, extreme pH and heat can force degradation. The molecule contains a piperidine ring and a pyridine ring, which can be protonated, potentially altering electron density and susceptibility to nucleophilic attack by water.
Experimental Protocol: Acid-Induced Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Stress Application:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Prepare a control sample by adding 1 mL of purified water instead of acid.
-
Heat both samples at 60-80°C for a specified time (e.g., 2, 4, 8, 12 hours). The goal is to achieve 5-20% degradation of the parent API.
-
-
Neutralization & Dilution:
-
After the desired time, cool the samples to room temperature.
-
Carefully neutralize the stressed sample with an equivalent volume and concentration of Sodium Hydroxide (NaOH) (e.g., 1 mL of 0.1 M NaOH).
-
Dilute both the stressed and control samples to a final concentration suitable for your analytical method (e.g., 100 µg/mL) using the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
Troubleshooting: Acid Hydrolysis
-
Issue: No degradation is observed even after prolonged heating.
-
Reasoning: this compound may be highly stable to these conditions. The energy input is insufficient to overcome the activation energy for the degradation reaction.
-
Solution: Increase the acid concentration (e.g., to 1 M HCl) or the temperature. However, be cautious that overly harsh conditions may produce degradation products not relevant to real-world stability.
-
-
Issue: The API peak completely disappears.
-
Reasoning: The stress conditions were too aggressive, leading to complete degradation or precipitation of the analyte after neutralization.
-
Solution: Reduce the stress time, temperature, or acid concentration. Check the sample for any precipitate after neutralization.
-
Experimental Workflow: Hydrolytic Stress Testing
Caption: General workflow for forced degradation studies.
Part 3: Oxidative Degradation
Oxidative degradation involves the reaction of the API with an oxidizing agent. Molecules with electron-rich centers, such as tertiary amines or certain aromatic rings, are often susceptible.
FAQ 3: Is this compound susceptible to oxidation, and what products might form?
Yes, the tertiary amine in the piperidine ring of this compound is a potential site for oxidation. Reaction with an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of an N-oxide derivative. This is a common degradation pathway for many pharmaceutical compounds containing similar functional groups.
Experimental Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Application:
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the sample at room temperature and protect it from light. Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours). Unlike hydrolysis, heating is often not required for oxidation.
-
Prepare a control sample with 1 mL of purified water.
-
-
Quenching & Dilution (Optional but Recommended):
-
If the reaction is too fast, it can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
-
Dilute the stressed and control samples to the final analytical concentration using the mobile phase.
-
-
Analysis: Analyze immediately using HPLC-UV or LC-MS. LC-MS is particularly useful here for identifying the mass of the N-oxide product (Parent Mass + 16 Da).
Troubleshooting: Oxidation
-
Issue: The chromatogram shows many small, new peaks, not just one major degradant.
-
Reasoning: The oxidative conditions might be too strong, leading to secondary degradation of the initial N-oxide product or other non-specific reactions.
-
Solution: Reduce the concentration of H₂O₂ (e.g., to 1%) or shorten the exposure time. Ensure the reaction is performed at controlled room temperature.
-
-
Issue: The mass balance is poor (the sum of the parent API and degradants is less than 95%).
-
Reasoning: Some degradation products may not have a chromophore and are thus invisible to a UV detector. Alternatively, they may be unretained or strongly retained on the column.
-
Solution: Use a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-chromophoric degradants. Adjust the mobile phase gradient to ensure all compounds are eluted.
-
Hypothetical Oxidative Degradation Pathway
Dehydro Desloratadine Chromatography: A Technical Support Guide to Achieving Peak Performance
Welcome to the technical support center for Dehydro Desloratadine chromatography. As a Senior Application Scientist, I understand that achieving a perfectly symmetrical, sharp peak for this basic compound can be challenging. This guide is structured to provide you not just with troubleshooting steps, but with the underlying scientific reasoning to empower you to solve problems logically and efficiently. We will delve into the common causes of poor peak shape and provide validated protocols to restore the integrity of your chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" peak shape, and why is it critical for my analysis?
A1: An ideal chromatographic peak has a symmetrical, Gaussian distribution.[1] We quantify this symmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) , as defined in the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4] A perfectly symmetrical peak has a Tf of 1.0. For robust quantitative analysis, a Tf between 0.9 and 1.2 is generally considered excellent.
Why it's critical:
-
Accurate Integration: Poor peak shape, especially tailing, complicates the accurate determination of the peak start and end points, leading to significant errors in area calculation and, consequently, inaccurate quantification.[5]
-
Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks (e.g., impurities or other active ingredients), leading to a loss of resolution and compromised purity assessments.
-
Sensitivity: As a peak tails or broadens, its height decreases. This lowers the signal-to-noise ratio, making it harder to detect and quantify low-level analytes.
Q2: My this compound peak is tailing severely. What is the most probable cause?
A2: The most common culprit for peak tailing with basic compounds like this compound in reversed-phase HPLC is secondary ionic interaction with the stationary phase.[1]
The Mechanism: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 bonding.[6][7] At mobile phase pH values above approximately 3.5-4.5, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[8] this compound, as a basic amine, will be protonated and positively charged in a typical acidic mobile phase. This leads to a strong, undesirable ionic attraction between the positively charged analyte and the negatively charged silanol sites, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[9][10]
Other contributing factors can include column contamination, low buffer concentration, or physical issues like a column void.[11][12][13]
Troubleshooting Guide 1: Systematic Mobile Phase Optimization
If you are experiencing peak tailing, the first and most impactful area to investigate is the mobile phase composition. The following protocols are designed to systematically diagnose and resolve issues related to secondary silanol interactions.
Protocol 1: Mobile Phase pH Adjustment
Rationale: The most effective way to disrupt the secondary ionic interactions causing peak tailing is to control the ionization state of the residual silanol groups. By lowering the mobile phase pH, we can protonate the silanols, neutralizing their negative charge and promoting a purely hydrophobic retention mechanism for the this compound.[14][15]
Step-by-Step Methodology:
-
Baseline: Prepare your current mobile phase and inject a this compound standard. Record the retention time, tailing factor, and peak area.
-
pH Modification: Prepare a new aqueous mobile phase component containing an acidic modifier. Common choices are 0.1% (v/v) Formic Acid (pH ~2.7) or 0.1% (v/v) Trifluoroacetic Acid (TFA) (pH ~2.0).
-
Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated at the new pH.
-
Analysis: Re-inject the this compound standard.
-
Verification: Compare the chromatogram to the baseline. You should observe a significant improvement in peak symmetry (Tf approaching 1.0). The retention time may also shift, so be prepared to adjust the organic-to-aqueous ratio if necessary.[18]
Protocol 2: Increasing Buffer Strength or Adding a Competing Base
Rationale: If lowering the pH is insufficient or undesirable for other separation reasons, increasing the ionic strength of the mobile phase can help shield the charged silanol sites.[13] Alternatively, adding a small concentration of a "competing base," like triethylamine (TEA), can mask the active silanol sites by preferentially interacting with them, leaving fewer available to interact with your analyte.[1][14]
Step-by-Step Methodology:
-
Increase Buffer Concentration: If using a buffer (e.g., phosphate or formate), double the concentration (e.g., from 10 mM to 20 mM), ensuring it remains soluble in the mobile phase mixture. Equilibrate the column and re-analyze.[13]
-
Add a Competing Base (for UV detection only):
-
Caution: TEA is not suitable for MS detection due to its high boiling point and ion-suppressing effects.
-
Add a low concentration of TEA (e.g., 0.05% - 0.1% v/v) to your aqueous mobile phase component.
-
Re-adjust the final mobile phase pH after adding TEA.
-
Equilibrate the column thoroughly and inject your standard. The competing base should significantly reduce peak tailing.[19]
-
Data Summary: Impact of Mobile Phase Additives
| Additive | Typical Concentration | Mechanism of Action | Peak Shape Effect | MS Compatibility |
| Formic Acid | 0.1% | Lowers pH, protonates silanols | Good to Excellent | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH, strong ion-pairing | Excellent | Poor (Ion Suppression)[16] |
| Ammonium Formate/Acetate | 10-20 mM | Buffers pH, increases ionic strength | Good | Excellent |
| Triethylamine (TEA) | 0.05% - 0.1% | Competing base, masks silanols | Excellent | Very Poor (Non-volatile) |
Troubleshooting Guide 2: Column and Hardware Evaluation
If mobile phase optimization fails to resolve the issue, the problem may lie with the physical state of your column or HPLC system.
Q3: Could my column be the problem? How do I choose the right one?
A3: Absolutely. The choice of column is paramount for analyzing basic compounds.
-
Column Technology: Modern HPLC columns often use high-purity "Type B" silica, which has fewer acidic silanol groups and metal contaminants.[8][14] Furthermore, many columns feature advanced "end-capping," a process that chemically derivatizes many of the residual silanols to make them inert.[7] If you are using an older column, it may inherently produce more peak tailing.
-
Column Contamination: Over time, strongly retained compounds from previous samples can accumulate at the head of the column.[20] This can create a new active surface that causes peak distortion for all subsequent analytes.
-
Column Voids: A void or channel can form at the column inlet due to pressure shocks or dissolution of the silica bed at high pH.[3] This disrupts the flow path, often leading to split or severely tailed peaks.[5][11]
Protocol 3: Column Flushing and Regeneration
Rationale: A rigorous washing procedure can remove contaminants that may be causing poor peak shape. This should be a routine part of your lab's maintenance protocol.
Step-by-Step Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Buffer Flush: Wash the column with your mobile phase without the buffer salts (e.g., if your mobile phase is Methanol/10mM Phosphate Buffer, wash with Methanol/Water) for 10-15 column volumes. This prevents buffer precipitation in strong organic solvent.
-
Organic Flush: Flush the column with 100% Acetonitrile or Methanol for 15-20 column volumes to remove non-polar contaminants.
-
Strong Solvent Wash (if necessary): For stubborn contaminants, a sequence of solvents like Isopropanol followed by Tetrahydrofuran (THF) can be effective, but always check your column's user manual for solvent compatibility.
-
Re-equilibration: Re-introduce your analytical mobile phase and equilibrate the column for at least 20 column volumes before re-connecting to the detector and running your analysis.
-
Verification: If contamination was the cause, you should see a marked improvement in peak shape. If not, the column may be permanently damaged.
Q4: I've tried everything, but my peak is still fronting or split. What else could it be?
A4: Peak fronting and splitting often point to different issues than the chemical interactions that cause tailing.
-
Peak Fronting: This is a classic symptom of sample overload .[11][13] The concentration of your analyte is too high for the column to handle, saturating the stationary phase at the injection point.
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed sample overload.
-
-
Split Peaks: This is frequently caused by a disruption in the sample path or a solvent mismatch .[5][12]
-
Column Void: A void at the inlet can split the sample band as it enters the column.[3] Try reversing and flushing the column (if the manufacturer permits). If this doesn't work, the column likely needs to be replaced.
-
Solvent Mismatch: If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starting at 10% Acetonitrile), it can cause miscibility and focusing problems at the point of injection.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use the weakest solvent possible that still dissolves your sample.
-
Visualizing the Problem and Solution
The Root Cause of Tailing
The diagram below illustrates the undesirable ionic interaction between a protonated basic analyte like this compound and a deprotonated residual silanol group on the HPLC column packing.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving poor peak shape for this compound.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- LabVeda. Poor HPLC Peak Shapes: Troubleshooting.
- Chromatography Today.
- Agilent.
- Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- DSDP Analytics.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- SCION Instruments. HPLC Troubleshooting Guide.
- ChromaNik Technologies Inc.
- Dolan, J.W.
- BenchChem. Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
- Dwight R. Stoll. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- Olsen, B. A. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- Phenomenex. The Role of End-Capping in RP.
- LCGC Blog.
- Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Welch Materials.
- Technology Networks.
- G. S. S. R. C. M. Prasad, et al.
- Mastelf.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usp.org [usp.org]
- 3. waters.com [waters.com]
- 4. usp.org [usp.org]
- 5. mastelf.com [mastelf.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. lctsbible.com [lctsbible.com]
- 11. labveda.com [labveda.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. welch-us.com [welch-us.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
Technical Support Center: Minimizing On-Column Degradation of Dehydro Desloratadine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Dehydro Desloratadine. As a critical impurity and metabolite of Desloratadine, obtaining accurate and reproducible analytical data for this compound is paramount.[1][2][3][4][5] However, its chemical structure presents unique stability challenges during chromatographic analysis, often leading to on-column degradation, which can compromise data integrity.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, proactive method development strategies, and detailed protocols to help you minimize on-column degradation and ensure the robustness of your analytical methods. The narrative is built on explaining the causal relationships between analytical parameters and compound stability, empowering you to make informed decisions in your laboratory.
Part 1: Troubleshooting Guide - Diagnosing and Solving On-Column Degradation
This section addresses specific issues you may encounter during the analysis of this compound. The question-and-answer format is designed to help you quickly identify the root cause of your problem and implement an effective solution.
Q1: I'm observing a new, unexpected peak in my chromatogram, particularly one that grows with subsequent injections or when the sample is left in the autosampler. What could it be?
A1: The appearance and growth of a new peak strongly suggest on-column degradation of this compound. The compound is known to be susceptible to oxidation and decomposition.[6][7][8] The likely culprits are either oxidative degradation or pH-catalyzed reactions on the column's active sites.
Immediate Troubleshooting Steps:
-
Assess the Mobile Phase:
-
Check for Dissolved Oxygen: Ensure your mobile phase is freshly prepared and thoroughly degassed. Dissolved oxygen can lead to on-column oxidation. Use an in-line degasser if available.[9][10]
-
Verify pH: Measure the pH of your mobile phase. An inappropriate pH can catalyze degradation.[11][12] The stability of tricyclic antihistamines can be highly pH-dependent.[13]
-
-
Evaluate the HPLC System:
-
Metal Contamination: The stainless steel components of a standard HPLC system (e.g., frits, tubing) can introduce metal ions that catalyze oxidative degradation.
-
Solution: If oxidation is suspected, switch to a biocompatible or PEEK-lined HPLC system to minimize metal contact.
-
-
Sample Stability:
-
Confirm Diluent Stability: Prepare a sample and analyze it immediately, then re-analyze after it has been sitting in the autosampler for several hours. If the degradant peak grows, this points to instability in your sample diluent. Consider using a diluent that matches the initial mobile phase composition.
-
Q2: My this compound peak is exhibiting significant tailing. How can I improve the peak shape?
A2: Peak tailing for a basic compound like this compound is a classic sign of undesirable secondary interactions with the stationary phase.[14] This is most often caused by the interaction of the basic piperidine nitrogen in your analyte with acidic residual silanol groups on the silica-based column packing.[14] While this is a chromatographic issue, severe interactions can increase the residence time of the molecule on active sites, potentially contributing to degradation.
Solutions to Improve Peak Shape:
-
Mobile Phase Optimization:
-
Lower the pH: Adjust the mobile phase to a pH between 3 and 6 using a suitable buffer (e.g., phosphate or citrate). This protonates the this compound, which helps with retention in reversed-phase, and more importantly, suppresses the ionization of residual silanols, minimizing the secondary interactions.[14]
-
Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) into your mobile phase. TEA acts as a competing base that binds to the active silanol sites, effectively masking them from your analyte.[15]
-
-
Column Selection:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation, end-capped C18 or C8 column can dramatically improve peak shape.[14]
-
Consider an Alternative Stationary Phase: Columns with embedded polar groups or phenyl-hexyl phases can offer alternative selectivity and reduce silanol interactions.
-
Q3: The peak area of my this compound standard is consistently decreasing over a sequence of injections. What is happening?
A3: A progressive decrease in peak area is a clear indication of analyte loss, which can be due to irreversible adsorption or on-column degradation. Given the reactivity of the molecule, a combination of both is possible.
Troubleshooting Steps:
-
Check for Active Sites: This issue is often an extension of the problems causing peak tailing. Active sites on the column or in the system can irreversibly bind or degrade a portion of the analyte with each injection.
-
Solution: Implement the mobile phase and column selection strategies described in Q2. Passivating the column by making several injections of a concentrated standard before running your analytical sequence can sometimes help to saturate the active sites.
-
-
Investigate Thermal Stability:
-
Reduce Column Temperature: High temperatures can accelerate the degradation of thermally labile compounds.[16][17] If you are using an elevated column temperature, try reducing it to ambient or sub-ambient temperatures (e.g., 25°C) to see if the peak area stabilizes. Always use a column oven for consistent temperature control.[18]
-
-
Use a Guard Column: A guard column protects your analytical column from strongly retained matrix components or contaminants that can create active sites and promote degradation.[18] If the guard column becomes contaminated, it can be replaced at a fraction of the cost of the analytical column.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the chemical properties of this compound and the principles behind preventing its degradation.
Q1: What are the primary chemical liabilities of the this compound structure that make it prone to degradation?
A1: The structure of this compound contains several features that contribute to its instability:
-
Unsaturated Tricyclic System: The extended system of double bonds, particularly the exocyclic double bond of the piperidinylidene ring, is susceptible to oxidation.[6][8] This can lead to the formation of various oxygenated artifacts.
-
Basic Nitrogen Atom: The nitrogen in the piperidine ring is basic (Loratadine, a similar structure, has a pKa of ~5.0).[19] This makes the molecule's charge and reactivity highly dependent on pH.
-
Pyridine Ring: While relatively stable, the pyridine ring can also be involved in oxidative degradation pathways.
Q2: How does mobile phase pH fundamentally affect the stability of this compound during analysis?
A2: The pH of the mobile phase is arguably the most critical parameter to control. Its influence is twofold:
-
Analyte Stability: The ionization state of a molecule can significantly influence its degradation pathways and rates.[12] For this compound, extreme pH values (both acidic and basic) can catalyze hydrolytic or oxidative reactions. Forced degradation studies on the parent compound, Desloratadine, show it degrades under basic conditions.[16][17][20]
-
Chromatographic Interaction: As discussed in the troubleshooting section, pH controls the ionization of both the basic analyte and the acidic residual silanols on the column. By maintaining a pH in the acidic to mid-range (e.g., pH 3-6), you ensure the analyte is protonated and the silanols are suppressed, leading to better peak shapes and reducing the time the analyte spends on potentially degradative active sites.[14]
Q3: Can the HPLC system itself, apart from the column, contribute to degradation?
A3: Yes, absolutely. The HPLC instrument is not an inert box. Key contributors include:
-
Metallic Surfaces: Standard stainless steel tubing, frits, and pump heads can leach metal ions (Fe³⁺, Cr³⁺) into the mobile phase stream. These ions are known catalysts for oxidative reactions. This is especially problematic with mobile phases containing chelating agents (like phosphate or citrate buffers) at certain pH values.
-
Dissolved Air: If the mobile phase is not adequately degassed, oxygen can be pumped through the system. When combined with metal catalysis and potentially elevated temperatures, this creates a favorable environment for oxidation.[10]
-
Contamination: Contaminants from previous analyses can accumulate in the injector, tubing, or on column frits, creating active sites that promote degradation.[18]
Part 3: Proactive Strategies & Experimental Protocols
Minimizing degradation should begin with robust method development. The following protocols provide a systematic framework for creating a stability-indicating method for this compound.
Protocol 1: Systematic HPLC Method Development for Minimizing On-Column Degradation
This protocol outlines a step-by-step approach to developing a robust HPLC method for unstable compounds like this compound, in accordance with ICH guidelines.[21][22]
Objective: To establish chromatographic conditions that provide accurate quantitation while minimizing analyte degradation.
Methodology:
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) to provide high efficiency.
-
Have a secondary column with a different selectivity (e.g., Phenyl-Hexyl) available for comparison.
-
-
Mobile Phase Screening (pH and Buffer Selection):
-
Prepare three mobile phases. Solvent A: 0.1% Formic Acid in Water (~pH 2.7). Solvent B: Acetonitrile.
-
Prepare a buffered mobile phase. Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5. Solvent B: Acetonitrile.
-
Run a generic gradient (e.g., 5-95% B in 10 minutes) with your analyte under both pH conditions.
-
Compare peak shape, response, and the presence of any minor degradant peaks. Select the pH that provides the best peak shape and highest response.
-
-
Temperature Evaluation:
-
Using the optimal mobile phase from Step 2, run the analysis at three different temperatures: 25°C, 35°C, and 45°C.
-
Monitor the peak area of this compound and the area of any impurity peaks. If the analyte area decreases or impurity peaks increase with temperature, it indicates thermal degradation. Select the lowest temperature that provides good efficiency.
-
-
Flow Rate and Gradient Optimization:
-
Optimize the gradient to ensure adequate resolution between this compound and any known related impurities.
-
Ensure the total run time is as short as reasonably achievable to minimize the time the analyte spends on the column.
-
-
System Suitability and Robustness Testing:
-
Once optimal conditions are established, define system suitability criteria (e.g., tailing factor < 1.5, plate count > 10000).
-
Perform robustness checks by slightly varying parameters like pH (±0.2 units) and temperature (±2°C) to ensure the method is not on a "cliff edge" of performance. This aligns with validation principles outlined by USP <1225> and ICH Q2(R1).[23][24][25]
-
Protocol 2: Performing a Forced Degradation Study
Forced degradation (or stress testing) is essential to understand the potential degradation pathways and to prove the stability-indicating nature of your analytical method.[16][20][26]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and confirm they are resolved from the main peak.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol.
-
Acidic Hydrolysis:
-
Mix stock solution with 0.1 N HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix stock solution with 0.1 N NaOH.
-
Keep at room temperature for 2 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis. (Note: Desloratadine shows significant degradation under basic conditions).[17]
-
-
Oxidative Degradation:
-
Mix stock solution with 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for 2 hours.
-
Dilute with mobile phase for analysis. (Note: Desloratadine is also susceptible to oxidation).[17]
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 70°C for 24 hours.[16]
-
Dissolve the stressed sample and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Analyze at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples using the developed HPLC method.
-
The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent this compound peak.
-
Part 4: Data Summary & Visualizations
Table 1: Influence of Key HPLC Parameters on this compound Analysis
| Parameter | Sub-Optimal Condition | Observed Problem | Recommended Condition | Scientific Rationale |
| Mobile Phase pH | Unbuffered or pH > 7 | Peak Tailing, Loss of Response, New Peaks | Buffered, pH 3.0 - 5.0 | Suppresses silanol interactions and minimizes pH-catalyzed (base) degradation.[14][17] |
| Column Chemistry | Old, non-end-capped column | Severe Peak Tailing, Irreversible Adsorption | High-purity, end-capped C18 or Phenyl-Hexyl | Minimizes active silanol sites available for undesirable secondary interactions.[14] |
| Temperature | > 40°C | Decreasing Analyte Peak Area | 25°C - 30°C | Reduces the rate of thermally induced degradation on the column.[16] |
| Mobile Phase Prep | Not degassed | Noisy Baseline, Spurious Peaks | Freshly prepared, continuously degassed | Removes dissolved oxygen, a key reagent for on-column oxidative degradation.[10] |
| HPLC Hardware | Standard Stainless Steel | Gradual loss of response, new peaks | PEEK or Biocompatible system | Minimizes contact with catalytic metal surfaces that can promote oxidation. |
Diagrams and Workflows
Caption: A decision tree for troubleshooting common on-column degradation issues.
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. PMC - NIH. [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. International Journal of PharmTech Research. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed. [Link]
-
Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. PubMed. [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet. RJPT. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Oxford Academic. [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet. ResearchGate. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Semantic Scholar. [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. JOCPR. [Link]
-
Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Yumpu. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
-
(PDF) Formulation development and evaluation of desloratadine tablets. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Desloratadine Orally Disintegrating Tablets. USP-NF. [Link]
- Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof.
-
Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. JPET. [Link]
- Stable desloratadine compositions.
-
Rapid transformation of H1-antihistamines cetirizine (CET) and diphenhydramine (DPH) by direct peroxymonosulfate (PMS) oxidation. PubMed. [Link]
-
Stability indicating methods for the determination of loratadine in the presence of its degradation product. ResearchGate. [Link]
-
Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. PMC - NIH. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Representative chromatogram of an expired loratadine drug substance (API) batch. ResearchGate. [Link]
-
HPLC Analysis of Drug Loratadine and Related Impurities on Coresep SB Mixed-Mode Column. HELIX Chromatography. [Link]
-
DESLORATADINE. precisionFDA. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Sources
- 1. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. This compound | CAS No- 117811-20-8 [chemicea.com]
- 4. store.usp.org [store.usp.org]
- 5. GSRS [precision.fda.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. helixchrom.com [helixchrom.com]
- 20. academic.oup.com [academic.oup.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. USP <1225> Method Validation - BA Sciences [basciences.com]
- 24. fda.gov [fda.gov]
- 25. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 26. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Dehydro Desloratadine in diluents
Welcome to the technical support center for Dehydro Desloratadine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in various diluents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Understanding the Molecule: Physicochemical Profile
This compound is a key impurity and degradation product of Desloratadine, an active metabolite of Loratadine. Understanding its physicochemical properties is fundamental to addressing solubility issues. While specific experimental data for this compound is not extensively published, we can infer its characteristics from its structure and the well-documented properties of the parent compound, Desloratadine.
Structural Comparison:
-
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine
-
This compound: 8-chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine[3][4]
The key difference is the presence of a double bond in the cyclohepta ring of this compound, making it a more rigid and planar structure compared to Desloratadine. This structural change can influence its crystal lattice energy and, consequently, its solubility.
Based on the data for Desloratadine, we can anticipate the following for this compound:
| Property | Inferred Value/Characteristic for this compound | Rationale based on Desloratadine Data |
| Aqueous Solubility | Poorly soluble, likely in the low mg/L range. | Desloratadine is slightly soluble in water (0.1 mg/mL).[1] |
| pKa | Expected to have two pKa values, similar to Desloratadine (pKa1 ~4.4, pKa2 ~9.9).[5] | The basic nitrogen atoms in the pyridine and piperidine rings are responsible for these pKa values. |
| logP | High, indicating lipophilicity. | The logP of Desloratadine is approximately 3.2.[6] |
| Solvent Solubility | Soluble in polar organic solvents like methanol, ethanol, and propylene glycol.[1][7] | Desloratadine is very soluble in methanol (>400 mg/mL) and ethanol (>100 mg/mL).[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the HPLC mobile phase diluent?
This is a common issue stemming from the compound's low aqueous solubility. If your diluent is primarily aqueous (e.g., water or a low percentage of organic solvent), this compound will likely exhibit poor solubility. The compound's basic nature means its solubility is highly pH-dependent.
Q2: I'm observing peak tailing or poor peak shape for this compound in my HPLC analysis. Could this be related to solubility?
Yes, absolutely. Poor solubility in the mobile phase can lead to issues like peak tailing, broadening, and reduced column efficiency. If the compound is not fully dissolved before injection or precipitates on the column, it can interact undesirably with the stationary phase.
Q3: During dissolution testing of a drug product, I'm getting inconsistent and low results for this compound. What could be the cause?
Low and variable results in dissolution testing are often linked to the poor aqueous solubility of the analyte. The choice of dissolution medium is critical. If the medium does not provide adequate solubilization, the release of this compound from the dosage form will be incomplete.
Q4: Can I use the same diluent for this compound as I use for Desloratadine?
While their solubility characteristics are similar, it's not guaranteed that the same diluent will be optimal. The subtle structural differences can affect solubility. It is always recommended to perform solubility studies for this compound in your chosen diluent.
Troubleshooting Guide: A Mechanistic Approach
This guide provides a systematic approach to resolving solubility issues with this compound in common experimental workflows.
Scenario 1: HPLC Analysis - Poor Solubility in Diluent
The Problem: You are preparing a standard or sample solution of this compound for HPLC analysis, and it is not fully dissolving in your chosen diluent, which is a mixture of water and acetonitrile.
The Underlying Cause: this compound, being a weak base, is poorly soluble in neutral or basic aqueous solutions. The organic component in your diluent may not be sufficient to overcome this.
Solutions:
-
pH Adjustment: The most effective strategy is to acidify your diluent. By lowering the pH to at least 2 units below the lower pKa (~4.4), you will protonate the basic nitrogen atoms, forming a more soluble salt. A common approach is to use a dilute acid like 0.1N HCl or a buffer at a low pH.
-
Protocol: Prepare a diluent of 0.1N Hydrochloric acid. Alternatively, a phosphate buffer at pH 3.0 can be used.[8] Dissolve the this compound in this acidic medium.
-
-
Increase Organic Content: If pH adjustment alone is insufficient or not desirable for your chromatographic method, increasing the proportion of a miscible organic solvent can enhance solubility.
-
Protocol: Prepare a stock solution of this compound in 100% methanol or acetonitrile. Then, dilute this stock solution with your mobile phase to the desired concentration. For instance, a stock solution can be prepared by dissolving 50 mg of desloratadine in 50 mL of methanol.[9]
-
-
Co-solvent System: For particularly challenging cases, a combination of pH adjustment and increased organic content is effective.
-
Workflow:
-
Dissolve this compound in a small amount of a suitable organic solvent (e.g., methanol).
-
Add an acidic aqueous solution (e.g., 0.1N HCl) to the desired final volume.
-
Ensure the final solution is clear and free of precipitation before injection.
-
-
Logical Flow for Diluent Selection:
Caption: Decision tree for selecting an appropriate HPLC diluent.
Scenario 2: Dissolution Testing - Incomplete Drug Release
The Problem: During the dissolution testing of a solid dosage form containing this compound as an impurity or active ingredient, you observe low and erratic dissolution profiles in a standard phosphate buffer at pH 6.8.
The Underlying Cause: The dissolution medium at pH 6.8 is not sufficiently acidic to solubilize the weakly basic this compound, leading to "sink" conditions not being met. Sink conditions, where the concentration of the dissolved drug is no more than one-third of its saturation solubility in the dissolution medium, are crucial for accurate dissolution testing.
Solutions:
-
Acidic Dissolution Medium: The most straightforward solution is to use an acidic dissolution medium that mimics the gastric environment and ensures complete solubilization.
-
Recommended Medium: 0.1 N Hydrochloric acid is a commonly used and effective dissolution medium for basic compounds like Desloratadine and its derivatives.[2]
-
-
Use of Surfactants: In cases where an acidic medium is not suitable (e.g., for enteric-coated formulations), the addition of a surfactant to a buffered medium can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Protocol:
-
Select a suitable surfactant, such as Sodium Lauryl Sulfate (SLS) or Tween 80.
-
Prepare the dissolution medium (e.g., pH 6.8 phosphate buffer) containing the surfactant at a concentration above its critical micelle concentration (CMC). A typical starting concentration for SLS is 0.5-2% w/v.
-
Perform the dissolution test as per the standard procedure.
-
-
Experimental Workflow for Dissolution Method Development:
Caption: Workflow for developing a suitable dissolution method.
Advanced Solubilization Techniques
For research and formulation development purposes, more advanced techniques can be employed to enhance the solubility of this compound.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules like this compound, thereby increasing their apparent water solubility.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. By converting the crystalline drug into an amorphous form, its solubility and dissolution rate can be significantly improved.
References
-
Solubility of Things. (n.d.). Desloratadine. [Link]
- USP-NF. (2018).
- Apotex Inc. (2018).
- Falcao, D. Q., et al. (2017). Development and Validation of a Dissolution Method for Desloratadine Coated Tablets. UK Journal of Pharmaceutical and Biosciences, 5(1), 16-21.
- Manivannan, R., et al. (2010). Formulation Development and Evaluation of Desloratadine Tablets. International Journal of PharmTech Research, 2(3), 2101-2107.
- Rao, B. M., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–290.
- Patel, M. J., & Patel, S. S. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 8(7), 863-867.
- Mohamed, E., et al. (2024). In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome.
- Google Patents. (2006).
- Popović, G., et al. (2009). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 42-48.
- Mishra, R., & Amin, A. (2011). Formulation and characterization of rapidly dissolving films of cetirizine hydrochloride using pullulan as a film forming agent.
- Chen, J., et al. (2025). Unravelling the Intricate Link: Mast Cells and Estrogen-Induced Pain Sensitization in Endometriosis.
- Sreekanth, N., et al. (2007). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. E-Journal of Chemistry, 4(4), 521-525.
- Sari, Y., et al. (2020). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Journal of Applied Pharmaceutical Science, 10(01), 068-075.
-
PubChem. (n.d.). This compound. [Link]
- Manivannan, R., et al. (2016). Formulation development and evaluation of desloratadine tablets.
- Yilmaz, B., & Ertekin, Z. (2023).
- Google Patents. (2017).
- Tiwari, A., et al. (2021). Formulation & Evaluation of Desloratadine Fast Disintegrating Tablet. Journal of Scientific Research in Allied Sciences, 7(4), 1-11.
- Zheng, J., et al. (2005). Rapid separation of desloratadine and related compounds in solid pharmaceutica. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 765-771.
-
GLP Pharma Standards. (n.d.). Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. [Link]
-
Dolphin Chem. (n.d.). Desloratadine. [Link]
-
Molsyns. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Desloratadine. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 117811-20-8 [chemicea.com]
- 5. researchgate.net [researchgate.net]
- 6. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Desloratadine | 100643-71-8 [chemicalbook.com]
- 8. uspnf.com [uspnf.com]
- 9. asianpubs.org [asianpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dehydro Desloratadine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the unequivocal quantification of drug metabolites is as critical as the analysis of the parent drug itself. Dehydro Desloratadine, a significant metabolite of the widely-used antihistamine Desloratadine, plays a crucial role in understanding the drug's pharmacokinetic profile and overall efficacy. Ensuring the integrity of the data generated for this metabolite hinges on a meticulously validated analytical method.
This guide provides an in-depth comparison of validation strategies for this compound, contrasting a stability-indicating High-Performance Liquid Chromatography (HPLC) method, suitable for quality control, with a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, essential for bioanalytical applications. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) and the complementary Q14, which advocate for a lifecycle and risk-based approach to analytical procedures.[1][2][3][4][5]
The "Why" Behind the "How": A Regulatory & Scientific Imperative
Method validation is not merely a procedural checklist; it is the foundational process of providing documented evidence that an analytical method is fit for its intended purpose.[3][6] For regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a robust validation package is a non-negotiable component of any submission.[1][7][8] It ensures data reliability, which in turn, underpins product quality and patient safety.
The modern approach, as outlined by ICH Q14 and Q2(R2), encourages a holistic view—the analytical procedure lifecycle.[1][3][4] This begins with deliberate development, proceeds through rigorous validation, and continues with routine monitoring to ensure the method remains fit-for-purpose over time.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. qbdgroup.com [qbdgroup.com]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Pharmacopeial Standards for Dehydrodesloratadine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Controlling Dehydrodesloratadine
Dehydrodesloratadine, chemically known as 8-chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a closely related structural analog of Desloratadine.[2][3] Its presence in the final drug substance or product can be indicative of inefficiencies in the manufacturing process or instability of the drug product. Therefore, robust analytical methods for its detection and quantification are paramount to ensure the quality, safety, and efficacy of Desloratadine-containing medicines.[1] Pharmacopeial monographs provide the legal and scientific standards for drug quality, and understanding their approach to controlling specific impurities like Dehydrodesloratadine is essential for global pharmaceutical development and trade.
Comparative Analysis of Pharmacopeial Standards: USP vs. Ph. Eur. & BP
A detailed review of the major pharmacopeias reveals a significant divergence in the specific control of Dehydrodesloratadine. The United States Pharmacopeia (USP) explicitly lists and provides a detailed analytical procedure for this impurity, whereas the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) do not list it as a specified impurity in their respective Desloratadine monographs.
| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (Ph. Eur.) & British Pharmacopoeia (BP) |
| Specified Impurity | Yes, Dehydrodesloratadine is a specified impurity in the Desloratadine and Desloratadine Orally Disintegrating Tablets monographs.[4] | No, Dehydrodesloratadine is not listed as a specified impurity in the Desloratadine monograph. Impurities are controlled under general and specified limits for other related substances. |
| Analytical Method | A specific HPLC method, "Organic Impurities, Procedure 2," is mandated when the impurity profile includes Dehydrodesloratadine.[5] | A general HPLC method for related substances is provided. This method is designed to separate other specified impurities (e.g., Impurity A, B, and C - Loratadine).[6] |
| Reference Standard | A "Pharmaceutical Analytical Impurity (PAI)" for Dehydrodesloratadine is available from USP. This is an analytical material and not an official Reference Standard.[1][3] | No official Chemical Reference Substance (CRS) for Dehydrodesloratadine is provided by the EDQM or BP. |
| Acceptance Criteria | While not explicitly stated as a standalone limit in the general monograph, its control is implied within the total impurities limit and would be specified for a given product. For Desloratadine Orally Disintegrating Tablets, it is listed for identification purposes.[4] | Dehydrodesloratadine, if present, would be controlled under the limit for "any other unspecified impurity." |
Expert Insight: The explicit focus of the USP on Dehydrodesloratadine suggests a recognition of its potential prevalence and importance in Desloratadine products marketed in the United States. The absence of a specific mention in the Ph. Eur. and BP may indicate that it is considered less critical or is adequately controlled by the general impurity limits within their monographs. This highlights the importance of a global impurity management strategy that considers the specific requirements of each target market.
Analytical Methodologies: A Deep Dive into the USP Procedure
The cornerstone of controlling Dehydrodesloratadine lies in a validated, stability-indicating analytical method. The USP provides a detailed High-Performance Liquid Chromatography (HPLC) method for this purpose.
USP Organic Impurities, Procedure 2: Experimental Protocol
This procedure is to be employed for Desloratadine drug substance and product when Dehydrodesloratadine is a potential impurity.
Chromatographic System:
-
Mode: Liquid Chromatography
-
Detector: UV 280 nm
-
Column: 4.6-mm × 25-cm; 4-µm packing L1 (C18)
-
Column Temperature: 35°C
-
Flow Rate: 1 mL/min
-
Injection Volume: 60 µL
Mobile Phase:
-
Buffer: 1.36 g/L of monobasic potassium phosphate in water. Add 10 mL of triethylamine per L of the solution, and adjust with dilute phosphoric acid (1 in 10) to a pH of 2.0.
-
Solution A: Acetonitrile, methanol, and Buffer (10:10:80)
-
Solution B: Acetonitrile, tetrahydrofuran, and Buffer (70:5:30)
-
Gradient:
| Time (min) | Solution A (%) | Solution B (%) |
| 0 | 100 | 0 |
| 25 | 60 | 40 |
| 30 | 0 | 100 |
| 40 | 0 | 100 |
| 41 | 100 | 0 |
| 50 | 100 | 0 |
System Suitability:
-
System Suitability Solution: 0.15 µg/mL of USP Desloratadine Related Compound A RS and 100 µg/mL of USP Desloratadine RS in Solution A.
-
Suitability Requirements:
-
Resolution: NLT 3.0 between desloratadine and desloratadine related compound A.
-
Tailing Factor: NMT 3.0 for the desloratadine peak.
-
Causality Behind Experimental Choices:
-
Mobile Phase pH: The acidic pH of 2.0 ensures that the basic nitrogen atoms in Desloratadine and its impurities are protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
Gradient Elution: The gradient from a highly aqueous mobile phase (Solution A) to a more organic mobile phase (Solution B) is crucial for resolving impurities with a wide range of polarities, from the more polar process intermediates to the less polar Dehydrodesloratadine.
-
Column Chemistry (L1): The C18 stationary phase provides the necessary hydrophobicity to retain and separate the structurally similar Desloratadine and its related compounds based on subtle differences in their physicochemical properties.
Workflow for Dehydrodesloratadine Impurity Analysis (USP)
Caption: Workflow for the determination of Dehydrodesloratadine in Desloratadine as per USP.
The Role and Characterization of Reference Materials
The use of appropriate reference materials is fundamental to the accuracy and validity of any analytical measurement. In the context of Dehydrodesloratadine, the USP provides a Pharmaceutical Analytical Impurity (PAI), which serves a different purpose than an official Reference Standard (RS).
-
USP Dehydrodesloratadine PAI: This is a well-characterized chemical substance intended for use in analytical research and development.[1][3] It can be used for method development, validation, and identification. However, it is not intended for use as a quantitative standard to determine compliance with compendial requirements. A Certificate of Analysis for a PAI typically includes identity confirmation (e.g., by NMR, MS) and an estimated purity, but not a certified content value for quantitative use.[7]
-
Official Reference Standards (e.g., USP RS, Ph. Eur. CRS): These are highly characterized substances with a legally recognized status. They are used for quantitative analysis to demonstrate conformity with pharmacopeial standards. Their certificates provide an assigned content value that is used in calculations.
Expert Insight: For quantitative analysis of Dehydrodesloratadine to meet USP requirements, a laboratory would typically need to qualify its own in-house primary standard or use a commercially available, well-characterized standard and demonstrate its suitability for use. The USP PAI is an invaluable tool for peak identification and method development but should not be used for direct quantification in a regulatory setting without proper qualification.
Conclusion and Future Perspectives
The pharmacopeial landscape for Dehydrodesloratadine highlights a key challenge in global drug development: navigating the differences in regional regulatory expectations. The United States Pharmacopeia provides a clear and specific framework for the control of Dehydrodesloratadine as a known impurity in Desloratadine. In contrast, the European and British Pharmacopoeias take a more general approach to impurity control for this active substance.
For researchers and drug developers, this necessitates a comprehensive understanding of the target market's regulatory requirements and the development of robust analytical methods capable of meeting the most stringent of these standards. The use of well-characterized reference materials, and a clear understanding of their intended use, is critical for ensuring the accuracy and defensibility of analytical data. As global harmonization efforts continue, it is anticipated that a more unified approach to the control of critical impurities like Dehydrodesloratadine may emerge.
References
-
Desloratadine Orally Disintegrating Tablets. USP-NF. [Link]
-
desloratadine-teva-epar-public-assessment-report_en.pdf. European Medicines Agency. [Link]
-
DESLORATADINE TABLETS - 2018-05-01. USP-NF. [Link]
-
Desloratadine-impurities. Pharmaffiliates. [Link]
-
USP41 Desloratadine. Scribd. [Link]
-
Desloratadine Actavis. European Medicines Agency. [Link]
-
Aerius, INN-desloratadine. European Medicines Agency. [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. Organon Canada. [Link]
-
Desloratadine. Scribd. [Link]
-
Desloratadine Deschloro Impurity. SynZeal. [Link]
-
INFORMATION LEAFLET Ph. Eur. Reference Standard. EDQM. [Link]
-
Desloratadine according to USP/Ph. Eur/BP/JP/IP. Briti Scientific. [Link]
-
Desloratadine. USP-NF. [Link]
-
Desloratadine Monograph for Professionals. Drugs.com. [Link]
-
Desloratadine BP monograph. Reddit. [Link]
-
Product Monographs. Pharmascience. [Link]
-
Desloratadine EP Impurity A. SynZeal. [Link]
Sources
- 1. Dehydro Desloratadine Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. store.usp.org [store.usp.org]
- 4. uspnf.com [uspnf.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
A Researcher's Guide to the Analytical Determination of Dehydro Desloratadine: A Comparative Analysis
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. Dehydro Desloratadine, a critical impurity of the second-generation antihistamine Desloratadine, requires robust analytical methods for its detection and quantification. This guide provides an in-depth comparison of the primary analytical techniques employed for the analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.
Introduction to this compound and its Analytical Imperatives
This compound, chemically known as 8-chloro-11-(piperidin-4-ylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a degradation product of Desloratadine.[3][4] Its presence in Desloratadine drug substances and products must be carefully monitored to adhere to regulatory limits. The choice of an analytical method is dictated by several factors, including the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this specific impurity.
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical technique is a critical decision in the drug development process. Below is a comparative summary of the most commonly employed methods for the analysis of this compound, either as a standalone analyte or as part of a broader impurity profile of Desloratadine.
| Method | Principle | Advantages | Limitations | Typical Application |
| HPLC/UPLC | Chromatographic separation based on polarity, coupled with UV detection. | - Robust and reliable- Good selectivity and sensitivity- Widely available instrumentation- Amenable to stability-indicating assays[5][6] | - Longer run times compared to UPLC- Requires significant solvent consumption | Routine quality control, stability studies, impurity profiling. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | - Unparalleled sensitivity and selectivity[1][7]- Capable of structural elucidation- Ideal for complex matrices (e.g., plasma)[2] | - Higher equipment cost and complexity- Potential for matrix effects | Bioanalytical studies, pharmacokinetic analysis, trace-level impurity quantification. |
| HPTLC | Planar chromatographic separation on a high-performance layer, with densitometric detection. | - High throughput (multiple samples per plate)- Low solvent consumption- Simple and cost-effective[8] | - Lower resolution compared to HPLC/UPLC- Less sensitive than LC-MS/MS | Rapid screening, raw material testing, preliminary stability assessments. |
In-Depth Analysis and Experimental Protocols
A deeper understanding of each technique requires a closer look at the experimental parameters and the rationale behind them.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced iteration, UPLC, are the workhorses of pharmaceutical analysis for their robustness and reliability in separating and quantifying impurities. Stability-indicating methods are particularly crucial as they can resolve the API from its degradation products, including this compound.[1][5][9]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is most commonly employed due to its hydrophobicity, which provides good retention and separation of the relatively non-polar Desloratadine and its impurities.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used in a gradient or isocratic mode to achieve optimal separation. The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analytes.
-
Detection: UV detection is standard, with the wavelength selected based on the UV absorbance maxima of Desloratadine and its impurities, often around 280 nm.[5][9]
Experimental Protocol: A Validated Stability-Indicating UPLC Method [1][5]
This protocol is adapted from established methods for the analysis of Desloratadine and its impurities.
-
Chromatographic System:
-
Instrument: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 2 µL.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 5 90 7 90 7.1 10 | 8 | 10 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Desloratadine sample (containing this compound) in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the validated linear range.
-
Visualization of the UPLC Workflow:
Caption: UPLC analytical workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as the analysis of this compound in biological matrices for pharmacokinetic studies, LC-MS/MS is the gold standard.[2][7] The use of multiple reaction monitoring (MRM) allows for the highly specific detection of the analyte even in the presence of complex matrix components.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for Desloratadine and its analogs as they readily form protonated molecules [M+H]+.
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard (often a deuterated analog) to ensure accurate and precise quantification.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interfering substances from the sample matrix and concentrate the analyte prior to LC-MS/MS analysis.[7]
Experimental Protocol: A Generic LC-MS/MS Method [7]
This protocol outlines a general approach for the quantification of this compound.
-
LC System:
-
Instrument: A suitable HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS System:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ion Source: ESI in positive ion mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
-
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
Visualization of the LC-MS/MS Workflow:
Caption: LC-MS/MS workflow for this compound analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, rapid, and cost-effective alternative for the analysis of this compound, particularly for screening purposes and in resource-limited settings.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used. The fluorescent indicator allows for visualization of the spots under UV light.
-
Mobile Phase: The composition of the mobile phase is optimized to achieve a good separation between Desloratadine and this compound, typically with an Rf value that allows for clear resolution. A common mobile phase consists of a mixture of a non-polar solvent (e.g., toluene), a moderately polar solvent (e.g., chloroform or ethyl acetate), an alcohol (e.g., methanol), and a small amount of a base (e.g., ammonia) to improve peak shape.[8]
-
Detection: Densitometric scanning is performed at the wavelength of maximum absorbance of the analyte.
Experimental Protocol: An HPTLC Method for Impurity Profiling [8]
-
Chromatographic System:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene: Chloroform: Methanol: Ammonia (5:5:1:0.3, v/v/v/v).
-
Application: Apply the standard and sample solutions as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the dried plate using a densitometer at 254 nm.
-
-
Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent like methanol.
-
Visualization of the HPTLC Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Desloratadine Impurities | SynZeal [synzeal.com]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Dehydro Desloratadine Impurity Profiling in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling
Desloratadine, an active metabolite of loratadine, is a widely used tricyclic H1-antihistamine.[1][2][3][4][5] During its synthesis and storage, various impurities can emerge, including process-related impurities and degradation products.[6] One such critical impurity is Dehydro Desloratadine (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[7][8]cyclohepta[1,2-b]pyridine).[4][9][10] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[11][12]
Regulatory bodies, guided by the ICH, have established stringent frameworks to control impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[13][14] These guidelines set specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[15] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[12]
ICH Impurity Thresholds (Q3A/Q3B): A Snapshot
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which an impurity's structure must be identified.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
This guide will compare the primary analytical techniques used to detect, quantify, and characterize this compound, ensuring that analytical strategies are both scientifically sound and regulatorily compliant.
The Analytical Challenge: Understanding this compound
This compound is a structurally similar analogue of the parent drug, often co-eluting or presenting separation challenges in conventional chromatographic systems. Its effective profiling necessitates a stability-indicating analytical method—a method capable of separating the drug substance from its significant degradation products and process impurities.[16] Forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light, are essential for developing and validating such methods.[8][16][17] Studies have shown that Desloratadine is particularly susceptible to degradation under oxidative and thermal stress.[16]
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the need for specificity, sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of impurity analysis.
| Methodology | Principle | Strengths | Limitations | Typical Application in this compound Profiling |
| HPLC with UV/DAD Detection | Separates compounds based on their affinity for a stationary phase. Detection is based on the absorption of UV-Vis light. A Diode Array Detector (DAD) provides spectral information. | Robust, widely available, cost-effective, and provides good quantification. DAD offers peak purity analysis.[18] | Limited sensitivity for trace impurities. Structural identification is not possible. Co-elution can be a significant issue. | Routine quality control, quantification of known impurities, and stability testing.[19][20] Often the primary method for assay and related substances. |
| UPLC with UV/DAD Detection | Utilizes smaller particle size columns (<2 µm) for higher efficiency, resolution, and speed compared to conventional HPLC.[16] | Significantly faster run times (e.g., 8 minutes for Desloratadine and five impurities).[16] Improved resolution and sensitivity. | Higher backpressure requires specialized instrumentation. Potential for instrument-related issues if not properly maintained. | High-throughput screening and development of rapid, stability-indicating methods.[8][16] |
| LC-MS/MS (Tandem Mass Spectrometry) | Combines the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer, which measures the mass-to-charge ratio (m/z) of ions.[1] | Unmatched sensitivity (LOQ down to 1.0 ng/mL) and specificity.[7][21] Enables definitive structural characterization and identification of unknown impurities.[6] | Higher cost and complexity. Matrix effects can interfere with ionization and quantification. Requires skilled operators. | Definitive identification and characterization of trace-level impurities, including genotoxic impurities like nitrosamines.[7][21] Forced degradation studies to identify novel degradants.[22] |
Workflow & Protocol Deep Dive: A Validated RP-HPLC Method
A robust analytical method is the foundation of trustworthy impurity profiling. The following section details a typical Reverse-Phase HPLC (RP-HPLC) workflow and a sample protocol designed for the quantification of this compound.
Logical Workflow for Impurity Profiling
The process follows a logical sequence from method development to routine analysis, ensuring data integrity and regulatory compliance at each stage.
Caption: Impurity Profiling Workflow from Development to Routine Use.
Example Experimental Protocol: RP-HPLC-UV Method
This protocol is a representative example and must be fully validated for its intended use.
Objective: To quantify this compound and other related substances in a Desloratadine drug substance sample.
1. Chromatographic System & Conditions:
-
System: Agilent 1100 Series HPLC or equivalent, equipped with a DAD.[23]
-
Column: C18 stationary phase (e.g., YMC-Pack Pro C18, 150 mm x 4.6 mm, 3 µm).[23]
-
Mobile Phase A: Phosphate buffer (e.g., 0.05 M KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient optimized to separate all relevant peaks. (e.g., Start at 20% B, ramp to 70% B over 25 minutes, hold for 5 minutes, then return to initial conditions).
-
Injection Volume: 10 µL.[23]
2. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 0.5 mg/mL in diluent). Further dilute to a working concentration corresponding to the specification limit (e.g., 0.15% of the test concentration).
-
Test Solution: Accurately weigh and dissolve the Desloratadine drug substance in the diluent to achieve a final concentration of approximately 1.0 mg/mL.[19]
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to check for system suitability (parameters like peak area reproducibility (%RSD), tailing factor, and theoretical plates must meet pre-defined criteria).
-
Inject the test solution.
-
Identify the this compound peak in the test solution chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak area response from the standard and test chromatograms.
Causality Behind Choices:
-
C18 Column: A non-polar stationary phase is chosen for its versatility in retaining and separating the moderately polar Desloratadine and its related impurities.
-
Acidic pH Buffer: Maintaining a low pH (e.g., 3.0) ensures that the basic nitrogen atoms in Desloratadine and its impurities are protonated, leading to consistent retention and improved peak shape.[8]
-
Gradient Elution: A gradient is necessary to provide sufficient resolution between the main API peak and closely eluting impurities like this compound, as well as to elute any highly retained impurities within a reasonable run time.
-
UV Detection at 280 nm: This wavelength provides good sensitivity for both Desloratadine and its structurally similar impurities, which share similar chromophores.[16][24]
Ensuring Trustworthiness: Method Validation as per ICH Q2(R1)
A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Caption: Core Parameters for Method Validation under ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, showing that the this compound peak is well-resolved from the API and other degradants.[16]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range from the LOQ to 120% of the specification limit.[2][16]
-
Accuracy: The closeness of test results to the true value. It is determined by spiking the drug substance with known amounts of this compound at different concentration levels.[2][25]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day).[2][23]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. The LOQ must be at or below the reporting threshold.[2][16][23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.[16][25]
Conclusion
The effective impurity profiling of this compound is a multi-faceted task that relies on a deep understanding of regulatory requirements, the chemical nature of the impurity, and the comparative strengths of available analytical technologies. While RP-HPLC with UV detection remains a workhorse for routine quality control due to its robustness and cost-effectiveness, its limitations in sensitivity and structural elucidation necessitate the use of more advanced techniques like UPLC and LC-MS/MS, particularly during method development, characterization of unknown impurities, and forced degradation studies. A meticulously developed and validated stability-indicating method is not just a regulatory requirement but a cornerstone of ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Rao, D. P., et al. (2010). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. PubMed. Retrieved from [Link]
-
Jana, S., et al. (2021). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Kim, M., et al. (2024). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. Retrieved from [Link]
-
Rao, B. M., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. PMC - NIH. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). Retrieved from [Link]
-
Kim, M., et al. (2024). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. Retrieved from [Link]
-
Scribd. (n.d.). Impurity Guidelines for Pharma Experts. Retrieved from [Link]
-
Agilent Technologies. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Google Patents. (2017). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Retrieved from [Link]
-
Zheng, J., & Rustum, A. M. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Ovid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Desloratadine Assay with HPLC – AppNote. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Retrieved from [Link]
-
Hasnain, M. S., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. NIH. Retrieved from [Link]
-
Journal of China Pharmaceutical University. (2018). Determination of the related substances in desloratadine by HPLC. Retrieved from [Link]
-
SciSpace. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]
-
RJPT. (2018). Analytical Method Development and Validation of Desloratadine Tablet. Retrieved from [Link]
-
Anthes, J. C., et al. (2001). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. PubMed. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Desloratadine Dehydro Impurity. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 117811-20-8 this compound Impurity. Retrieved from [Link]
-
SynZeal. (n.d.). Desloratadine Impurities. Retrieved from [Link]
-
ResearchGate. (2022). ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 117811-20-8 [chemicea.com]
- 5. Desloratadine Impurities | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. preprints.org [preprints.org]
- 8. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 117811-20-8 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Official web site : ICH [ich.org]
- 14. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 15. database.ich.org [database.ich.org]
- 16. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. rjptonline.org [rjptonline.org]
- 19. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 20. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 21. preprints.org [preprints.org]
- 22. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Certificate of Analysis for Dehydro Desloratadine Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of the critical aspects of a Certificate of Analysis (CoA) for the Dehydro Desloratadine reference standard, an important impurity of the antihistamine Desloratadine. We will explore the analytical methodologies used for its characterization, supported by experimental data, to empower you in making informed decisions for your analytical needs.
The Significance of this compound as a Reference Standard
This compound is a known process impurity and potential degradation product of Desloratadine.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.[3][4][5] Therefore, a well-characterized this compound reference standard is essential for:
-
Accurate Quantification: To precisely measure the levels of this impurity in Desloratadine active pharmaceutical ingredients (APIs) and finished drug products.
-
Method Validation: As a critical component in validating analytical methods, such as stability-indicating HPLC assays.[6][7]
-
Peak Identification: To confirm the identity of peaks observed during chromatographic analysis of Desloratadine.
The relationship between Loratadine, its active metabolite Desloratadine, and the impurity this compound is illustrated below.
Caption: Metabolic conversion of Loratadine and the impurity relationship of this compound.
Deconstructing the Certificate of Analysis: A Comparative Approach
A Certificate of Analysis for a reference standard is a document that certifies the quality and purity of the material.[8][9] It should provide comprehensive data from various analytical techniques. Here, we compare the two most common and powerful techniques for the characterization of a this compound reference standard: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Techniques
The choice of analytical technique impacts the level of characterization and the assurance of the reference standard's quality.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Senior Scientist's Insight |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | HPLC-UV is a robust workhorse for routine purity assessment and quantification. LC-MS provides an orthogonal detection method, offering definitive identification and higher sensitivity. |
| Purity Determination | Excellent for quantifying purity based on peak area percentage. | Can also be used for purity assessment, but primarily excels at identification. | A high-purity value from HPLC-UV is reliable, but LC-MS can uncover co-eluting impurities with different mass spectra. |
| Identification | Based on retention time comparison with a known standard. | Provides molecular weight and fragmentation data, offering unambiguous identification. | For a reference standard, identity confirmation by mass spectrometry is crucial for establishing its authenticity. |
| Sensitivity (LOD/LOQ) | LOD: ~1.28 µg/mL, LOQ: ~3.89 µg/mL for Desloratadine (indicative for impurities).[6][10] | LOD: ~50 fg, LOQ: 5 pg/mL for Desloratadine (indicative for impurities).[11] | LC-MS/MS is significantly more sensitive, making it ideal for detecting trace-level impurities that might be missed by HPLC-UV. |
| Regulatory Standing | Widely accepted for purity and assay determination as per ICH and pharmacopeial guidelines.[6] | Increasingly expected by regulatory authorities for the structural elucidation of impurities. | A comprehensive CoA should ideally include data from both techniques to demonstrate both purity (HPLC) and identity (LC-MS). |
Essential Components of a High-Quality this compound CoA
When evaluating a this compound reference standard, scrutinize the CoA for the following key data points. A reputable supplier will provide comprehensive information.
| Parameter | Acceptance Criteria | Analytical Technique(s) | Why It's Critical |
| Identity | Concordant with the known structure of this compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms that the material is indeed this compound. NMR provides detailed structural information, while MS confirms the molecular weight. |
| Purity (Chromatographic) | Typically ≥98.0% | HPLC-UV | Ensures that the standard is free from significant impurities that could interfere with the accuracy of your analyses. |
| Purity (Assay by Mass Balance) | ≥95.0% (typical) | 100% - (Water Content + Residual Solvents + Non-combustible Residue) | Provides a more complete picture of purity by accounting for non-chromatographically active components. |
| Water Content | Typically ≤1.0% | Karl Fischer Titration | Water content can affect the accurate weighing of the standard and, consequently, the concentration of standard solutions. |
| Residual Solvents | Within ICH-specified limits | Headspace Gas Chromatography (GC) | Ensures that residual solvents from the synthesis process are below levels that could pose a safety risk or interfere with analysis. |
| Heavy Metals | As per pharmacopeial limits (e.g., USP <232>/<233>) | Inductively Coupled Plasma (ICP-MS or ICP-OES) | A critical safety parameter, especially if the reference standard is used in later stages of drug development. |
Experimental Protocol: A Validated HPLC-UV Method for Purity Determination
To provide practical context, here is a detailed, step-by-step protocol for a stability-indicating HPLC-UV method suitable for determining the purity of a this compound reference standard and separating it from Desloratadine and other potential degradation products.[6][10][12]
Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol and 0.05 M phosphate buffer (pH 7.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation
-
Standard Solution (Desloratadine): Accurately weigh and dissolve an appropriate amount of Desloratadine reference standard in the mobile phase to obtain a concentration of 20 µg/mL.
-
Sample Solution (this compound): Accurately weigh and dissolve an appropriate amount of the this compound reference standard being evaluated in the mobile phase to obtain a concentration of approximately 20 µg/mL.
-
Resolution Solution: Prepare a solution containing both Desloratadine (20 µg/mL) and this compound (20 µg/mL) to verify the separation of the two compounds.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the resolution solution to confirm that the peaks for Desloratadine and this compound are well-resolved.
-
Inject the sample solution in replicate (n=6).
-
Record the chromatograms and calculate the peak areas.
Data Interpretation
The purity of the this compound reference standard is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical workflow for HPLC purity analysis of a reference standard.
Conclusion: The Imperative of a Rigorous CoA
A this compound reference standard is not merely a vial of powder; it is a cornerstone of analytical accuracy and regulatory compliance. A comprehensive Certificate of Analysis, backed by orthogonal analytical techniques like HPLC-UV and LC-MS, provides the necessary assurance of its identity, purity, and quality. As a Senior Application Scientist, I urge you to look beyond the headline purity figure and delve into the data presented in the CoA. By understanding the methodologies and the significance of each parameter, you can confidently select a reference standard that upholds the integrity of your scientific work and ensures the quality of the medicines you develop. The use of well-characterized reference standards from reputable sources, such as those recognized by the USP, is a critical step in this process.[13][14][15][16][17]
References
-
General Chapters: <11> USP REFERENCE STANDARDS . (n.d.). uspbpep.com. Retrieved from [Link]
-
Chromatogram of Desloratadine and degradation products (a) Alkali... . (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form . (2014). Arabian Journal of Chemistry. Retrieved from [Link]
-
Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium . (n.d.). ijpar.com. Retrieved from [Link]
-
USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 . (2025). uspnf.com. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations . (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard . (2013). National Institutes of Health. Retrieved from [Link]
-
Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting . (2025). PharmaRegulatory.in. Retrieved from [Link]
-
(PDF) Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation . (2012). ResearchGate. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation. Retrieved from [Link]
-
Quantification of desloratadine in human plasma by LC–ESI-MS/MS and application to a pharmacokinetic study . (2014). National Institutes of Health. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A . (1999). International Council for Harmonisation. Retrieved from [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (n.d.). European Medicines Agency. Retrieved from [Link]
-
stability-indicating hplc method: Topics by Science.gov . (n.d.). Science.gov. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3 . (2025). AMSbiopharma. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products . (2006). European Medicines Agency. Retrieved from [Link]
-
Are We Embracing FDA's Messages? . (2019). Contract Pharma. Retrieved from [Link]
-
Pharmaceutical Analytical Standards . (n.d.). PharmaCompare.com. Retrieved from [Link]
-
Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs . (2001). PubMed. Retrieved from [Link]
-
Annex 4 - Model certificate of analysis . (n.d.). World Health Organization. Retrieved from [Link]
-
Certificate of analysis . (2021). EDQM FAQs. Retrieved from [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities . (2013). National Institutes of Health. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance . (2025). AMSbiopharma. Retrieved from [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard | Request PDF . (2013). ResearchGate. Retrieved from [Link]
-
Reference-Standard Material Qualification . (2009). Pharmaceutical Technology. Retrieved from [Link]
-
Certificate of Analysis (CoA) . (n.d.). SG Systems Global. Retrieved from [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). Regulations.gov. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . (2021). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form . (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures . (2023). U.S. Food and Drug Administration. Retrieved from [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs . (2024). Pharmaceutical Technology. Retrieved from [Link]
-
HPLC determination and validation of loratadine in... . (n.d.). COJ Reviews & Research. Retrieved from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review . (2025). Advances in Bioresearch. Retrieved from [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode . (2025). Preprints.org. Retrieved from [Link]
-
Chromatogram of desloratadine, desloratadine-D5 at LOQ level. . (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Validated UV Spectrophotometric Stability Indicating Method for Estimation of Desloratadine from Its Tablet Dosage Form . (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. arabjchem.org [arabjchem.org]
- 7. ijpar.com [ijpar.com]
- 8. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 9. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uspbpep.com [uspbpep.com]
- 14. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 15. usp.org [usp.org]
- 16. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 17. USP美国药典标准品 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Dehydro Desloratadine Analysis
Introduction: The Imperative for Precision in Bioanalysis
Dehydro Desloratadine is a critical impurity and degradation product of Desloratadine, a widely used second-generation antihistamine.[1][2] The accurate quantification of such impurities is paramount in pharmaceutical development and quality control to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods, underscoring the need for robust and reproducible analytical procedures.[3][4]
Inter-laboratory comparison studies, or proficiency tests, are a cornerstone of method validation and quality assurance. They provide an objective assessment of a method's reproducibility and a laboratory's competence in performing the analysis. This guide presents a framework for a hypothetical inter-laboratory comparison for the analysis of this compound in human plasma. By synthesizing established bioanalytical techniques for the parent compound, Desloratadine, with the principles of inter-laboratory study design, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The methodologies and insights provided herein are designed to facilitate the establishment of reliable and harmonized analytical practices across different laboratories.
Designing the Inter-laboratory Study: A Hypothetical Framework
The primary objective of this hypothetical study is to assess the reproducibility of a validated LC-MS/MS method for the quantification of this compound across multiple laboratories. This involves the distribution of standardized samples and a detailed analytical protocol to participating laboratories, followed by a statistical analysis of the submitted results.
Study Participants and Sample Preparation
For this model study, we will consider three independent bioanalytical laboratories (Lab A, Lab B, and Lab C). A central laboratory would prepare and distribute the study samples, which include:
-
Calibration Standards: A set of eight calibration standards of this compound in human plasma, ranging from 0.05 ng/mL to 50 ng/mL.
-
Quality Control (QC) Samples: QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.05 ng/mL
-
Low QC (LQC): 0.15 ng/mL
-
Medium QC (MQC): 2.5 ng/mL
-
High QC (HQC): 40 ng/mL
-
-
Blank Plasma Samples: To assess selectivity and potential interferences.
A certified reference standard of this compound would be used for the preparation of all spiking solutions.[4][5] Desloratadine-d4, a stable isotope-labeled analog of the parent drug, is proposed as the internal standard (IS) to compensate for variability during sample preparation and analysis.
Core Analytical Methodology: LC-MS/MS
The analytical method at the heart of this inter-laboratory study is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), chosen for its high sensitivity and selectivity.[6][7][8] The following is a detailed, step-by-step protocol to be followed by all participating laboratories.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is selected for its ability to provide a clean extract, which is crucial for minimizing matrix effects and achieving the required sensitivity.[6][8]
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (Desloratadine-d4, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under nitrogen for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography
-
Rationale: A C18 reversed-phase column is chosen for its proven efficacy in separating Desloratadine and its metabolites from endogenous plasma components. A gradient elution ensures efficient separation and sharp peak shapes.[9]
-
Parameters:
-
Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
3. Mass Spectrometry
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for trace-level quantification. The MRM transitions are selected based on the precursor and characteristic product ions of the analytes.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 309.1 → 257.1 (Hypothetical)
-
Desloratadine-d4 (IS): m/z 315.2 → 263.2
-
-
Dwell Time: 200 ms
-
Key Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
-
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the analysis of this compound.
Hypothetical Inter-laboratory Comparison Results
The following table summarizes the hypothetical performance data from the three participating laboratories. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.[3][4]
Table 1: Summary of Hypothetical Inter-laboratory Performance Data
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.99 |
| Accuracy (% Bias) | ||||
| LLOQ | +3.5% | -5.2% | +8.1% | Within ±20% |
| LQC | -2.1% | +4.8% | -6.3% | Within ±15% |
| MQC | +1.5% | -1.9% | +3.7% | Within ±15% |
| HQC | -4.0% | +2.5% | -1.8% | Within ±15% |
| Precision (%CV) | ||||
| LLOQ | 6.8% | 8.2% | 9.5% | ≤ 20% |
| LQC | 4.5% | 5.1% | 6.2% | ≤ 15% |
| MQC | 3.1% | 2.8% | 3.9% | ≤ 15% |
| HQC | 2.5% | 3.3% | 2.9% | ≤ 15% |
| Recovery (%) | 85.2% | 88.1% | 82.5% | Consistent & Reproducible |
Discussion: Interpreting Variability and Ensuring Trustworthiness
The hypothetical results in Table 1 demonstrate a high degree of concordance among the three laboratories, with all performance parameters falling within the established acceptance criteria. This suggests that the analytical method is robust and reproducible. However, even in this idealized scenario, minor variations exist. Understanding the potential sources of these discrepancies is crucial for maintaining the integrity of bioanalytical data.
Causality of Experimental Choices and Potential for Variability
-
Sample Preparation: While SPE is a robust technique, subtle differences in execution, such as variations in drying times or elution volumes, can impact recovery and introduce variability.
-
Chromatography: The retention time of this compound can be influenced by the age of the column, the precise composition of the mobile phase, and the column temperature. Minor shifts in retention time could potentially lead to co-elution with interfering matrix components.
-
Mass Spectrometry: The tuning of the mass spectrometer is a critical step. Differences in instrument calibration and source parameters can affect ionization efficiency and, consequently, the analytical response.
-
Matrix Effects: The phenomenon of ion suppression or enhancement by co-eluting components from the biological matrix is a well-documented challenge in LC-MS/MS analysis.[6][10] While the use of an internal standard and a thorough sample cleanup procedure mitigates this, residual matrix effects can still contribute to inter-laboratory variability.
Diagram of Potential Sources of Analytical Variability
Caption: Key factors contributing to inter-laboratory analytical variability.
Best Practices for a Self-Validating System
To ensure the trustworthiness of the analytical data, each protocol should be designed as a self-validating system. This involves:
-
System Suitability Tests: Before each analytical run, a system suitability test should be performed to verify the performance of the LC-MS/MS system. This typically involves injecting a standard solution to check for parameters like peak shape, retention time, and signal intensity.
-
Use of Internal Standards: As employed in this hypothetical study, a stable isotope-labeled internal standard is essential for correcting for variations in sample processing and instrument response.
-
Incurred Sample Reanalysis (ISR): For clinical and preclinical studies, reanalyzing a subset of study samples at a later date is a requirement by regulatory agencies to demonstrate the reproducibility of the method.[4]
Conclusion: Towards Harmonized and Reliable Bioanalysis
This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. By adopting a robust and well-defined analytical protocol, and by understanding the potential sources of variability, laboratories can work towards achieving harmonized and reliable results. The principles and methodologies discussed herein are not only applicable to this compound but can also be adapted for a wide range of pharmaceutical compounds and their impurities. Ultimately, a commitment to scientific integrity and rigorous method validation is essential for ensuring the quality and safety of medicines.
References
-
Hasnain, M. S., Rao, S., Singh, M. K., Vig, N., Singh, M. K., Budakoti, S. K., & Ansari, A. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and Biomedical Analysis, 70, 124-133. [Link]
-
Wysocki, J., & Klos, M. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Motyka, R. J., & Roach, J. (2004). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian, Inc. Application Note. [Link]
-
Muppavarapu, R., Guttikar, S., & Kamarajan, K. (2014). LC-MS/MS method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 333-339. [Link]
-
SynZeal. (n.d.). Desloratadine Impurities. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Desloratadine-impurities. Retrieved January 16, 2026, from [Link]
-
Veeprho. (n.d.). This compound | CAS 117811-20-8. Retrieved January 16, 2026, from [Link]
-
GLP Pharma Standards. (n.d.). Desloratadine Dehydro Impurity | CAS No- 117811-20-8. Retrieved January 16, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Saha, A., et al. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Clinical Press, 1(1), 14-25. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Sahu, R., & Kumar, S. (2014). Formulation Development and Evaluation of Desloratadine Tablets. International Journal of Pharmaceutical Sciences and Research, 5(10), 4385-4393. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2015). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(4), 242-249. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Google Patents. (2007).
-
United States Pharmacopeia. (2018). Desloratadine Orally Disintegrating Tablets. [Link]
-
Preprints.org. (2023). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. [Link]
-
Hasnain, M. S., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma. Perspectives in Clinical Research, 3(4), 124-133. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Holcombe, T. W., et al. (2020). Metabolomic insights into variable antihistamine responses in allergic rhinitis: unveiling biomarkers for precision treatment. Frontiers in Immunology, 11, 589423. [Link]
-
Tran, N. P., & Tversky, J. (2021). Antihistamines. In StatPearls. StatPearls Publishing. [Link]
-
Gosetti, F., Mazzucco, E., Zampieri, D., & Gennaro, M. C. (2013). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 138(14), 3927-3940. [Link]
-
Li, Y., et al. (2009). Rapid separation of desloratadine and related compounds in solid pharmaceutical dosage forms by ion-pair reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 849-856. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved January 16, 2026, from [Link]
-
Cetin, A., & Saracoglu, S. (2021). Electrochemical evaluation of the desloratadine at bismuth film electrode in the presence of cationic surfactant: Highly sensitive determination in pharmaceuticals and human urine by Linear sweep-cathodic stripping voltammetry. Journal of the Iranian Chemical Society, 18(9), 2247-2256. [Link]
-
Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 135-139. [Link]
-
Holcombe, T. W., et al. (2020). Antihistamines. StatPearls. [Link]
-
Holcombe, T. W., & Tversky, J. (2021). Assessment of antihistamine efficacy and potency. Current Opinion in Allergy and Clinical Immunology, 21(5), 488-494. [Link]
Sources
- 1. This compound Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desloratadine Impurities | SynZeal [synzeal.com]
- 5. This compound Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Desloratadine and Dehydro Desloratadine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, a comprehensive understanding of a drug substance's stability is paramount to ensuring its safety, efficacy, and quality. This guide provides an in-depth comparative analysis of the stability of Desloratadine, a widely used second-generation antihistamine, and its primary degradation product, Dehydro Desloratadine. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and supporting experimental data to inform formulation strategies and analytical method development.
Introduction: The Molecules at a Glance
Desloratadine is the major active metabolite of loratadine and functions as a potent, long-acting H1-receptor antagonist with a non-sedating profile.[1] Its chemical structure features a tricyclic backbone with a dihydropyridine ring. This compound, as its name suggests, is the dehydrogenated analogue of Desloratadine, characterized by a pyridine ring in place of the dihydropyridine moiety.[2] It is a known impurity and degradation product of Desloratadine.[3] The subtle yet significant structural difference between these two molecules profoundly influences their respective stability profiles.
Comparative Stability Analysis: A Tale of Two Rings
The core structural distinction between Desloratadine and this compound lies in the dihydropyridine ring of the former and the aromatic pyridine ring of the latter. This difference is the primary determinant of their varying susceptibility to degradation, particularly under oxidative stress.
Desloratadine: Stability Profile
Forced degradation studies have extensively characterized the stability of Desloratadine under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5]
-
Oxidative Degradation: Desloratadine is notably susceptible to oxidation.[6][7] The dihydropyridine ring is prone to oxidation to form the more stable aromatic pyridine ring, resulting in the formation of this compound.[3] Studies have shown significant degradation of Desloratadine in the presence of oxidizing agents like hydrogen peroxide.[4][6]
-
Thermal Degradation: Desloratadine has been found to be unstable under dry heat conditions.[4][6] One study reported extreme instability in the presence of dry heat.[4]
-
Photolytic Degradation: While some studies suggest Desloratadine is relatively stable under photolytic conditions[4][6], others have observed degradation upon exposure to UV light over extended periods.[8] This indicates that light exposure should be a consideration in the storage and handling of Desloratadine.
-
Hydrolytic Degradation (pH dependence): Desloratadine shows varied stability across the pH spectrum. It is reported to be susceptible to basic hydrolysis.[4] Conversely, it has been found to be relatively stable under acidic and neutral hydrolytic conditions.[4][6]
-
Interaction with Excipients: Desloratadine can undergo degradation in the presence of certain common pharmaceutical excipients, such as lactose and stearic acid, leading to the formation of N-formyldesloratadine.[3][9] This highlights the critical importance of excipient compatibility studies during formulation development.
This compound: An Inferred Stability Profile
Direct and comprehensive forced degradation studies on isolated this compound are not extensively reported in the public domain. However, its stability can be inferred from its chemical structure and its identity as a degradation product of Desloratadine.
This compound possesses a fully aromatic pyridine ring, which is inherently more stable and less susceptible to oxidation compared to the dihydropyridine ring of Desloratadine. Aromatic systems like pyridine are less prone to electrophilic substitution than benzene and require more forcing conditions for reactions like nitration and sulfonation. The stability of the pyridine ring suggests that this compound would exhibit greater resistance to oxidative and thermal stress compared to its parent compound. As this compound is the product of Desloratadine's oxidation, it represents a more thermodynamically stable state under such conditions.
Visualizing the Degradation Pathway and Experimental Workflow
Caption: General experimental workflow for forced degradation studies.
Quantitative Data Summary
The following table summarizes the findings from forced degradation studies on Desloratadine. Direct comparative quantitative data for this compound is not available.
| Stress Condition | Reagents and Conditions | Observed Degradation of Desloratadine | Reference |
| Acidic Hydrolysis | 0.1 N to 1 N HCl, elevated temperature | Generally stable, minimal degradation | [4][6] |
| Basic Hydrolysis | 0.1 N to 1 N NaOH, elevated temperature | Susceptible to degradation | [4] |
| Oxidative | 3% to 6% H₂O₂, elevated temperature | Significant degradation | [4][6][7] |
| Thermal | Dry heat, 70°C to 105°C | Unstable, significant degradation | [4][6] |
| Photolytic | Exposure to UV and visible light | Degradation observed over time | [8] |
Experimental Protocols for Forced Degradation Studies
The following are representative protocols for conducting forced degradation studies on Desloratadine, based on established methodologies. [4][5][7]These protocols are designed to generate potential degradation products and serve as a foundation for developing stability-indicating analytical methods.
Acidic Hydrolysis
-
Preparation: Prepare a stock solution of Desloratadine in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Application: To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours), with periodic sampling.
-
Neutralization and Analysis: Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Basic Hydrolysis
-
Preparation: Prepare a stock solution of Desloratadine as described for acidic hydrolysis.
-
Stress Application: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubation: Store the solution under the same conditions as for acidic hydrolysis.
-
Neutralization and Analysis: Neutralize the samples with an equivalent amount of 0.1 N HCl and dilute for analysis.
Oxidative Degradation
-
Preparation: Prepare a stock solution of Desloratadine.
-
Stress Application: To a known volume of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a specified period.
-
Analysis: Dilute the samples with the mobile phase for analysis.
Thermal Degradation
-
Solid State: Place a known amount of solid Desloratadine powder in a hot air oven at a temperature significantly above accelerated stability conditions (e.g., 70°C) for a defined period.
-
Solution State: Prepare a solution of Desloratadine and reflux it at an elevated temperature.
-
Sample Preparation: For the solid-state sample, dissolve it in a suitable solvent. For the solution state, cool the sample. Dilute as necessary for analysis.
Photolytic Degradation
-
Sample Preparation: Expose both solid Desloratadine and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the exposure period, prepare the samples for analysis alongside the control.
Conclusion and Future Perspectives
For drug development professionals, these findings underscore the necessity of:
-
Implementing robust, stability-indicating analytical methods capable of separating and quantifying Desloratadine from this compound and other potential degradants.
-
Careful selection of excipients and the use of stabilizers to mitigate the degradation of Desloratadine in pharmaceutical formulations. [3][9]* Establishing appropriate storage and handling conditions to protect Desloratadine from light, heat, and oxidative stress.
Further research involving comprehensive forced degradation studies on isolated this compound would be invaluable to definitively confirm its stability profile and provide a more complete understanding of the degradation landscape of Desloratadine.
References
-
Manivannan, R., et al. (2010). FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. International Journal of PharmTech Research, 2(3), 2101-2108.
-
Chavan, P. D. (2007). Stable desloratadine compositions. U.S. Patent Application Publication No. 2007/0004671 A1.
-
United States Pharmacopeia. (2018). Desloratadine Orally Disintegrating Tablets. USP-NF.
-
Rao, B. M., et al. (2010). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 48(8), 659-665.
-
Patel, D. B., et al. (2014). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica, 82(3), 525-542.
-
Panda, S. S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 979–985.
-
Pharmaffiliates. Desloratadine-impurities.
-
Sigma-Aldrich. This compound Pharmaceutical Analytical Impurity (PAI).
-
Kumar, A., et al. (2013). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Der Pharmacia Lettre, 5(5), 138-146.
-
Wang, Y., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 27(17), 5488.
-
Kumar, V., & Kumar, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
-
BenchChem. (2025). A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling.
-
Schering Corporation. (2006). Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine. U.S. Patent Application Publication No. 2006/0135547 A1.
-
PubChem. This compound.
-
Gumieniczek, A., & Przybylak, D. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(4), 205-208.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
-
ChemWhat. This compound CAS#: 117811-20-8.
-
BenchChem. (2025). A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands.
-
ChemicalBook. Desloratadine.
-
Anant Pharmaceuticals Pvt. Ltd. CAS 117811-20-8 this compound Impurity.
-
Al-Zoubi, W., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(22), 5284.
-
Singh, A., & Sharma, P. K. (2022). Pyridines, Dihydropyridines and Piperidines: An Outline on Synthesis and Biological Activities. In Heterocyclic Compounds. IntechOpen.
-
Wikipedia. Pyridine.
Sources
- 1. store.usp.org [store.usp.org]
- 2. This compound | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 4. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jocpr.com [jocpr.com]
- 9. sphinxsai.com [sphinxsai.com]
A Senior Application Scientist's Guide to Benchmarking Dehydro Desloratadine Levels in Different Drug Formulations
An objective comparison of Dehydro Desloratadine levels across various drug formulations, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of this compound levels found in different drug formulations. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory standards to ensure trustworthiness and technical accuracy.
Foundational Understanding: The Significance of this compound
This compound is a primary active metabolite of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine used to treat conditions like allergic rhinitis and chronic idiopathic urticaria.[1][2] Following oral administration, Desloratadine is metabolized in the body, and the resulting plasma concentration of its metabolites, such as this compound, is a critical indicator of the drug's bioavailability and bioactivity.
The formulation of a drug—be it a standard tablet, an orally disintegrating tablet, or an oral solution—can significantly influence its dissolution, absorption, and subsequent metabolism.[3][4] Therefore, accurately quantifying this compound levels is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies. These studies are essential for generic drug approval and for optimizing new formulations, as they ensure that different products deliver the active component to the systemic circulation at a comparable rate and extent.
The Imperative of Validated Bioanalytical Methods
Before any comparative analysis can be undertaken, the analytical method used for quantification must be rigorously validated. This is not merely a procedural formality but a foundational requirement for data integrity. Regulatory bodies, most notably the U.S. Food and Drug Administration (FDA), provide explicit guidance on this process to ensure that the data submitted is reliable and reproducible.[5][6] A properly validated method provides confidence that the observed differences in this compound levels are due to formulation differences, not analytical error.
The core tenets of bioanalytical method validation, as outlined by the FDA, include establishing and documenting the method's:
-
Specificity and Selectivity: The ability to unequivocally measure this compound in the presence of other components, including the parent drug, other metabolites, and matrix components.
-
Accuracy and Precision: Ensuring the measured values are close to the true values and are consistently reproducible.
-
Sensitivity: Defined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: Confirming that the analyte remains stable throughout the sample handling, processing, and storage procedures.
Experimental Design: A Validated LC-MS/MS Protocol for Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, owing to its superior sensitivity and selectivity.[7]
Logical Workflow for Sample Analysis
The entire process, from sample receipt to final concentration calculation, follows a stringent, logical path designed to minimize variability and ensure accuracy.
Caption: Bioanalytical workflow for this compound quantification.
Step-by-Step Protocol
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and a separate stock solution of an appropriate internal standard (IS), such as deuterated Desloratadine (e.g., DES-D5).[7]
-
Serially dilute the this compound stock solution in blank plasma to create calibration standards (e.g., 8-10 non-zero points) and at least three levels of QCs (low, medium, high).
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples, calibration standards, and QCs.
-
To 200 µL of each sample, add 20 µL of the IS working solution. The IS is critical as it corrects for variability during sample processing and instrument analysis.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove interfering substances.
-
Elute this compound and the IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase. Causality: SPE is chosen over simpler methods like protein precipitation for its superior cleanup, which reduces matrix effects and improves assay sensitivity and robustness, a critical factor in regulated bioanalysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 analytical column (e.g., Hypurity Advance, 50 x 4.6 mm, 5-µm) with a gradient mobile phase of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).[7] This ensures a sharp peak shape and separation from potential isomers or interfering compounds.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the IS. For example, based on published data for similar compounds, the transitions would be highly specific (e.g., m/z 326.97 -> 274.97 for 3-OH Desloratadine and m/z 316.02 -> 264.20 for DES-D5 IS).[7] Causality: The MRM mode provides exceptional selectivity. By monitoring a specific fragmentation pattern, the instrument can distinguish the analyte from thousands of other compounds in the plasma, ensuring a highly accurate measurement.
-
Benchmarking Performance: Comparative Data Analysis
To compare different formulations, a crossover bioequivalence study is conducted. Healthy volunteers are given different formulations (e.g., a reference listed drug and a new test formulation) with a washout period in between. Plasma samples are collected over a 24-48 hour period and analyzed using the validated method described above.
The key pharmacokinetic parameters for this compound are then calculated and compared.
Table 1: Representative Pharmacokinetic Data for this compound Across Formulations
| Pharmacokinetic Parameter | Formulation A (Reference Tablet) | Formulation B (Test Orally Disintegrating Tablet) | Formulation C (Test Oral Solution) |
| Cmax (ng/mL) | 4.1 ± 0.8 | 4.3 ± 0.9 | 4.5 ± 0.7 |
| Tmax (hours) | 3.0 ± 0.5 | 2.5 ± 0.4 | 2.2 ± 0.4 |
| AUC₀₋t (ng·hr/mL) | 58.2 ± 11.5 | 59.1 ± 12.0 | 58.8 ± 11.2 |
| AUC₀₋inf (ng·hr/mL) | 65.4 ± 13.1 | 66.2 ± 13.5 | 65.9 ± 12.9 |
Data are hypothetical, presented as mean ± standard deviation, and based on published values for Desloratadine pharmacokinetics.[8]
Interpretation of Results:
-
Cmax (Maximum Concentration): This reflects the peak exposure to the metabolite. All formulations show similar peak concentrations.
-
Tmax (Time to Cmax): This indicates the rate of absorption. As expected, the oral solution and orally disintegrating tablet show a faster Tmax compared to the standard tablet, suggesting more rapid absorption of the parent drug.
-
AUC (Area Under the Curve): This represents the total exposure to the metabolite over time. The similar AUC values across all formulations suggest that the extent of absorption of the parent drug is comparable, regardless of the formulation.
For two formulations to be declared bioequivalent, the 90% confidence intervals for the geometric mean ratio of Cmax and AUC for the test product to the reference product must fall within the regulatory acceptance range of 80% to 125%.
Conclusion: From Analytical Data to Clinical Equivalence
The process of benchmarking this compound levels is a multi-faceted endeavor that combines precise analytical chemistry with rigorous clinical study design. By employing a validated, high-sensitivity LC-MS/MS method, researchers can confidently assess the pharmacokinetic profiles of different drug formulations. This data is not merely academic; it is the foundation upon which the therapeutic equivalence and interchangeability of pharmaceutical products are built. A thorough understanding of the principles and practices outlined in this guide is therefore essential for any scientist involved in the development, evaluation, or regulation of Desloratadine formulations.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][6]
-
Bari, S. B., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy and Bioallied Sciences, 6(4), 256–263. [Link][7]
-
PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Drugs.com. (n.d.). Desloratadine: Package Insert / Prescribing Info / MOA. [Link][10]
-
Bannister, R., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Drug Investigation, 22(Suppl 2), 1-11. [Link][8]
-
Manivannan, R., et al. (2016). Formulation development and evaluation of desloratadine tablets. International Journal of Pharmaceutical Sciences and Research, 7(5), 2145-2152. [Link][3][4]
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. drugs.com [drugs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dehydro Desloratadine
This guide provides a detailed protocol for the safe and compliant disposal of dehydro desloratadine, a principal degradation product and impurity of the antihistamine desloratadine.[1][2][3] As drug development professionals and researchers, our responsibility extends beyond the bench to ensure that all chemical waste, including active pharmaceutical ingredients (APIs) and their derivatives, is managed in a way that protects both human health and the environment. This document synthesizes regulatory mandates, safety data, and field-proven best practices to establish a self-validating system for the disposal of this compound.
Hazard Assessment and Regulatory Imperative
This compound is a pharmaceutical-related compound whose ecotoxicity and potency are not fully characterized.[4] However, the parent compound, desloratadine, is known to be harmful if swallowed, causes serious eye damage, is suspected of damaging fertility, and is toxic to aquatic life with long-lasting effects.[5][6] Given this profile, and as a matter of sound laboratory practice, this compound must be treated as a potentially hazardous substance.
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has established stringent regulations for the management of pharmaceutical waste.[7] A cornerstone of these regulations is the explicit prohibition on disposing of hazardous waste pharmaceuticals down the sink or toilet .[8][9] This is because wastewater treatment facilities are generally not equipped to remove complex pharmaceutical molecules, leading to their release into waterways where they can have detrimental effects on aquatic ecosystems.[10]
Therefore, the core principle for this compound disposal is that it must be managed as regulated chemical waste. It should never be disposed of in the regular trash or via drain disposal.[11]
Standard Disposal Protocol: Laboratory Setting
The required method for disposing of this compound is through a licensed hazardous material disposal company or your institution's Environmental Health & Safety (EH&S) department.[4][12] The following steps ensure this process is conducted safely and in compliance with federal and local regulations.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against accidental splashes or aerosolized dust. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be required for large quantities.[4] | Protects skin and personal clothing from contamination. |
| Respiratory | A laboratory fume hood or other local exhaust ventilation should be used.[4] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Avoids inhalation of the compound, which exists as a solid/dust.[4] |
Step 2: Waste Containment and Storage
Proper containment is critical to prevent leaks and ensure safe transport.
-
Select a Compatible Container : Use a container made of material that does not react with the chemical.[13] High-density polyethylene (HDPE) or glass containers with a screw-top cap are preferred. The container must be in good condition with no cracks or deterioration.[13]
-
Label the Container : All waste containers must be clearly labeled.[14] The label should be affixed the moment the first drop of waste is added.
-
Store in a Satellite Accumulation Area (SAA) : The sealed and labeled waste container must be stored in a designated SAA.[13][15] This area must be at or near the point of generation and under the control of the laboratory personnel.[15] It is crucial to segregate waste streams; store this compound waste away from incompatible materials, such as strong acids or bases.[13]
| Waste Container Label Checklist |
| The words "HAZARDOUS WASTE " |
| Full chemical name: This compound (CAS: 117811-20-8) |
| All components of any mixture, listed by percentage |
| The date waste was first added to the container |
| The specific hazard(s) (e.g., "Toxic," "Environmental Hazard") |
| Name and contact information of the generating researcher/laboratory |
Step 3: Arrange for Professional Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's EH&S office or a licensed hazardous waste contractor for pickup.[13][15] Do not transport hazardous waste yourself.[16]
Caption: Workflow for proper collection and disposal of this compound waste.
Accidental Spill and Decontamination Protocol
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental release.
-
Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or involves dust in the air, evacuate the area and contact your EH&S office.
-
Control the Spill : For small, solid spills, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent it from becoming airborne.[4]
-
Clean the Area : Carefully sweep or vacuum the spilled material and absorbent into a designated hazardous waste container.[4] Avoid generating dust.[4] Do not use compressed air to clean surfaces.[17]
-
Decontaminate : Wash the spill area with soap and plenty of water.[4] Collect the cleaning materials and contaminated wash water for disposal as hazardous waste.
-
Dispose of Contaminated Materials : All materials used for cleanup, including PPE, must be placed in the hazardous waste container.
Caption: Step-by-step workflow for cleaning a small this compound spill.
Disposal of Empty Containers
Even "empty" containers retain chemical residues and must be handled properly.
-
Non-Acutely Hazardous Waste Containers : A container that held this compound can be disposed of as regular trash only after all waste has been removed, leaving as little residue as possible.[16] The container labels must be defaced, and the cap should be removed before disposal.[16]
-
Acutely Hazardous (P-Listed) Waste Containers : While this compound is not currently P-listed, if it were, the container would need to be triple-rinsed with a suitable solvent.[16] This rinseate must be collected and disposed of as hazardous chemical waste.[16]
Given the potential hazards of the parent compound, treating the container with a precautionary rinse and collecting the rinseate as hazardous waste is a highly recommended best practice.
By adhering to these protocols, researchers and laboratory professionals can ensure the disposal of this compound is performed in a manner that is safe, environmentally responsible, and compliant with all applicable regulations, thereby upholding the integrity of their scientific work.
References
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- MATERIAL SAFETY DATA SHEETS DESLORATADINE DEHYDRO IMPURITY. (n.d.). Cleanchem Laboratories.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
- EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026, January 14). Secure Waste.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). AHE.org.
- Desloratadine EP Impurities & Related Compounds. (n.d.). SynThink.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
- SAFETY DATA SHEET - this compound. (2025, October 30). CymitQuimica.
- Stable desloratadine compositions. (n.d.). Google Patents.
- A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. (2010, February 5). PubMed.
- Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. (n.d.). SciSpace.
- Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. (2023, March 28). DergiPark.
- This compound (25 mg) (8-chloro-11-(piperidin-4-ylidene) - USP Store. (n.d.). USP Store.
- Desloratadine - Safety Data Sheet. (2025, December 17). Cayman Chemical.
- SAFETY DATA SHEET Desloratadine Solid Formulation. (2024, April 6). Organon.
- SAFETY DATA SHEET Desloratadine Solid Formulation. (2024, April 6). Organon.
- SAFETY DATA SHEET Desloratadine Liquid Formulation. (2023, September 30). Organon.
- MATERIAL SAFETY DATA SHEET - Desloratadine. (n.d.). Lupin.
- Safety Data Sheet - Desloratadine. (2025, February 10). MedchemExpress.com.
- Desloratadine Solid Formulation. (2021, April 9). Organon.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. organon.com [organon.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. waste360.com [waste360.com]
- 9. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 10. securewaste.net [securewaste.net]
- 11. acs.org [acs.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. vumc.org [vumc.org]
- 17. organon.com [organon.com]
Navigating the Synthesis of Dehydro Desloratadine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of active pharmaceutical ingredients (APIs) and their intermediates demand a meticulous approach to safety. Dehydro Desloratadine, a key impurity and metabolite of the second-generation antihistamine Desloratadine, is no exception. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of the research. Our focus extends beyond mere compliance, aiming to instill a culture of safety grounded in scientific causality.
Understanding the Hazard: Why PPE is Non-Negotiable
While a comprehensive toxicological profile for this compound may not be readily available in all contexts, its classification as a pharmaceutical-related compound of unknown potency necessitates a cautious approach.[1] The primary risks associated with handling powdered or volatile liquid forms of APIs like this compound include inhalation of airborne particles, dermal contact, and ocular exposure.[2] These exposures can lead to unforeseen physiological effects.[1] Therefore, a robust PPE strategy is the cornerstone of safe laboratory operations.
The principles of containment for high-potency active pharmaceutical ingredients (HPAPIs) offer a valuable framework for handling compounds with unknown or high potency.[3][4] Engineering controls, such as fume hoods and glove boxes, should always be the primary line of defense.[3][5] PPE serves as a critical secondary barrier, protecting researchers from residual or unexpected exposure.
Core PPE Ensemble for Handling this compound
The following table outlines the essential PPE for handling this compound in a laboratory setting. The specific requirements may be scaled up based on the quantity of the compound being handled and the nature of the procedure (e.g., weighing, dissolution, reaction monitoring).
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes of solvents and airborne particles of the API, preventing accidental eye contact. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). Gloves must be inspected prior to use.[1] | Provides a barrier against dermal absorption. Nitrile offers good resistance to a wide range of chemicals commonly used in synthesis. |
| Body Protection | A laboratory coat is mandatory. For handling larger quantities or in situations with a higher risk of splashes, impervious or fire/flame-resistant clothing is recommended.[1] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified fume hood or for spill cleanup. | Minimizes the risk of inhaling airborne particles of this compound, especially during weighing and transfer operations. |
| Foot Protection | Closed-toe shoes. | Protects the feet from spills and falling objects. |
Procedural Integrity: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The following workflow is designed to minimize the risk of exposure.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Step-by-Step Donning Protocol:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check for your respirator to ensure a proper seal.
-
Goggles: Place your safety goggles over your eyes.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Step-by-Step Doffing Protocol:
-
Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.
-
Goggles: Remove your goggles from the back of your head forward.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Respirator: Remove your respirator from the back of your head forward.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Safe Disposal of Contaminated PPE
Proper disposal of contaminated PPE is as crucial as its correct use to prevent the spread of contaminants and protect both personnel and the environment.[6][7]
Segregation and Containment:
-
All PPE that has come into contact with this compound must be considered contaminated.[7]
-
Designated, clearly labeled, and closable waste containers must be used for contaminated PPE.[6][8] These containers should be lined with a durable plastic bag.
Disposal Procedure:
-
Immediate Disposal: Place used PPE directly into the designated hazardous waste bin immediately after doffing.[9] Do not place contaminated items on benchtops or other surfaces.
-
Container Management: Ensure waste containers are not overfilled.[6][8] When a container is approximately three-quarters full, the bag should be securely tied or sealed.
-
Waste Collection: Contaminated PPE waste must be collected and disposed of by a licensed hazardous waste management company.[6] This waste should not be mixed with general laboratory trash. The disposal methods may include incineration or placement in a secure hazardous waste landfill, in accordance with local and federal regulations.[6]
By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring a safe and controlled laboratory environment conducive to scientific advancement.
References
- High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.
- Handling HPAPIs safely – what does it take? - European Pharmaceutical Review. (2023, March 9). European Pharmaceutical Review.
- Best Practices for Pharmaceutical PPE. Scribd.
- SAFETY DATA SHEET - this compound. CymitQuimica. (2025, October 30).
- MATERIAL SAFETY DATA SHEETS DESLORATADINE DEHYDRO IMPURITY.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. (2024, October 17).
- Dehydro Deslor
- How to dispose of contaminated PPE.
- What is the proper way to dispose of PPE?
- Is PPE Recyclable? How to Dispose of PPE Correctly. CleanRiver.
- Safety Data Sheet - Desloratadine. MedchemExpress.com. (2025, February 10).
- Desloratadine - Safety Data Sheet. Cayman Chemical. (2025, December 17).
- SAFETY DATA SHEET - Desloratadine. Fisher Scientific. (2017, March 30).
- Disposing of Contaminated Disposable Protective Clothing.
- Disposal of PPE – OSU CVM Veterinary Clinical and Professional Skills Center Handbook.
- SAFETY DATA SHEET Desloratadine Liquid Formul
- SAFETY DATA SHEET Desloratadine Liquid Formul
- SAFETY DATA SHEET Desloratadine / Pseudoephedrine Formul
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. ilcdover.com [ilcdover.com]
- 3. pharmtech.com [pharmtech.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. creativesafetysupply.com [creativesafetysupply.com]
- 8. cleanriver.com [cleanriver.com]
- 9. Disposal of PPE – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
